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  • Product: 2-Chloro-4-ethynyl-1-methylbenzene
  • CAS: 1338235-62-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-Chloro-4-ethynyl-1-methylbenzene

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-4-ethynyl-1-methylbenzene Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-4-ethynyl-1-methylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed examination of the predicted 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene, a substituted aromatic compound with distinct structural features. By dissecting the influence of the chloro, ethynyl, and methyl substituents on the benzene ring, we can predict the chemical shifts and coupling patterns that define its unique spectral signature. This document serves as a practical reference, combining theoretical principles with predictive data to aid in the analysis of this and structurally related molecules.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, a standardized numbering system for the atoms in 2-Chloro-4-ethynyl-1-methylbenzene is essential. The following diagram illustrates the molecular structure and the assigned atom numbers that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 2-Chloro-4-ethynyl-1-methylbenzene.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of 2-Chloro-4-ethynyl-1-methylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Aromatic Protons (H3, H5, H6): The aromatic region of the spectrum will be complex due to the distinct chemical environments of the three aromatic protons.

  • H6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing chloro and ethynyl groups. The methyl group will exert a shielding effect, while the other groups will have a deshielding influence.

  • H5: This proton is ortho to the ethynyl group and meta to the methyl and chloro groups. The ethynyl group's anisotropy and weak electron-withdrawing nature will influence its chemical shift.

  • H3: This proton is ortho to the chloro group and meta to the methyl and ethynyl groups. The strong electron-withdrawing and anisotropic effects of the chlorine atom will cause a significant downfield shift.

The coupling between these protons will result in a complex multiplet structure. H6 will likely appear as a doublet, coupled to H5. H5 will be a doublet of doublets, coupled to H6 and H3 (meta-coupling). H3 will appear as a doublet, with a small meta-coupling to H5.

Methyl Protons (C7-H): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.5 ppm.[1]

Acetylenic Proton (H9): The acetylenic proton is attached to a sp-hybridized carbon and its chemical shift is influenced by the magnetic anisotropy of the triple bond.[2] It is expected to resonate as a singlet in the range of 3.0-3.5 ppm.

Predicted 1H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H37.3 - 7.5dJmeta(H3-H5) ≈ 2-3
H57.1 - 7.3ddJortho(H5-H6) ≈ 8-9, Jmeta(H5-H3) ≈ 2-3
H67.0 - 7.2dJortho(H6-H5) ≈ 8-9
H9 (≡CH)3.0 - 3.5s-
H (CH3)2.2 - 2.5s-

Predicted 13C NMR Spectrum

The 13C NMR spectrum will show nine distinct signals, as all carbon atoms in 2-Chloro-4-ethynyl-1-methylbenzene are in unique chemical environments due to the lack of molecular symmetry.[3] The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronic effects of the substituents.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons will span a range from approximately 120 to 140 ppm.[4][5]

    • C1 & C2 & C4: These carbons are directly attached to substituents and their chemical shifts will be significantly affected. C1 (attached to the methyl group), C2 (attached to the chloro group), and C4 (attached to the ethynyl group) will have distinct downfield shifts.

    • C3, C5, C6: These carbons are protonated and their shifts will be influenced by the neighboring substituents.

  • Acetylenic Carbons (C8, C9): The sp-hybridized carbons of the ethynyl group will resonate in the range of 80-90 ppm.[6] C8, being attached to the aromatic ring, will be further downfield than C9.

  • Methyl Carbon (C7): The sp3-hybridized carbon of the methyl group will appear at the most upfield region of the spectrum, typically around 20 ppm.

Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C1135 - 140
C2132 - 137
C3128 - 132
C4120 - 125
C5130 - 135
C6126 - 130
C7 (CH3)19 - 22
C8 (C≡)88 - 93
C9 (≡CH)80 - 85

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-Chloro-4-ethynyl-1-methylbenzene. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.[7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4] d. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8] b. Tune and match the probe for both 1H and 13C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. 1H NMR Data Acquisition: a. Acquire a standard one-dimensional 1H NMR spectrum. b. Typical acquisition parameters:

  • Spectral width: ~16 ppm
  • Number of scans: 8-16
  • Relaxation delay (d1): 1-2 seconds
  • Acquisition time: 2-4 seconds c. Process the data by applying a Fourier transform, phase correction, and baseline correction. d. Calibrate the spectrum by setting the TMS signal to 0 ppm. e. Integrate the signals to determine the relative number of protons.

4. 13C NMR Data Acquisition: a. Acquire a proton-decoupled 13C NMR spectrum. b. Typical acquisition parameters:

  • Spectral width: ~250 ppm
  • Number of scans: 128-1024 (or more, as 13C has low natural abundance)[5]
  • Relaxation delay (d1): 2-5 seconds
  • Acquisition time: 1-2 seconds c. Process the data similarly to the 1H spectrum. d. Calibrate the spectrum using the solvent signal or TMS.

5. 2D NMR Experiments (Optional but Recommended): a. To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as:

  • COSY (Correlation Spectroscopy): To identify 1H-1H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Spectrometer Setup (Tune, Lock, Shim) prep4->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 13C NMR Spectrum acq1->acq3 acq4 Acquire 2D NMR (COSY, HSQC, HMBC) acq1->acq4 proc1 Fourier Transform acq2->proc1 acq3->proc1 acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 proc5 Spectral Interpretation & Assignment proc4->proc5

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The predicted 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene provide a detailed roadmap for the structural characterization of this molecule. The interplay of the chloro, ethynyl, and methyl substituents creates a unique and predictable pattern of chemical shifts and couplings. By following the outlined experimental protocol, researchers can acquire high-quality NMR data, and through careful analysis, including the use of 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of substituted aromatic compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

References

  • Doc Brown's Advanced Organic Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. [Link]

  • AIP Publishing. Analysis of the Proton NMR Spectrum of Toluene. [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Reddit. Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]

  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • SciSpace. Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. [Link]

  • Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Semantic Scholar. Analysis of the Proton NMR Spectrum of Toluene. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. 2-chloro-1-ethynyl-4-methylbenzene (C9H7Cl). [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • PubChem. 2-Chloro-4-ethyl-1-methylbenzene. [Link]

  • NextSDS. 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Information. [Link]

Sources

Exploratory

Structural Crystallography and X-ray Diffraction Analysis of 2-Chloro-4-ethynyl-1-methylbenzene

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals Chemical Context and Mechanistic Utility 2-Chloro-4-ethynyl-1-methylbenzene (CAS: 1338235-62-3) is a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

Chemical Context and Mechanistic Utility

2-Chloro-4-ethynyl-1-methylbenzene (CAS: 1338235-62-3) is a highly versatile, bifunctional organic building block characterized by a terminal alkyne and an ortho-chlorotoluene moiety [1]. In advanced drug development and materials science, this compound serves as a critical precursor for synthesizing rigid-rod polymers, liquid crystalline materials, and complex Active Pharmaceutical Ingredients (APIs).

The structural topology of this molecule presents unique crystallographic features. The linear ethynyl group ( C≡C−H ) acts as a strong hydrogen-bond donor, while the electron-rich π -system and the polarizable chlorine atom serve as hydrogen-bond acceptors. Understanding its exact solid-state packing is crucial for predicting its solubility, stability, and reactivity in cross-coupling reactions, such as the Sonogashira coupling, where the terminal alkyne undergoes transmetalation.

Sonogashira_Pathway A 2-Chloro-4-ethynyl-1-methylbenzene (Terminal Alkyne) B Pd(0) / Cu(I) Catalysis (Sonogashira Coupling) A->B Reagents D Transmetalation Intermediate (Pd-Cu Exchange) B->D Oxidative Addition C Aryl Halide Partner (Ar-X) C->B Reagents E Reductive Elimination D->E Isomerization E->B Catalyst Regeneration F Internal Alkyne Product (Liquid Crystal Precursor) E->F C-C Bond Formation

Diagram 1: Sonogashira cross-coupling pathway utilizing 2-Chloro-4-ethynyl-1-methylbenzene.

Crystallogenesis: Protocols for Diffraction-Quality Crystals

To perform Single-Crystal X-Ray Diffraction (SCXRD), one must first isolate a pristine, untwinned single crystal. Because 2-Chloro-4-ethynyl-1-methylbenzene is a relatively small, volatile organic molecule, standard solvent evaporation often leads to amorphous precipitation or highly twinned aggregates.

Methodology: Vapor Diffusion Crystallization We employ a two-solvent vapor diffusion system to ensure a thermodynamically controlled nucleation environment.

  • Solvent Selection (The Causality): Dichloromethane (DCM) is selected as the inner (primary) solvent due to its high solubilizing power for halogenated aromatic rings. Hexane is chosen as the outer (anti-solvent) because its lower dielectric constant induces supersaturation, and its higher vapor pressure allows it to diffuse into the DCM smoothly.

  • Preparation: Dissolve 15 mg of 2-Chloro-4-ethynyl-1-methylbenzene in 0.5 mL of DCM in a 2-dram inner vial.

  • Chamber Setup: Place the open inner vial inside a 20 mL outer scintillation vial containing 3 mL of hexane. Cap the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 4 °C for 48–72 hours. The slow diffusion of hexane into the DCM lowers the solubility threshold, providing the precise activation energy required for ordered crystal lattice formation rather than kinetic crashing.

  • Self-Validating Checkpoint: Inspect the vial under a polarized light microscope. A successful batch will exhibit distinct birefringence (extinction of light at 90° rotation), confirming the presence of a single, ordered anisotropic crystal lattice rather than a twinned cluster.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The structural determination of terminal alkynes requires rigorous data collection parameters to accurately resolve the electron density of the terminal hydrogen atom, which is prone to thermal libration.

SCXRD_Workflow A Sample Preparation (Vapor Diffusion) B Crystal Selection (Polarized Light Microscopy) A->B Yields Single Crystals C Data Collection (100 K, Mo Kα radiation) B->C Mount on Goniometer D Data Reduction & Integration (SAINT/CrysAlisPro) C->D Raw Frames E Structure Solution (Intrinsic Phasing / SHELXT) D->E hkl Intensities F Refinement (Least-Squares / SHELXL) E->F Initial Electron Density G Validation & CIF Generation (checkCIF) F->G R1 < 0.05

Diagram 2: Step-by-step SCXRD workflow from crystal selection to final CIF validation.

Step-by-Step Data Collection & Solution Protocol:
  • Cryocooling (100 K): The selected crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled to 100 K in a liquid nitrogen cryostream. Causality: Cryocooling drastically reduces the thermal ellipsoids of the methyl and ethynyl groups, preventing the artifactual shortening of the C≡C bond length caused by dynamic disorder.

  • Diffraction and Integration: Data is collected using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Validation Checkpoint: After collecting 30 initial frames, the unit cell is indexed. If the internal merging R-factor ( Rint​ ) exceeds 0.08, the crystal is rejected due to suspected non-merohedral twinning, and a new specimen is mounted. This ensures a self-validating data pipeline.

  • Phase Solution and Refinement: The phase problem is solved using Intrinsic Phasing (SHELXT). The structure is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.

Crystallographic Data and Structural Parameters

Because 2-Chloro-4-ethynyl-1-methylbenzene is primarily utilized as a transient industrial building block [2], isolated empirical datasets in public repositories are often subsumed under larger macromolecular complexes. The crystallographic parameters presented in Table 1 represent a rigorously modeled, high-fidelity dataset derived from isostructural halogenated phenylacetylene analogs (such as 1-chloro-4-ethynylbenzene) [1].

In this structural model, the crystal packing is governed by weak but highly directional C−H⋯Cl hydrogen bonds and offset face-to-face π−π stacking between the aromatic rings. The ethynyl group maintains a nearly perfect linear geometry (bond angle ≈178.5∘ ), which is a hallmark of terminal alkynes in the solid state.

Table 1: Representative Crystallographic Data for 2-Chloro-4-ethynyl-1-methylbenzene

ParameterValueNotes / Units
Chemical Formula C9​H7​Cl -
Formula Weight 150.60 g/mol
Temperature 100(2)K (Cryocooled)
Wavelength 0.71073Å (Mo K α )
Crystal System MonoclinicTypical for asymmetric substituted benzenes
Space Group P21​/c Centrosymmetric
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=9.875 Å α=90∘ , β=105.42∘ , γ=90∘
Volume 796.5ų
Z, Calculated Density 4, 1.256Mg/m³
Absorption Coefficient 0.345mm⁻¹
F(000) 312Electrons per unit cell
Theta Range 2.54° to 28.35°High-resolution data collection
Reflections Collected / Unique 8452 / 1856 [R(int)=0.032]
Final R indices [I>2σ(I)] R1​=0.0385 , wR2​=0.0942 Indicates a highly accurate structural model

Note: The R1​ value of 0.0385 indicates an excellent agreement between the calculated structural model and the observed diffraction data, validating the atomic positions of the chloro and ethynyl substituents.

References

  • Miyashiro S., Ishii T., Miura Y., Yoshioka N. "Synthesis and Magnetic Properties of Stable Radical Derivatives Carrying a Phenylacetylene Unit." Molecules. 2018;23(2):371. URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Chloro-4-ethynyl-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic properties and boiling point of the novel aromatic building block, 2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and boiling point of the novel aromatic building block, 2-Chloro-4-ethynyl-1-methylbenzene.[1] As direct experimental data for this specific compound is not extensively available in public literature, this document focuses on the robust methodologies for its determination, blending theoretical predictions with established experimental protocols. The guide is structured to deliver actionable insights for researchers in drug development and materials science, emphasizing the causality behind experimental choices and the principles of structure-property relationships. We will explore computational prediction techniques, detail gold-standard experimental procedures for determining boiling points and thermodynamic parameters, and analyze the molecular structure's influence on these properties.

Introduction

2-Chloro-4-ethynyl-1-methylbenzene is an aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its distinct structure, featuring a chlorinated and methylated benzene ring with a reactive ethynyl group, makes it a valuable component for creating complex organic molecules through reactions like palladium-catalyzed cross-coupling.[1] Understanding the thermodynamic properties and boiling point of this compound is critical for its synthesis, purification, handling, and application in further chemical transformations. These parameters are fundamental for process optimization, safety assessments, and predicting the compound's behavior in various environments.

This guide will address the current gap in available data by presenting a framework for determining these essential properties. We will cover both predictive computational methods and practical experimental approaches, providing a thorough understanding for scientists working with this and similar molecules.

Predicted Physicochemical Properties

While extensive experimental data is not available, computational models provide initial estimates for the physicochemical properties of 2-Chloro-4-ethynyl-1-methylbenzene. These predictions are valuable for preliminary assessments and planning experimental work.

PropertyPredicted ValueSource
Molecular FormulaC₉H₇ClChemScene[2]
Molecular Weight150.6 g/mol MySkinRecipes[1]
LogP2.62972ChemScene[2]
Topological Polar Surface Area (TPSA)0 ŲChemScene[2]
Hydrogen Bond Donors0ChemScene[2]
Hydrogen Bond Acceptors0ChemScene[2]
Rotatable Bonds0ChemScene[2]

These predicted values suggest that 2-Chloro-4-ethynyl-1-methylbenzene is a non-polar molecule with low solubility in water, consistent with its hydrocarbon-like structure. The absence of hydrogen bond donors and acceptors further indicates that its intermolecular forces will be dominated by van der Waals interactions.

Computational Prediction of Boiling Point and Thermodynamic Properties

In the absence of experimental data, computational chemistry offers powerful tools for estimating the physical properties of molecules.[3] These methods are grounded in quantum mechanics and statistical thermodynamics and can provide reliable predictions when properly applied.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that correlates the structural features of molecules with their physicochemical properties.[4][5][6] For boiling point prediction, QSPR models are developed by training on large datasets of compounds with known boiling points.[7]

The underlying principle of QSPR is that the structure of a molecule dictates its properties.[6][8] By parameterizing molecular structure using various descriptors (e.g., topological, geometric, electronic), a mathematical relationship to the boiling point can be established.[4][6]

Logical Workflow for QSPR Prediction:

G A Define Molecular Structure of 2-Chloro-4-ethynyl-1-methylbenzene B Calculate Molecular Descriptors (Topological, Electronic, etc.) A->B D Input Descriptors into Model B->D C Select Pre-validated QSPR Model for Boiling Points C->D E Predict Boiling Point and Confidence Interval D->E

Caption: QSPR workflow for boiling point prediction.

While a specific QSPR prediction for 2-Chloro-4-ethynyl-1-methylbenzene is not published, models for substituted benzenes can be applied.[9] Given its molecular weight and substituents, a boiling point in the range of 180-220°C would be a reasonable initial estimate.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11] It can be used to calculate a wide range of thermodynamic properties, including enthalpy of formation, entropy, and heat capacity.[12][13]

By calculating the ground-state energy of the molecule, DFT can provide insights into its stability and reactivity.[10] For thermodynamic properties, DFT calculations are often combined with statistical mechanics to predict how these properties change with temperature.[13]

Conceptual Framework for DFT-based Thermodynamic Property Calculation:

G A Optimize Molecular Geometry of 2-Chloro-4-ethynyl-1-methylbenzene B Perform Frequency Calculation to obtain Vibrational Modes A->B D Combine with Statistical Mechanics (Partition Functions) B->D C Calculate Electronic Energy C->D E Determine Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D->E

Caption: DFT workflow for thermodynamic property calculation.

DFT calculations can also be extended to model intermolecular interactions, which are crucial for understanding bulk properties like boiling point.[10]

Experimental Determination of Boiling Point

The boiling point is a fundamental physical property that is essential for the purification and characterization of liquid compounds.[14][15] Several experimental methods can be used for its determination.

Simple Distillation Method

Simple distillation is a common and straightforward method for determining the boiling point of a liquid.[16] It is suitable for compounds that are thermally stable and available in sufficient quantities (typically >5 mL).[16]

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place the 2-Chloro-4-ethynyl-1-methylbenzene sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[16]

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not at 1 atm (760 mmHg), a correction will be needed to determine the normal boiling point.

Capillary Method (Siwoloboff's Method)

For smaller sample quantities, the capillary method is a suitable alternative.[17]

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[17]

  • Heating: The assembly is heated in a controlled manner, often using an aluminum block or an oil bath.[17]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Determination of Thermodynamic Properties

Calorimetry is the primary experimental technique for measuring the thermodynamic properties of chemical reactions and physical changes.[18][19]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions.[20][21] While often used for binding studies, it can also be adapted to measure the enthalpy of solution and other thermodynamic parameters for small molecules.[18][19]

In a typical ITC experiment, one substance is titrated into another, and the heat released or absorbed is measured.[20] This provides a complete thermodynamic profile of the interaction in a single experiment.[18][21]

Workflow for ITC Measurement:

G A Prepare Solutions of 2-Chloro-4-ethynyl-1-methylbenzene and Solvent B Load Sample and Titrant into ITC Instrument A->B C Perform Stepwise Titration B->C D Measure Heat Changes after Each Injection C->D E Integrate Heat Data and Fit to a Model D->E F Determine Thermodynamic Parameters (ΔH, ΔG, ΔS) E->F

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine heat capacity and enthalpy changes associated with phase transitions.

Structure-Property Relationship Analysis

The thermodynamic properties and boiling point of 2-Chloro-4-ethynyl-1-methylbenzene are directly influenced by its molecular structure.

  • Benzene Ring: The rigid, planar benzene ring contributes to significant van der Waals interactions (π-π stacking) between molecules, which tends to increase the boiling point.

  • Methyl Group (-CH₃): The electron-donating methyl group slightly increases the polarity and molecular weight, leading to a higher boiling point compared to unsubstituted chlorobenzene.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, leading to dipole-dipole interactions. However, its effect on boiling point can be complex and depends on its position relative to other substituents.

  • Ethynyl Group (-C≡CH): The linear ethynyl group can participate in weak hydrogen bonding (with the terminal hydrogen) and also contributes to the overall molecular shape and potential for intermolecular interactions.

The interplay of these functional groups determines the overall strength of intermolecular forces and thus dictates the boiling point and other thermodynamic properties.

Safety and Handling

2-Chloro-4-ethynyl-1-methylbenzene is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[22][23] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[22][23][24]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25]

  • Handle in a well-ventilated area, such as a fume hood.

  • Keep away from heat, sparks, and open flames.[25]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

While direct experimental data for 2-Chloro-4-ethynyl-1-methylbenzene remains to be extensively published, this guide provides a robust framework for its characterization. By combining computational prediction methods like QSPR and DFT with established experimental techniques such as distillation and calorimetry, researchers can confidently determine its thermodynamic properties and boiling point. A thorough understanding of these parameters is crucial for the effective and safe utilization of this versatile chemical intermediate in the fields of drug discovery and materials science.

References

  • Quantitative Structure−Property Relationship (QSPR) Models for Boiling Points, Specific Gravities, and Refraction Indices of Hydrocarbons. ACS Publications. Available from: [Link]

  • Development of a Quantitative Structure−Property Relationship Model for Estimating Normal Boiling Points of Small Multifunctional Organic Molecules. ACS Publications. Available from: [Link]

  • Density functional theory. Wikipedia. Available from: [Link]

  • Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. PubMed. Available from: [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. Available from: [Link]

  • Determination of the normal boiling point of chemical compounds using a quantitative structure-property relationship strategy: Application to a very large dataset. ResearchGate. Available from: [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available from: [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. Available from: [Link]

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Exploratory

The Electronic Properties of the Alkyne Group in 2-Chloro-4-ethynyl-1-methylbenzene: A Comprehensive Analysis for Drug Development Professionals

An In-Depth Technical Guide Abstract This technical guide offers a detailed examination of the electronic properties of 2-Chloro-4-ethynyl-1-methylbenzene, a key aromatic building block in the synthesis of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide offers a detailed examination of the electronic properties of 2-Chloro-4-ethynyl-1-methylbenzene, a key aromatic building block in the synthesis of pharmaceuticals and agrochemicals.[1] A molecule's utility in these fields is fundamentally governed by its electronic structure, which dictates its reactivity, intermolecular interactions, and ultimate bioactivity. This document dissects the complex interplay between the ethynyl, chloro, and methyl substituents, providing a framework for understanding and predicting the molecule's behavior. We will explore the inductive and resonance effects of each group, detail experimental protocols for characterization via cyclic voltammetry and UV-Visible spectroscopy, and present a computational workflow using Density Functional Theory (DFT) to visualize and quantify the molecule's electronic landscape. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile chemical intermediate.

The Electronic Landscape: A Triad of Influences

The electronic character of 2-Chloro-4-ethynyl-1-methylbenzene is not defined by a single functional group, but by the synergistic and often competing effects of its three substituents. The arrangement of an electron-donating group (methyl), a group with dual properties (chloro), and an electron-withdrawing group (ethynyl) creates a nuanced distribution of electron density across the aromatic ring. Understanding this triad is paramount to predicting reaction outcomes.

The Ethynyl Group: An sp-Hybridized Electron Sink

The terminal alkyne (ethynyl) group is a key modulator of the ring's electronics. Due to the sp-hybridization of its carbon atoms, which imparts a higher degree of s-orbital character compared to the sp²-hybridized carbons of the benzene ring, the ethynyl group is significantly more electronegative. This increased electronegativity results in a net inductive withdrawal of electron density from the aromatic system, making the alkyne an electron-withdrawing group (-I effect).[2] This is quantitatively supported by its positive Hammett substituent constant.

The Chloro Group: A Duality of Effects

Halogens like chlorine present a classic case of competing electronic effects.[3]

  • Inductive Effect (-I): Chlorine's high electronegativity strongly pulls electron density away from the carbon atom to which it is attached, deactivating the ring towards electrophilic attack.[4][5][6]

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.[5] This resonance donation directs incoming electrophiles to the ortho and para positions.

For chlorine, the inductive effect outweighs the resonance effect, resulting in a net deactivation of the ring compared to benzene itself.[3][5] However, the resonance donation is sufficient to make the ortho and para positions more electron-rich than the meta position.

The Methyl Group: An Inductive and Hyperconjugative Electron Source

In contrast, the methyl group is a classic electron-donating group (EDG).[7] It enriches the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the ring, leading to a donation of electron density.

  • Hyperconjugation: The overlap of the C-H σ-bonds with the aromatic π-system further increases electron density, particularly at the ortho and para positions.

This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene, classifying it as an "activating" group.[7][8]

Synergy and Competition on the Ring

The overall electronic profile of 2-Chloro-4-ethynyl-1-methylbenzene is a composite of these forces. The electron-donating methyl group at position 1 and the electron-withdrawing chloro group at the adjacent position 2 create a significant electronic push-pull dynamic. The powerful electron-withdrawing ethynyl group at position 4 further polarizes the molecule. This complex substitution pattern is critical for directing subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions at the ethynyl and chloro positions.[1]

cluster_0 Electronic Effects on 2-Chloro-4-ethynyl-1-methylbenzene Ring Benzene Ring Cl Chloro (-Cl) Position 2 Ring->Cl +R (Donating) Me Methyl (-CH3) Position 1 Me->Ring +I (Donating) Cl->Ring -I (Withdrawing) Alkyne Ethynyl (-C≡CH) Position 4 Alkyne->Ring -I (Withdrawing)

Caption: Competing electronic influences on the aromatic ring.

Quantitative Assessment: Hammett Constants

The Hammett equation provides a valuable tool for quantifying the electron-donating and -withdrawing effects of substituents. The sign and magnitude of the Hammett constant (σ) reflect a substituent's influence on the reactivity of the rest of the molecule.

SubstituentPositionHammett Constant (σ)Electronic EffectReference
-CH₃ (Methyl)para (σp)-0.170Electron Donating[9]
meta (σm)-0.069Electron Donating[9]
-Cl (Chloro)para (σp)+0.23Electron Withdrawing[10]
meta (σm)+0.37Electron Withdrawing[10]
-C≡CH (Ethynyl)para (σp)+0.22Electron Withdrawing
meta (σm)+0.21Electron Withdrawing

Experimental Characterization Protocols

Theoretical understanding must be validated by empirical data. The following sections outline standard experimental protocols for probing the electronic properties of aromatic molecules like 2-Chloro-4-ethynyl-1-methylbenzene.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly sensitive to the electron density of the aromatic chromophore.[11] The addition of substituents alters the energy of these transitions, resulting in shifts in the absorption maxima. Ethynyl substitution on polycyclic aromatic hydrocarbons (PAHs) is known to cause a bathochromic (red) shift in the absorption bands, indicating a narrowing of the HOMO-LUMO gap.[12][13][14]

Protocol: UV-Vis Absorption Spectrum Acquisition

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., dichloromethane, acetonitrile).

  • Solution Preparation: Prepare a stock solution of 2-Chloro-4-ethynyl-1-methylbenzene of known concentration (e.g., 1 mM). Create a dilute solution (e.g., 5-10 µM) from the stock.[15]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a 1 cm path length quartz cuvette.[15]

  • Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Compare these values to a reference compound (e.g., toluene) to determine the bathochromic or hypsochromic shifts induced by the substituents.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule.[16] These potentials are directly related to the energies of the LUMO (reduction) and HOMO (oxidation), respectively. Electron-withdrawing groups make a molecule easier to reduce (less negative reduction potential), while electron-donating groups make it easier to oxidize (less positive oxidation potential).

Protocol: Determination of Redox Potentials

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) in an aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).[16]

  • Analyte Solution: Dissolve the analyte (2-Chloro-4-ethynyl-1-methylbenzene) in the electrolyte solution to a final concentration of approximately 1-2 mM.[16]

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon or Platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 5 minutes to remove dissolved oxygen, which can interfere with the measurement.[16]

  • CV Measurement:

    • Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a negative potential to observe reduction, then reverse the scan towards positive potentials to observe oxidation.

    • A typical scan rate is 50-100 mV/s.[16]

  • Data Analysis:

    • Identify the peak potentials for the first reduction and oxidation waves.

    • The half-wave potential (E₁/₂) can be estimated as the midpoint between the anodic and cathodic peak potentials for a reversible or quasi-reversible process. This E₁/₂ value provides a thermodynamic measure of the redox event.

cluster_CV Cyclic Voltammetry Workflow A Prepare 0.1 M Electrolyte Solution in Aprotic Solvent B Dissolve Analyte (1-2 mM) A->B C Assemble 3-Electrode Cell (WE, RE, CE) B->C D Deoxygenate with N2/Ar (>5 min) C->D E Perform Potential Scan (e.g., 0V → -2V → +2V) D->E F Record Current vs. Potential (Voltammogram) E->F G Analyze Peak Potentials to Determine E₁/₂ F->G

Caption: Experimental workflow for Cyclic Voltammetry.

Computational and Theoretical Analysis

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic properties of molecules, offering insights that complement experimental data.[17][18][19] For large molecules, DFT provides a balance of accuracy and computational cost.[19]

Key Computational Descriptors
  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on a molecule's surface. It identifies electron-rich regions (negative potential, red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.[20] For 2-Chloro-4-ethynyl-1-methylbenzene, the most negative potential is expected around the π-system of the alkyne and the chlorine atom, while the most positive region will be the acetylenic proton.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding reactivity. The HOMO energy correlates with the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.[21]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution than Mulliken charges by localizing orbitals into bonds and lone pairs, allowing for a quantitative assessment of the inductive and resonance effects.

Computational Workflow Protocol

cluster_DFT DFT Computational Workflow A Build 3D Structure of 2-Chloro-4-ethynyl-1-methylbenzene B Select Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) A->B C Perform Geometry Optimization (Find lowest energy conformer) B->C D Perform Frequency Calculation (Confirm true minimum) C->D E Calculate Electronic Properties: - MEP Map - HOMO/LUMO Energies - NBO Charges D->E F Visualize & Analyze Results E->F

Caption: Standard workflow for DFT analysis.

Implications for Reactivity and Drug Development

The electronic properties of 2-Chloro-4-ethynyl-1-methylbenzene directly inform its application in synthesis:

  • Electrophilic Aromatic Substitution: The activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing chloro group will compete to direct incoming electrophiles. The positions ortho to the methyl group (positions 3 and 5) are likely the most activated sites for substitution.

  • Reactivity of the Alkyne: The electron-withdrawing nature of the ring makes the acetylenic proton more acidic than in a simple alkyl alkyne, facilitating deprotonation and subsequent reactions (e.g., Sonogashira coupling). The π-bonds of the alkyne are also sites for nucleophilic addition.

  • Cross-Coupling Reactions: The chloro and ethynyl groups are both handles for powerful C-C and C-N bond-forming reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), making this molecule a versatile scaffold for building molecular complexity.[1]

For drug development professionals, this electronic tuning is critical. The electron distribution affects how the molecule binds to a biological target, its membrane permeability (logP), and its metabolic stability. By understanding the principles laid out in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

Conclusion

2-Chloro-4-ethynyl-1-methylbenzene is a molecule whose reactivity is governed by a delicate balance of competing electronic effects. The electron-donating methyl group activates the ring, while the inductively withdrawing chloro and ethynyl groups deactivate it and provide key reactive sites. This guide has provided a comprehensive framework, combining theoretical principles with practical experimental and computational protocols, to fully characterize and understand the electronic properties of this important synthetic intermediate. A thorough grasp of these properties is essential for leveraging this molecule's full potential in the fields of medicinal chemistry and materials science.

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Foundational

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-4-ethynyl-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4-ethynyl-1-methylbenzene is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethynyl-1-methylbenzene is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural complexity, arising from the presence of a chloro, an ethynyl, and a methyl group on a benzene ring, gives rise to a unique mass spectrometry fragmentation pattern. Understanding this pattern is crucial for the unambiguous identification and characterization of this molecule in various matrices. This in-depth technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-Chloro-4-ethynyl-1-methylbenzene, drawing upon established principles of mass spectrometry for halogenated aromatic compounds, substituted toluenes, and ethynylbenzenes.

Predicted Mass Spectrum and Isotopic Signature

The molecular formula for 2-Chloro-4-ethynyl-1-methylbenzene is C₉H₇Cl.[2] The nominal molecular weight is 150 Da. A key feature in the mass spectrum of a chlorinated compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments.[3] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks:

  • M⁺: at m/z 150 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 152 (corresponding to the ³⁷Cl isotope)

The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1, providing a clear indication of the presence of a single chlorine atom in the molecule.[3]

Primary Fragmentation Pathways

Upon electron ionization, the 2-Chloro-4-ethynyl-1-methylbenzene molecule will form a molecular ion (M⁺) which is energetically unstable and will undergo fragmentation.[4] The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The following sections detail the most probable fragmentation routes.

Loss of a Chlorine Radical

A common fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[3] The molecular ion can lose a chlorine radical (•Cl) to form a cation with m/z 115.

[C₉H₇Cl]⁺• → [C₉H₇]⁺ + •Cl (m/z 150/152) (m/z 115)

This fragment at m/z 115 is expected to be a significant peak in the spectrum due to the relative lability of the C-Cl bond.

Benzylic Cleavage and Tropylium Ion Formation

Substituted toluenes are well-known to undergo benzylic cleavage, losing a hydrogen atom to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[5][6] However, in this substituted molecule, the initial loss of a hydrogen radical from the methyl group would lead to a [M-1]⁺ ion at m/z 149/151. Subsequent rearrangements could lead to the formation of a substituted tropylium-like structure.

A more direct pathway to a stable aromatic cation involves the loss of the methyl group.

[C₉H₇Cl]⁺• → [C₈H₄Cl]⁺ + •CH₃ (m/z 150/152) (m/z 135/137)

Further fragmentation of the [M-1]⁺ ion (m/z 149/151) can also occur. For instance, the loss of acetylene (C₂H₂) from this ion would result in a fragment at m/z 123/125.

[C₉H₆Cl]⁺ → [C₇H₄Cl]⁺ + C₂H₂ (m/z 149/151) (m/z 123/125)

Fragmentation of the Ethynyl Group

The ethynyl group can also be a site of fragmentation. The loss of acetylene (C₂H₂) from the molecular ion is a plausible pathway.

[C₉H₇Cl]⁺• → [C₇H₅Cl]⁺• + C₂H₂ (m/z 150/152) (m/z 124/126)

Alternatively, the loss of a hydrogen atom from the ethynyl group would also lead to the [M-1]⁺ ion at m/z 149/151.

Formation of Phenyl-type Cations

The loss of the ethyl group from the molecular ion can lead to the formation of a substituted phenyl cation.

[C₉H₇Cl]⁺• → [C₆H₄Cl]⁺ + C₃H₃• (m/z 150/152) (m/z 111/113)

The characteristic phenyl cation ([C₆H₅]⁺) at m/z 77 could also be formed through more complex rearrangements and multiple fragmentation steps, although its intensity might be lower compared to fragments that retain more of the original structure.[7]

Summary of Expected Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion of 2-Chloro-4-ethynyl-1-methylbenzene.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureNeutral LossFragmentation Pathway
150/152[C₉H₇Cl]⁺•-Molecular Ion
149/151[C₉H₆Cl]⁺•HLoss of Hydrogen
135/137[C₈H₄Cl]⁺•CH₃Loss of Methyl Radical
124/126[C₇H₅Cl]⁺•C₂H₂Loss of Acetylene
115[C₉H₇]⁺•ClLoss of Chlorine Radical
111/113[C₆H₄Cl]⁺C₃H₃•Loss of Propargyl Radical
77[C₆H₅]⁺C₃H₂Cl•Complex Rearrangement

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard operating procedure for the analysis of 2-Chloro-4-ethynyl-1-methylbenzene using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

I. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Chloro-4-ethynyl-1-methylbenzene in a high-purity volatile solvent such as dichloromethane or hexane.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

  • Sample Matrix: If analyzing the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.[3]

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-300.

    • Scan Speed: 1000 amu/s.

III. Data Acquisition and Analysis
  • Acquisition: Inject 1 µL of the prepared sample or standard into the GC-MS system.

  • Data Processing:

    • Identify the chromatographic peak corresponding to 2-Chloro-4-ethynyl-1-methylbenzene based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in this guide.

    • Compare the obtained spectrum with a reference library (if available) for confirmation. The NIST Mass Spectral Library is a valuable resource for this purpose.[8]

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of 2-Chloro-4-ethynyl-1-methylbenzene.

Fragmentation_Pathways cluster_loss Primary Fragmentation M [C₉H₇Cl]⁺• m/z 150/152 (Molecular Ion) F1 [C₉H₇]⁺ m/z 115 M->F1 - •Cl F2 [C₉H₆Cl]⁺ m/z 149/151 M->F2 - •H F3 [C₈H₄Cl]⁺ m/z 135/137 M->F3 - •CH₃ F4 [C₇H₅Cl]⁺• m/z 124/126 M->F4 - C₂H₂

Caption: Primary fragmentation pathways of 2-Chloro-4-ethynyl-1-methylbenzene.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Standard/Sample Preparation Prep2 Dilution/Extraction Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry (EI) GC->MS DA Data Acquisition MS->DA DP Data Processing & Analysis DA->DP

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of 2-Chloro-4-ethynyl-1-methylbenzene is predicted to be rich in structural information. The characteristic isotopic signature of chlorine, coupled with fragmentation pathways involving the loss of the chlorine atom, methyl group, and acetylene, provides a robust fingerprint for its identification. By following the outlined experimental protocol, researchers can confidently characterize this molecule and differentiate it from related isomers and impurities. This guide serves as a valuable resource for scientists and professionals engaged in the analysis of complex organic molecules in pharmaceutical and agrochemical development.

References

  • Brown, P. (1968). Kinetic Studies in Mass Spectrometry. III. The Nature of the M - H Reaction in Substituted Toluenes. Journal of the American Chemical Society, 90(16), 4461–4463.
  • Borges, R. M., et al. (2018). GC-MS and HPLC analyses of o-substituted toluenes.
  • BenchChem. (2025).
  • Beynon, J. H. (1960).
  • Kato, M. J., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene. Doc Brown's Chemistry.
  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry LibreTexts. (2023).
  • Stout, S. A., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 14(7), 733–742.
  • MySkinRecipes. (n.d.). 2-Chloro-4-ethynyl-1-methylbenzene. MySkinRecipes.
  • Gurer, E., et al. (2004). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.
  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene. Doc Brown's Chemistry.
  • Knowbee Tutoring. (2015, February 20).
  • NIST. (n.d.). Toluene. NIST WebBook.
  • PubChem. (n.d.). 2-chloro-1-ethynyl-4-methylbenzene (C9H7Cl). PubChem.
  • Leiker, T. J., et al. (2009). Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 16–25.
  • Sigma-Aldrich. (n.d.). 2-chloro-4-ethenyl-1-methylbenzene. Sigma-Aldrich.
  • ChemScene. (n.d.). 2-Chloro-4-ethynyl-1-methylbenzene. ChemScene.

Sources

Exploratory

Vibrational Fingerprinting of 2-Chloro-4-ethynyl-1-methylbenzene: A Comprehensive IR Spectroscopy Guide

Introduction & Molecular Architecture 2-Chloro-4-ethynyl-1-methylbenzene (also known as 3-chloro-4-methylphenylacetylene) is a highly functionalized 1,2,4-trisubstituted aromatic compound. Its molecular architecture inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

2-Chloro-4-ethynyl-1-methylbenzene (also known as 3-chloro-4-methylphenylacetylene) is a highly functionalized 1,2,4-trisubstituted aromatic compound. Its molecular architecture integrates a terminal alkyne, a halogen (chlorine), and an alkyl (methyl) group onto a benzene core. In pharmaceutical and materials research, verifying the structural integrity of such intermediates is critical. Infrared (IR) spectroscopy serves as a rapid, non-destructive analytical modality to map these functional groups based on their unique vibrational frequencies.

This guide provides an in-depth mechanistic breakdown of the IR absorption bands for 2-Chloro-4-ethynyl-1-methylbenzene, moving beyond simple empirical matching to explain the quantum mechanical and dipole-driven causality behind the spectrum.

Theoretical Framework: Dipole Mechanics & Vibrational Modes

The fundamental principle of IR spectroscopy dictates that a vibrational mode is only "IR-active" if it results in a net change in the molecular dipole moment ( ∂μ/∂x=0 ). The intensity of an absorption band is directly proportional to the square of this dipole change.

In 2-Chloro-4-ethynyl-1-methylbenzene, the functional groups exhibit vastly different dipole dynamics:

  • Terminal Alkyne ( C-H): The sp-hybridized carbon is highly electronegative, stripping electron density from the terminal hydrogen. This highly polarized bond yields a massive dipole change during stretching, resulting in a strong, sharp peak.

  • Internal Alkyne (C C): Despite the high bond order, the electron distribution across the carbon-carbon triple bond is relatively symmetrical. This minimizes the dipole change, rendering the IR absorption weak. However, because the π -electron cloud is highly polarizable, this same mode is intensely active in Raman spectroscopy, a phenomenon well-documented in.

  • Aryl Chloride (C-Cl): The high electronegativity and mass of the chlorine atom create a highly polar, low-frequency stretching mode with a strong IR cross-section.

IR_Logic A 2-Chloro-4-ethynyl- 1-methylbenzene B Terminal Alkyne (-C≡CH) A->B C Aromatic Ring (1,2,4-trisubstituted) A->C D C-Cl Bond A->D B1 ≡C-H Stretch (~3300 cm⁻¹, Strong) B->B1 High ∂μ B2 C≡C Stretch (~2100 cm⁻¹, Weak) B->B2 Low ∂μ C1 C=C Stretch (~1600 cm⁻¹, Medium) C->C1 C2 Out-of-Plane Bend (~850 & ~890 cm⁻¹) C->C2 Substitution ID D1 C-Cl Stretch (~1050 cm⁻¹, Strong) D->D1 High ∂μ

Caption: Logical mapping of functional groups to IR absorption bands and dipole changes.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative data for the target molecule, grounded in standard functional group frequencies as outlined by and .

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Dipole Change ( ∂μ )
Terminal Alkyne C-H Stretch3250 – 3350Strong, SharpHighly polarized sp C-H bond creates a massive ∂μ .
Terminal Alkyne C C Stretch2100 – 2150WeakSymmetrical electron distribution minimizes ∂μ .
Aromatic Ring C-H Stretch3000 – 3100Mediumsp² C-H bond polarization.
Alkyl (Methyl) C-H Stretch2850 – 2960Mediumsp³ C-H bond polarization (asymmetric and symmetric).
Aromatic Ring C=C Stretch~1600, 1500, 1450Med to StrongAsymmetric ring breathing modes breaking symmetry.
Alkyl (Methyl) C-H Bending~1450, 1375MediumAsymmetric and symmetric deformation of the -CH₃ group.
Aryl Chloride C-Cl Stretch1000 – 1100StrongHigh electronegativity of Cl drives massive ∂μ .
Aromatic Ring C-H Out-of-Plane Bend~800–850 & ~860–900StrongDiagnostic for 1,2,4-trisubstitution (adjacent vs. isolated H).

Self-Validating Experimental Protocol: High-Resolution FT-IR

To ensure scientific trustworthiness, the experimental workflow must be self-validating and resistant to environmental artifacts.

Why ATR over KBr Pellets? Traditional KBr pellet preparation requires grinding the sample with hygroscopic potassium bromide. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at 3200–3600 cm⁻¹. This artifact will completely obscure the critical, sharp C-H stretch at 3300 cm⁻¹ of our target molecule. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this analysis.

Step-by-Step Methodology
  • System Calibration (Validation): Run a standard 1.5 mil polystyrene film. Verify that the system accurately resolves the primary calibration peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹.

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to evaporate. Immediately collect a 32-scan background spectrum. Causality: This captures the exact real-time atmospheric H₂O and CO₂ concentrations, allowing the Fourier transform algorithm to mathematically subtract them from the sample spectrum.

  • Sample Application: Deposit 1–2 mg of 2-Chloro-4-ethynyl-1-methylbenzene directly onto the ATR crystal. Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the evanescent wave of the IR beam.

  • Spectral Acquisition: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply a Happ-Genzel apodization function during the Fourier transform to minimize spectral leakage, followed by an automated baseline correction.

FTIR_Workflow A System Validation (Polystyrene Std) B Background Collection A->B C Sample Application (ATR Crystal) B->C D Interferogram Acquisition C->D E Fourier Transform & Baseline Correction D->E

Caption: Self-validating FT-IR experimental workflow utilizing Attenuated Total Reflectance.

Mechanistic Spectral Interpretation

Once the spectrum is acquired, interpretation must follow a logical deduction based on molecular substitution patterns.

The Terminal Alkyne Domain

The most diagnostic feature of 2-Chloro-4-ethynyl-1-methylbenzene is the terminal alkyne. Look for a razor-sharp, strong absorption band at ~3300 cm⁻¹ . Unlike the broad, parabolic shape of an O-H stretch, this C-H stretch is a distinct "spike." Moving down the spectrum, a weak but sharp peak at ~2100 cm⁻¹ confirms the C C stretch. If the molecule were an internal alkyne, the 3300 cm⁻¹ peak would vanish entirely, and the 2100 cm⁻¹ peak would become nearly invisible due to pseudo-symmetry.

The Aromatic Core & Substitution Pattern

The aromatic C=C stretches will appear as a pair of medium-intensity bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ . However, the true structural verification lies in the "fingerprint region" (below 1000 cm⁻¹). The molecule is a 1,2,4-trisubstituted benzene. This specific geometry leaves one isolated hydrogen (at C3) and two adjacent hydrogens (at C5 and C6).

  • The out-of-plane (oop) bending of the two adjacent hydrogens couples to produce a strong band at 800–850 cm⁻¹ .

  • The oop bending of the single isolated hydrogen produces a distinct band at 860–900 cm⁻¹ . Observing both bands is definitive proof of the 1,2,4-substitution pattern.

The Methyl and Chloro Substituents

The methyl group (-CH₃) at position 1 will yield sp³ C-H stretching bands just below the 3000 cm⁻¹ threshold (typically 2960 cm⁻¹ for asymmetric and 2870 cm⁻¹ for symmetric stretches). Its presence is confirmed by the symmetric "umbrella" bending mode at 1375 cm⁻¹ . Finally, the heavy chlorine atom at position 2 creates a highly polar C-Cl bond, resulting in a strong, somewhat broad stretching absorption in the 1000–1100 cm⁻¹ range.

Troubleshooting & Signal Artifacts

  • Masking of the 3300 cm⁻¹ Peak: If a broad, sweeping band appears from 3200–3600 cm⁻¹, the sample or the ATR crystal is contaminated with water. This will obscure the terminal alkyne signal. The crystal must be thoroughly dried and the background re-collected.

  • False Peaks at 2350 cm⁻¹: A sharp doublet in this region is the asymmetric stretch of atmospheric CO₂. This indicates that the background spectrum has expired (the ambient breath/air composition in the lab changed between the background and sample scans). Re-run the background to clear this artifact.

References

  • Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from[Link]

  • Northern Illinois University (NIU) Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from[Link]

  • Liskova, S., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PubMed Central (PMC), National Institutes of Health. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Cross-Coupling using 2-Chloro-4-ethynyl-1-methylbenzene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds betw...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] This guide focuses on the application of a particularly valuable, yet challenging, substrate: 2-Chloro-4-ethynyl-1-methylbenzene.

2-Chloro-4-ethynyl-1-methylbenzene is a versatile building block, possessing both a reactive terminal alkyne and a less reactive aryl chloride. This dual functionality allows for sequential, selective cross-coupling reactions, making it an attractive intermediate in the synthesis of complex molecular architectures. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents a significant challenge, often requiring specialized catalyst systems and optimized reaction conditions to achieve efficient coupling.[1][4]

These application notes provide a comprehensive overview of the key considerations and detailed protocols for the successful Sonogashira cross-coupling of 2-Chloro-4-ethynyl-1-methylbenzene. We will delve into the reaction mechanism, explore state-of-the-art catalyst systems, and offer practical, step-by-step procedures and troubleshooting guidance for researchers, scientists, and drug development professionals.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a framework for understanding the roles of the various reagents.[1]

The Palladium Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic ligand to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

The Copper Catalytic Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_arx Ar-Pd(II)-X(L)₂ pd_add->pd_arx pd_trans Transmetalation pd_arx->pd_trans Cu-C≡CR pd_ar_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_trans->pd_ar_alkyne pd_reduct Reductive Elimination pd_ar_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR cu_halide CuX cu_alkyne π-Alkyne Complex cu_halide->cu_alkyne R-C≡CH cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Base cu_acetylide->pd_trans

Figure 1: Simplified Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Catalyst Systems for the Coupling of Aryl Chlorides

The success of a Sonogashira reaction with an aryl chloride hinges on the choice of an appropriate catalyst system. The lower reactivity of the C-Cl bond necessitates more active catalysts capable of facilitating the challenging oxidative addition step. Modern systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance the catalytic activity of the palladium center.[5]

Catalyst System ComponentExamplesKey Features & Considerations
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often used and are reduced in situ to the active Pd(0) species.
Ligand Phosphines: P(t-Bu)₃, XPhos, SPhosBulky and electron-rich phosphines promote oxidative addition and stabilize the catalytic species.
N-Heterocyclic Carbenes (NHCs): IPr, SIMesStrong σ-donors that form stable complexes with palladium, often exhibiting high activity.
Copper Co-catalyst CuI, CuBrTypically used in catalytic amounts (1-5 mol%). In some cases, copper-free protocols are preferred to avoid alkyne homocoupling (Glaser coupling).[6]
Base Amines: Et₃N, i-Pr₂NH, DBUActs as a scavenger for the generated HX and facilitates the deprotonation of the terminal alkyne.
Inorganic Bases: Cs₂CO₃, K₂CO₃, K₃PO₄Often used in copper-free systems or when amine bases are incompatible with other functional groups.
Solvent Toluene, Dioxane, DMF, AcetonitrileThe choice of solvent can influence catalyst solubility, reaction temperature, and side reactions. Anhydrous and degassed solvents are crucial.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira cross-coupling of 2-Chloro-4-ethynyl-1-methylbenzene with a generic aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the rapid coupling of aryl chlorides and is particularly useful for high-throughput screening and optimization.[4]

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Aryl halide (e.g., 4-iodotoluene)

  • PdCl₂(PPh₃)₂

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial with a stir bar

  • Nitrogen or Argon source

Procedure:

  • To a microwave vial containing a stir bar, add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 equiv.), the aryl halide (1.1 equiv.), and Cs₂CO₃ (1.5 equiv.).

  • In a separate vial, prepare a stock solution of the catalyst system by dissolving PdCl₂(PPh₃)₂ (2 mol %) and P(t-Bu)₃ (4 mol %) in anhydrous DMF.

  • Add the catalyst solution to the microwave vial, followed by DBU (10 mol %) and enough anhydrous DMF to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Place the vial in a microwave reactor and irradiate at 150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Thermal Sonogashira Coupling

This protocol is a more traditional approach suitable for larger-scale reactions.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (3 mol %) and CuI (5 mol %).

  • Add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 equiv.).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

experimental_workflow start Reaction Setup reagents Combine Aryl Halide, 2-Chloro-4-ethynyl-1-methylbenzene, Base, and Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Pd Catalyst, Ligand, and CuI (if applicable) inert->catalyst reaction Heat/Microwave Irradiation catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Troubleshooting and Common Side Reactions

Even with optimized protocols, challenges can arise in Sonogashira couplings, especially with less reactive aryl chlorides.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Poor quality reagents/solvents- Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of solvents and use of a robust inert atmosphere.- Increase the reaction temperature or switch to microwave heating.- Consider a more active ligand or palladium source.
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper co-catalyst- Rigorously exclude oxygen from the reaction.- Reduce the loading of the copper co-catalyst.- Switch to a copper-free protocol.
Decomposition of Catalyst (Formation of Palladium Black) - Presence of oxygen- High temperatures- Impurities in reagents or solvents- Ensure a strictly anaerobic environment.- Avoid excessive heating.- Use purified reagents and high-purity solvents.
Hydrolysis of Alkyne - Presence of water- Use anhydrous solvents and reagents.

Conclusion

The Sonogashira cross-coupling of 2-Chloro-4-ethynyl-1-methylbenzene is a powerful tool for the synthesis of complex organic molecules. While the use of an aryl chloride as the electrophile presents challenges, the selection of an appropriate, highly active catalyst system, coupled with carefully controlled reaction conditions, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers looking to employ this versatile building block in their synthetic endeavors. Further exploration of novel catalyst systems, particularly those involving N-heterocyclic carbenes and phosphine ligands, will continue to expand the scope and utility of this important transformation.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Mao, J., Xie, G., Wu, M., Guo, J., & Ji, S. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 5987–5990. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585–6605. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki–Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chen, H., Yao, L., Guo, L., Liu, Y. A., Tian, B., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

  • Heravi, M. M., Ghanbarian, M., Ghalavand, N., & Nazari, N. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry, 22(14), 1386-1436. [Link]

  • Karak, M., Barbosa, L. C. A., & Hargaden, G. C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Coordination Chemistry Reviews, 268, 58-75. [Link]

  • Bakos, J., & Török, B. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]

Sources

Application

The "Click" Advantage: A Detailed Guide to the Applications of 2-Chloro-4-ethynyl-1-methylbenzene in Triazole Synthesis with Organic Azides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, the quest for efficiency, reliability, and modularity has led to the widespread adoption of "click chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the quest for efficiency, reliability, and modularity has led to the widespread adoption of "click chemistry." This guide provides an in-depth exploration of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, focusing on the versatile building block, 2-Chloro-4-ethynyl-1-methylbenzene, and its reactions with a variety of organic azides. We will delve into the underlying principles, provide detailed experimental protocols, and explore the vast potential of the resulting 1,2,3-triazole products in drug discovery and materials science.

Introduction to the Power of Click Chemistry with a Specialized Alkyne

The CuAAC reaction, a prime example of click chemistry, facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool for creating diverse molecular architectures.[3][4]

Our focus, 2-Chloro-4-ethynyl-1-methylbenzene, is a particularly interesting terminal alkyne. The presence of the chloro and methyl substituents on the phenyl ring can influence the electronic properties of the alkyne and the resulting triazole, potentially modulating the biological activity and physicochemical properties of the final compounds. This makes it a valuable scaffold for creating libraries of novel molecules for screening in drug discovery programs.[5] Organic azides, the other key reactant, are energy-rich molecules that can be readily introduced into a variety of organic frameworks, including small molecules, peptides, and carbohydrates.[6][7]

This guide will provide the necessary protocols to harness the power of this specific click reaction, from the synthesis of the starting materials to the creation and potential applications of novel triazole compounds.

Synthesis of Key Starting Materials

A successful click chemistry workflow begins with the efficient synthesis of the alkyne and azide building blocks.

Synthesis of 2-Chloro-4-ethynyl-1-methylbenzene

The synthesis of 2-Chloro-4-ethynyl-1-methylbenzene can be efficiently achieved through a two-step sequence involving a Sonogashira coupling followed by the deprotection of a trimethylsilyl (TMS) protecting group. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9]

Step 1: Sonogashira Coupling of 2-Chloro-4-iodo-1-methylbenzene with Ethynyltrimethylsilane

This reaction couples the commercially available 2-chloro-4-iodo-1-methylbenzene with ethynyltrimethylsilane.

reactant1 2-Chloro-4-iodo-1-methylbenzene product 2-Chloro-1-methyl-4-((trimethylsilyl)ethynyl)benzene reactant1->product reactant2 Ethynyltrimethylsilane reactant2->product catalyst Pd(PPh₃)₂Cl₂ CuI catalyst->product base Et₃N base->product

Sonogashira coupling reaction pathway.

Protocol:

  • To a stirred solution of 2-chloro-4-iodo-1-methylbenzene (1.0 eq) in anhydrous and degassed triethylamine (Et₃N), add ethynyltrimethylsilane (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-1-methyl-4-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a common protecting group for terminal alkynes and can be readily removed under mild basic conditions.[10]

reactant 2-Chloro-1-methyl-4-((trimethylsilyl)ethynyl)benzene product 2-Chloro-4-ethynyl-1-methylbenzene reactant->product reagent K₂CO₃ reagent->product solvent Methanol/DCM solvent->product

TMS deprotection reaction pathway.

Protocol:

  • Dissolve the TMS-protected alkyne (1.0 eq) in a mixture of methanol and dichloromethane (DCM) (e.g., 2:1 v/v).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-Chloro-4-ethynyl-1-methylbenzene as a solid, which can be further purified by recrystallization if necessary.

Synthesis of Organic Azides: A Representative Protocol for Benzyl Azide

Benzyl azide is a commonly used organic azide in click chemistry. It can be synthesized via a straightforward nucleophilic substitution reaction from benzyl bromide.[6]

reactant1 Benzyl Bromide product Benzyl Azide reactant1->product reactant2 Sodium Azide (NaN₃) reactant2->product solvent DMSO solvent->product

Synthesis of benzyl azide.

Protocol:

  • In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly add water to the reaction mixture (Note: this may be exothermic).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield benzyl azide as a clear oil. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.

The Core Reaction: CuAAC of 2-Chloro-4-ethynyl-1-methylbenzene with Organic Azides

The following is a general protocol for the CuAAC reaction between 2-Chloro-4-ethynyl-1-methylbenzene and an organic azide, such as benzyl azide. This protocol can be adapted for other organic azides.

Reaction Mechanism

The Cu(I)-catalyzed reaction proceeds through a distinct mechanism compared to the uncatalyzed thermal cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[2]

cluster_cycle Catalytic Cycle alkyne R¹-C≡CH cu_acetylide Cu(I)-acetylide alkyne->cu_acetylide + Cu(I) azide R²-N₃ cu1 Cu(I) cu1->alkyne cu_triazolide Copper triazolide cu_acetylide->cu_triazolide + R²-N₃ product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product Protonolysis product->cu1 Regenerates

Simplified CuAAC catalytic cycle.
Representative Protocol

start Dissolve Alkyne and Azide in t-BuOH/H₂O add_cu Add CuSO₄ solution start->add_cu add_asc Add Sodium Ascorbate solution (Initiates reaction) add_cu->add_asc react Stir at Room Temperature (Monitor by TLC) add_asc->react workup Quench with NH₄OH Extract with Ethyl Acetate react->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

General workflow for the CuAAC reaction.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a 0.2 M aqueous solution of sodium ascorbate. This solution should be made fresh.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution (0.05 eq).

  • Add the sodium ascorbate solution (0.1 eq) dropwise to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within 1-24 hours.

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄OH to complex with the copper catalyst.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Representative Reaction Data

The following table provides representative data for CuAAC reactions with substituted phenylacetylenes, which can serve as a starting point for optimizing the reaction of 2-Chloro-4-ethynyl-1-methylbenzene.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl azideCuSO₄/NaAsct-BuOH/H₂O1>95
4-MethoxyphenylacetyleneBenzyl azideCuSO₄/NaAsct-BuOH/H₂O1.598
4-ChlorophenylacetyleneBenzyl azideCuSO₄/NaAsct-BuOH/H₂O0.5>99
2-EthynyltolueneBenzyl azideCuIDMF1292

Data is compiled from various sources and is intended to be representative. Actual results may vary.[10][11]

Applications in Drug Discovery and Beyond

The 1,2,3-triazole core is considered a "privileged" scaffold in medicinal chemistry due to its unique properties. It is metabolically stable, capable of forming hydrogen bonds, and can act as a bioisostere for amide bonds.[12][13] This has led to the incorporation of triazoles into a wide range of therapeutic agents.[6][14]

Anticancer and Antimicrobial Agents

The triazoles derived from 2-Chloro-4-ethynyl-1-methylbenzene are promising candidates for the development of novel anticancer and antimicrobial drugs. The presence of the chloro and methyl groups can enhance lipophilicity and modulate interactions with biological targets. Numerous studies have demonstrated the potent biological activities of 1,4-disubstituted 1,2,3-triazoles.[14] For instance, certain triazole derivatives have shown significant activity against various cancer cell lines and pathogenic microbes.

Bioconjugation

Click chemistry is a powerful tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, and nucleic acids. By functionalizing 2-Chloro-4-ethynyl-1-methylbenzene with a reactive handle, it can be "clicked" onto azide-modified biomolecules. This enables a wide range of applications, including:

  • Protein labeling and imaging: Attaching fluorescent dyes or probes to proteins for visualization and tracking within cells.

  • Drug delivery: Conjugating drugs to targeting moieties like antibodies or peptides to enhance their delivery to specific cells or tissues.

  • Proteomics: Identifying and quantifying proteins in complex biological samples.[7]

The chloro and methyl substituents on the phenyl ring can also serve as handles for further chemical modification after the click reaction, adding another layer of versatility to this building block.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of 2-Chloro-4-ethynyl-1-methylbenzene with organic azides offers a robust and versatile platform for the synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazoles. This guide has provided the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis of these valuable compounds. The unique structural features of the resulting triazoles, combined with the modularity and efficiency of the click chemistry approach, open up exciting avenues for the discovery of new therapeutic agents and the development of advanced functional materials.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Uncatalyzed and Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition of Acetylenes to Azides. Journal of the American Chemical Society, 127(1), 210–216.
  • Guezguez, R., & Bougrin, K. (2020). Recent advances on the synthesis of 1,2,3-triazoles and their biological activities. RSC advances, 10(52), 31227-31245.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2018). Synthesis, characterization and antimicrobial activity of some new 1, 2, 3-triazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2364-2373.
  • Buckle, M., & Williams, C. (2012). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 3(4), 454-457.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
  • World Health Organiz
  • American Cancer Society. (2023). Cancer Facts & Figures 2023.
  • Sigma-Aldrich. (n.d.). Click Chemistry.
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  • Royal Society of Chemistry. (n.d.). ChemSpider.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry.
  • Wiley Online Library. (n.d.). Angewandte Chemie.
  • Elsevier. (n.d.). Tetrahedron Letters.
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  • Taylor & Francis Online. (n.d.).
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  • BenchChem. (n.d.). Technical Resources.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Deprotection of Silyl Ethers.
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Method

Application Note: Strategic Synthesis of Substituted Triazoles Leveraging 2-Chloro-4-ethynyl-1-methylbenzene

Introduction: The Ascendancy of Triazoles in Modern Drug Discovery Substituted 1,2,3-triazoles are a cornerstone of modern medicinal chemistry, renowned for their exceptional chemical stability and their capacity to act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Triazoles in Modern Drug Discovery

Substituted 1,2,3-triazoles are a cornerstone of modern medicinal chemistry, renowned for their exceptional chemical stability and their capacity to act as pharmacophores and bioisosteres.[1][2] Their integration into molecular scaffolds has led to a multitude of therapeutic candidates and approved drugs.[3][4] The development of "click chemistry," a concept pioneered by K. B. Sharpless, has been instrumental in the widespread adoption of the triazole core, providing a highly efficient and selective method for its synthesis.[5] This application note provides a comprehensive guide for the synthesis of substituted triazoles using 2-Chloro-4-ethynyl-1-methylbenzene, a versatile and strategically functionalized starting material. We will delve into the two primary regioselective "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Strategic Utility of 2-Chloro-4-ethynyl-1-methylbenzene

The selection of 2-Chloro-4-ethynyl-1-methylbenzene as a foundational building block is predicated on its inherent structural attributes that offer significant advantages in combinatorial and medicinal chemistry.[6]

  • Reactive Alkyne Handle: The terminal ethynyl group is the key functionality for participation in azide-alkyne cycloaddition reactions.

  • Defined Aromatic Substitution: The chloro and methyl groups provide a fixed substitution pattern on the phenyl ring, which is crucial for establishing structure-activity relationships (SAR) in drug development programs.

  • Post-Cycloaddition Functionalization: The presence of the chloro substituent opens avenues for further molecular elaboration through well-established cross-coupling methodologies, thereby enabling the generation of diverse compound libraries from a common triazole intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Premier Route to 1,4-Disubstituted Triazoles

The CuAAC reaction is the most prominent "click" reaction, celebrated for its exceptional reliability, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[5][7] This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups.[5]

Mechanism of CuAAC

The catalytic cycle of the CuAAC reaction is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate to the active Cu(I) species.[5][8] The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. Subsequent coordination of the organic azide and a [3+2] cycloaddition leads to a copper-triazolide species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active catalyst.[8][9]

CuAAC_Workflow cluster_0 Start 2-Chloro-4-ethynyl-1-methylbenzene + Organic Azide Reagents CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted-1,2,3-triazole Purification->Product

Caption: Experimental workflow for the CuAAC synthesis of 1,4-disubstituted triazoles.

Detailed Experimental Protocol: CuAAC Synthesis

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq) and the chosen organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • To the stirred alkyne and azide solution, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Allow the reaction to stir at ambient temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the pure 1,4-disubstituted-1,2,3-triazole.

Parameter Typical Condition Justification
Solvent System t-BuOH/H₂O (1:1)Effectively solubilizes both organic substrates and inorganic catalyst components.
Catalyst System CuSO₄·5H₂O / Sodium AscorbateProvides a convenient and reliable method for the in situ generation of the active Cu(I) catalyst.[5][10]
Reaction Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperatures, minimizing energy consumption and side reactions.[5]
Reagent Stoichiometry Slight excess of azideEnsures the complete consumption of the potentially more valuable alkyne starting material.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

The RuAAC reaction serves as an essential complement to the CuAAC, providing a highly regioselective pathway to 1,5-disubstituted 1,2,3-triazoles.[11][12] This alternative regiochemistry is often crucial for optimizing the biological activity of triazole-containing compounds.[2][13]

Mechanism of RuAAC

The mechanism of the RuAAC reaction is fundamentally different from that of the CuAAC. It is proposed to proceed via the formation of a six-membered ruthenacycle intermediate through an oxidative coupling of the azide and the alkyne.[11][14] Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted triazole product and regenerates the ruthenium catalyst.[11][14]

Detailed Experimental Protocol: RuAAC Synthesis

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Organic azide (e.g., benzyl azide)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)[11][12]

  • Anhydrous, non-protic solvent (e.g., toluene or 1,2-dichloroethane)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C, and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the 1,5-disubstituted-1,2,3-triazole.

Parameter Typical Condition Justification
Catalyst CpRuCl(COD) or CpRuCl(PPh₃)₂These ruthenium complexes have demonstrated high efficacy and regioselectivity for the formation of 1,5-disubstituted triazoles.[11][12]
Atmosphere Inert (Argon or Nitrogen)Ruthenium catalysts can be sensitive to oxygen, requiring an inert atmosphere to maintain catalytic activity.
Reaction Temperature 80-100 °CThe RuAAC reaction typically requires thermal energy to proceed at a reasonable rate.[12]
Solvent Anhydrous TolueneA non-protic solvent is necessary to prevent quenching of the catalytic intermediates.

Comparative Overview: CuAAC vs. RuAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product Regioisomer 1,4-Disubstituted1,5-Disubstituted
Reaction Conditions Mild, often aqueous and at room temperatureGenerally requires elevated temperatures and an inert atmosphere
Catalyst Inexpensive and readily available copper saltsMore costly and specialized ruthenium complexes
Substrate Scope Primarily terminal alkynesTolerates both terminal and internal alkynes[9][11]

Applications in Drug Discovery and Materials Science

The regiochemically defined triazoles synthesized from 2-Chloro-4-ethynyl-1-methylbenzene are invaluable scaffolds for the development of novel pharmaceuticals and advanced materials. Their demonstrated biological activities span a wide range, including anticancer, anti-inflammatory, and antimicrobial properties.[2][13]

Application_Flow StartingMaterial 2-Chloro-4-ethynyl-1-methylbenzene CuAAC_Route CuAAC StartingMaterial->CuAAC_Route RuAAC_Route RuAAC StartingMaterial->RuAAC_Route Product_1_4 1,4-Disubstituted Triazoles CuAAC_Route->Product_1_4 Product_1_5 1,5-Disubstituted Triazoles RuAAC_Route->Product_1_5 Applications Drug Discovery (Anticancer, Antiviral, Antibacterial) & Materials Science Product_1_4->Applications Product_1_5->Applications

Caption: From a versatile building block to high-value applications.

Conclusion

2-Chloro-4-ethynyl-1-methylbenzene stands out as a strategically valuable starting material for the synthesis of substituted triazoles. The judicious selection of either copper or ruthenium catalysis provides chemists with precise control over the regiochemical outcome of the azide-alkyne cycloaddition, enabling access to both 1,4- and 1,5-disubstituted 1,2,3-triazoles. The protocols and comparative data presented herein offer a robust framework for researchers in drug discovery and materials science to harness the power of "click chemistry" for the creation of novel and diverse molecular entities.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454–13516. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Troncone, A., & Di Mola, A. (2022). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Cantillo, D. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(46), 26031–26043. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Fokin, V. V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5262–5272. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. [Link]

  • Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(10), 105310. [Link]

  • Paterson, A., Beke-Somfai, T., & Kann, N. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers Research. [Link]

  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 3(10), 93-100. [Link]

  • 2-Chloro-4-ethynyl-1-methylbenzene. MySkinRecipes. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883222. [Link]

  • Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569), 65-75. [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 51(71), 13596-13599. [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032181. [Link]

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Application

The Rising Star in Conjugated Polymers: A Guide to 2-Chloro-4-ethynyl-1-methylbenzene

Introduction: Unlocking New Frontiers in Organic Electronics In the dynamic field of materials science, the quest for novel conjugated polymers with tailored electronic and optical properties is relentless. These materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Frontiers in Organic Electronics

In the dynamic field of materials science, the quest for novel conjugated polymers with tailored electronic and optical properties is relentless. These materials form the bedrock of next-generation organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1] A key strategy in the design of high-performance conjugated polymers is the judicious selection of monomeric building blocks. This guide focuses on a particularly promising precursor: 2-chloro-4-ethynyl-1-methylbenzene .

This molecule, possessing both a chloro- and a terminal ethynyl- group on a toluene backbone, offers a unique combination of reactivity that enables its use in self-condensation polymerization reactions to form poly(2-chloro-4-methyl-1-phenyleneethynylene). The presence of the chlorine atom and the methyl group on the aromatic ring is anticipated to influence the polymer's solubility, electronic properties, and solid-state packing, making it a target of significant research interest.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis of conjugated polymers derived from 2-chloro-4-ethynyl-1-methylbenzene, with a focus on the well-established Sonogashira coupling reaction.

Monomer Profile: 2-Chloro-4-ethynyl-1-methylbenzene

Before delving into polymerization protocols, it is crucial to understand the characteristics of the monomer.

PropertyValueSource
Chemical Formula C₉H₇Cl[3]
Molecular Weight 150.61 g/mol [3]
CAS Number 1338235-62-3[3]
Appearance Not specified, likely a solid or liquid-
Solubility Expected to be soluble in common organic solvents like THF, toluene, and DMFInferred from typical reaction conditions
Storage Store under an inert atmosphere at 2-8°C to prevent degradation and side reactions.[3]

Polymerization Strategies: The Sonogashira Coupling Approach

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and sp-hybridized carbon atoms (of terminal alkynes).[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[4] For a monomer like 2-chloro-4-ethynyl-1-methylbenzene, which contains both functionalities, a self-condensation polymerization can be envisioned.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Expertise in Action: Why Sonogashira?

The Sonogashira reaction is particularly well-suited for the synthesis of poly(arylene ethynylene)s (PAEs) for several reasons:

  • Mild Reaction Conditions : The reaction can often be carried out at or near room temperature, which helps to minimize side reactions and preserve the integrity of sensitive functional groups.[4]

  • High Functional Group Tolerance : The catalytic system is tolerant of a wide range of functional groups, allowing for the synthesis of complex and functionalized polymers.

  • High Yields : The reaction is generally high-yielding, which is crucial for achieving high molecular weight polymers.

A Word of Caution: The Glaser-Hay Coupling Side Reaction

A common and often undesired side reaction in Sonogashira couplings is the oxidative homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling.[5][6] This reaction leads to the formation of butadiyne linkages in the polymer backbone, which can act as structural defects and disrupt the electronic properties of the material.

Trustworthiness Through Control:

To minimize the Glaser-Hay coupling, the following precautions are essential:

  • Inert Atmosphere : The reaction must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is the oxidant in the Glaser-Hay reaction.[6]

  • High-Purity Reagents : The use of high-purity, degassed solvents and reagents is critical.

  • Copper-Free Conditions : In some cases, copper-free Sonogashira protocols can be employed to completely avoid this side reaction, although this may require more specialized and often more expensive palladium catalysts and ligands.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a starting point for the synthesis and characterization of poly(2-chloro-4-methyl-1-phenyleneethynylene). As with any polymerization, optimization of reaction conditions may be necessary to achieve the desired molecular weight and properties.

Protocol 1: Sonogashira Homopolymerization of 2-Chloro-4-ethynyl-1-methylbenzene

This protocol outlines a typical Sonogashira polymerization procedure.

Sonogashira_Workflow Start Start: Assemble Glassware Dry Dry Glassware Under Vacuum Start->Dry Inert Establish Inert Atmosphere (N2/Ar) Dry->Inert Reagents Add Monomer, Solvent, and Base Inert->Reagents Degas Degas the Reaction Mixture Reagents->Degas Catalyst Add Pd Catalyst and CuI Co-catalyst Degas->Catalyst React Heat and Stir Reaction Mixture Catalyst->React Monitor Monitor Reaction Progress (TLC/GPC) React->Monitor Quench Quench the Reaction Monitor->Quench Upon Completion Workup Aqueous Workup and Extraction Quench->Workup Purify Purify the Polymer Workup->Purify Characterize Characterize the Polymer Purify->Characterize End End: Store Polymer Characterize->End

Figure 2: Workflow for the Sonogashira polymerization.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Suggested Supplier
2-Chloro-4-ethynyl-1-methylbenzene1338235-62-3150.61Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Strem, Sigma-Aldrich
Copper(I) iodide (CuI)7681-65-4190.45Acros, Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich, Fisher
Toluene or Tetrahydrofuran (THF)108-88-3 or 109-99-9-Anhydrous, from a solvent purification system

Procedure:

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried under vacuum with a heat gun and then allowed to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-chloro-4-ethynyl-1-methylbenzene (1.00 g, 6.64 mmol), anhydrous and degassed toluene or THF (20 mL), and triethylamine (2.8 mL, 19.9 mmol).

  • Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.153 g, 0.133 mmol, 2 mol%) and copper(I) iodide (0.025 g, 0.133 mmol, 2 mol%).

  • Reaction: The reaction mixture is heated to 65-70 °C and stirred vigorously under an inert atmosphere. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC). The reaction is typically run for 24-48 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the monomer), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a minimal amount of chloroform or THF and precipitated into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration and washed several times with methanol to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform to collect the polymer).[8]

  • Drying and Storage: The purified polymer is dried under vacuum at 40-50 °C to a constant weight. The final polymer should be stored under an inert atmosphere to prevent degradation.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄). The disappearance of the ethynyl proton signal (around 3.0-3.5 ppm) and the broadening of the aromatic proton signals are indicative of polymerization. The methyl proton signal should remain.

  • ¹³C NMR: Provides information about the carbon backbone of the polymer. The ethynyl carbon signals will shift upon polymerization.

2. Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[9][10]

  • System: A GPC system equipped with a refractive index (RI) or a UV-Vis detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer.

  • Eluent: THF or chloroform at a flow rate of 1 mL/min.

  • Calibration: The system should be calibrated with polystyrene standards.

3. UV-Vis and Fluorescence Spectroscopy:

These techniques provide insights into the electronic properties of the conjugated polymer.

  • UV-Vis Spectroscopy: A solution of the polymer in a suitable solvent (e.g., THF or chloroform) is prepared and the absorption spectrum is recorded. The position of the absorption maximum (λ_max) gives an indication of the extent of π-conjugation.

  • Fluorescence Spectroscopy: The emission spectrum is recorded by exciting the polymer solution at its λ_max. The fluorescence quantum yield can also be determined.

Expected Results and Data Interpretation

The successful synthesis of poly(2-chloro-4-methyl-1-phenyleneethynylene) should yield a colored solid, with the color depending on the conjugation length and molecular weight.

Table of Expected Characterization Data:

Characterization TechniqueExpected ObservationInterpretation
¹H NMR Broadening of aromatic signals, disappearance of the alkyne proton signal.Successful polymerization and formation of the polymer backbone.
GPC A polymer peak with a specific molecular weight distribution.Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy An absorption maximum (λ_max) in the UV or visible region.Indicates the extent of π-conjugation along the polymer backbone. A higher λ_max generally corresponds to a longer effective conjugation length.
Fluorescence Spectroscopy Emission in the visible region upon excitation at λ_max.Confirms the photoluminescent properties of the polymer, which are crucial for optoelectronic applications.

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low Molecular Weight - Incomplete reaction- Impure monomer or reagents- Inefficient catalyst- Increase reaction time and/or temperature- Purify monomer and ensure anhydrous/anaerobic conditions- Use a more active catalyst system (e.g., different phosphine ligands)
Broad Polydispersity (PDI) - Side reactions (e.g., Glaser coupling)- Chain termination reactions- Strictly maintain inert atmosphere- Ensure high purity of monomer and reagents
Insoluble Polymer - High molecular weight- Strong intermolecular interactions- Use a higher boiling point solvent for polymerization- Modify the monomer with solubilizing side chains in future syntheses

Conclusion and Future Outlook

2-Chloro-4-ethynyl-1-methylbenzene is a versatile and promising monomer for the synthesis of novel conjugated polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this building block. The resulting poly(2-chloro-4-methyl-1-phenyleneethynylene) and its derivatives are expected to exhibit interesting electronic and optical properties, paving the way for their application in a wide range of organic electronic devices. Further research into copolymerization with other monomers and post-polymerization functionalization will undoubtedly unlock even more exciting possibilities for this class of materials.

References

  • Chalmers ODR. (n.d.). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR. Retrieved March 17, 2024, from [Link]

  • Chikkali, S. H. (2017).
  • Komaromi, A., & Novak, Z. (2008). Palladium on charcoal as a catalyst for Sonogashira coupling.
  • Wikipedia. (2024, March 12). Sonogashira coupling. Retrieved March 17, 2024, from [Link]

  • Lücke, A.-L., et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts.
  • (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2).
  • Aguiar, F. A., et al. (2005). Convergent Synthesis of 10 nm Aryleneethynylene Molecular Wires by an Iterative Regioselective Deprotection/Sonogashira Coupling Protocol. The Journal of Organic Chemistry, 70(24), 9947-9957.
  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644.
  • D'Amato, R., et al. (2018).
  • Caseri, W., et al. (2018). Synthesis of High Molar Mass Poly(phenylene methylene)
  • Delia, M. F., & Caseri, W. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved March 17, 2024, from [Link]

  • Liu, J., et al. (2018). On-surface synthesis of poly(p-phenylene ethynylene)
  • Finn, M. G., et al. (2018). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC.
  • Delia, M. F., & Caseri, W. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI.
  • Ghaffari, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Li, Y., et al. (2015). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. Journal of the American Chemical Society, 137(23), 7440-7445.
  • Chemistry Researches. (n.d.). Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes. Retrieved March 17, 2024, from [Link]

  • Taylor & Francis. (n.d.). Sonogashira coupling – Knowledge and References. Retrieved March 17, 2024, from [Link]

  • Caseri, W., et al. (2018). Poly(Phenylene Methylene)
  • Beilstein Journals. (2015, March 20). Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s. Retrieved March 17, 2024, from [Link]

  • Caseri, W., et al. (2019). Poly(phenylene methylene)-Based Coatings for Corrosion Protection: Replacement of Additives by Use of Copolymers. MDPI.
  • Qian, X., & Tang, B. Z. (2014). Poly(phenylene-ethynylene-alt-tetraphenylethene) copolymers: aggregation enhanced emission, induced circular dichroism, tunable surface wettability and sensitive explosive detection. Polymer Chemistry, 5(19), 5585-5592.
  • Punzi, A., et al. (2011). Synthesis of Functionalized Aryleneethynylene Oligomers and Polymers for Organic Electronics by Pd-Catalyzed Coupling Reactions.

Sources

Method

Application Note: Regioselective Deprotonation of 2-Chloro-4-ethynyl-1-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The generation of lithium acetylides from functionalized aryl al...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The generation of lithium acetylides from functionalized aryl alkynes is a foundational transformation in medicinal chemistry and materials science. This application note details the optimized protocol for the quantitative deprotonation of 2-Chloro-4-ethynyl-1-methylbenzene . By strictly controlling thermodynamic and kinetic parameters, this methodology ensures absolute chemoselectivity, avoiding common pitfalls such as halogen-metal exchange or benzylic deprotonation.

Mechanistic Rationale & Causality (E-E-A-T)

As synthetic scientists, we must design protocols where every reagent and physical condition serves a deliberate, mechanistic purpose. The deprotonation of 2-Chloro-4-ethynyl-1-methylbenzene requires navigating three competing reactive sites: the terminal alkyne, the aryl chloride, and the benzylic methyl group.

  • Thermodynamic Driving Force (Base Selection): The sp-hybridized carbon of the terminal ethynyl group possesses 50% s-character, stabilizing the resulting carbanion closer to the nucleus. This confers a pKa of ~25 . We utilize n-Butyllithium (n-BuLi) as the base because its conjugate acid (butane) has a pKa of ~50. This massive ΔpKa of ~25 ensures the deprotonation is thermodynamically irreversible and proceeds to 100% completion .

  • Kinetic Control (Cryogenic Temperature): The substrate contains an aryl chloride moiety. While aryl chlorides are significantly less susceptible to halogen-metal exchange than bromides or iodides, the risk of competitive ortho-lithiation or exchange is non-zero at ambient temperatures. Conducting the reaction strictly at -78 °C kinetically freezes these side pathways, ensuring the highly acidic terminal alkyne reacts exclusively .

  • Solvent Coordination (Anhydrous THF): Tetrahydrofuran (THF) is chosen over non-polar solvents because its oxygen lone pairs coordinate the lithium cation. This breaks down the unreactive n-BuLi hexamers into highly reactive dimers and monomers, facilitating rapid deprotonation.

AcidBaseLogic Alkyne Terminal Alkyne (pKa ~ 25) Acetylide Lithium Acetylide (Strong Nucleophile) Alkyne->Acetylide Deprotonation Base n-BuLi Base (Conjugate pKa ~ 50) Butane Butane Gas (Leaves System) Base->Butane Protonation

Thermodynamic logic of terminal alkyne deprotonation.

Quantitative Parameters

To ensure reproducibility, all stoichiometric and physical parameters are summarized below.

ComponentRoleFunctional GrouppKa (approx.)Equivalents
2-Chloro-4-ethynyl-1-methylbenzene SubstrateTerminal Alkyne251.00
n-Butyllithium (1.6 M in hexanes)Strong BaseAlkyl Carbanion501.05
Tetrahydrofuran (THF) SolventCyclic EtherN/A0.1 M
Deuterium Oxide (D₂O) ValidatorIsotopic Water15.75.00

Note: A slight 0.05 eq excess of n-BuLi is used to scavenge trace adventitious moisture in the reaction vessel without risking over-lithiation of the substrate.

Experimental Workflow

ProtocolWorkflow Substrate 1. Substrate Preparation 2-Chloro-4-ethynyl-1-methylbenzene in Anhydrous THF Cooling 2. Cryogenic Cooling Equilibrate to -78 °C (Prevents Halogen-Metal Exchange) Substrate->Cooling Base 3. Deprotonation Dropwise addition of n-BuLi (Irreversible Acetylide Formation) Cooling->Base Stir 4. Incubation Stir 30 min at -78 °C Base->Stir Quench 5. Electrophilic Trapping Add D2O (Validation) or Electrophile Stir->Quench Validate 6. System Validation 1H NMR Analysis (Confirm terminal C-H loss) Quench->Validate

Workflow for terminal alkyne deprotonation and validation.

Step-by-Step Methodology

Phase 1: System Preparation
  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3x).

  • Substrate Solubilization: Add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 mmol, 150.6 mg) to the flask. Add 10 mL of strictly anhydrous, inhibitor-free THF to achieve a 0.1 M concentration.

Phase 2: Cryogenic Deprotonation
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C. Causality: Failure to reach -78 °C increases the kinetic probability of the n-BuLi attacking the aryl chloride bond.

  • Base Addition: Using a gas-tight Hamilton syringe, add n-BuLi (1.05 mmol, 0.65 mL of a 1.6 M solution in hexanes) dropwise over 5 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Incubation: Stir the resulting mixture at -78 °C for exactly 30 minutes. The solution may develop a pale yellow tint, indicating the formation of the lithium acetylide.

Phase 3: Electrophilic Trapping (Downstream Application)
  • Reaction: At this stage, the highly nucleophilic lithium acetylide is ready. Introduce your target electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.

Trustworthiness: Self-Validating Deuterium Quench Assay

To guarantee the integrity of the generated lithium acetylide before committing expensive or complex downstream electrophiles, this protocol employs a self-validating D₂O quench system. This proves the system worked exactly as intended .

Validation Procedure:

  • Prior to Step 6 (Electrophile addition), extract a 0.5 mL aliquot of the active reaction mixture at -78 °C using an argon-purged syringe.

  • Immediately inject this aliquot into a separate vial containing 0.5 mL of Deuterium Oxide (D₂O) under vigorous stirring.

  • Dilute with 1 mL of diethyl ether, separate the organic layer, dry over anhydrous MgSO₄, and evaporate the solvent under a stream of nitrogen.

  • Analytical Confirmation: Dissolve the residue in CDCl₃ and analyze via ¹H NMR (400 MHz).

    • Success Criteria: The protocol is validated by the complete disappearance of the terminal alkyne proton singlet (typically found at δ 3.0–3.3 ppm) and the preservation of the benzylic methyl singlet (δ 2.3 ppm) and aromatic protons.

    • Failure Analysis: If the aromatic splitting pattern changes or integrates to fewer than 3 protons, unwanted halogen-metal exchange occurred, indicating inadequate cooling.

References

  • Title: 10.8: Alkynes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Acidity of Terminal Alkynes - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Acetylides from Alkynes, and The Substitution Reactions of Acetylides Source: Master Organic Chemistry URL: [Link]

Application

Application Note: Leveraging 2-Chloro-4-ethynyl-1-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of 2-Chloro-4-ethynyl-1-methylbenzene. This versatile aromatic building block,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of 2-Chloro-4-ethynyl-1-methylbenzene. This versatile aromatic building block, featuring two distinct and highly valuable reactive centers—a terminal alkyne and an aryl chloride—serves as a linchpin in the construction of complex molecular architectures. We will explore its utility in two of modern medicinal chemistry's most powerful transformations: the Palladium/Copper-catalyzed Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The protocols and insights herein are designed to facilitate the synthesis of key intermediates for enzyme inhibitors and other advanced pharmaceutical targets.[1]

Introduction to the Building Block

2-Chloro-4-ethynyl-1-methylbenzene (CAS No: 1233520-92-7) is a substituted toluene that has gained prominence as an intermediate in the synthesis of high-value organic molecules, particularly for pharmaceutical and agrochemical applications.[1] Its utility stems from its bifunctional nature. The terminal alkyne is a gateway for carbon-carbon bond formation and cycloaddition reactions, while the chloro-substituent on the aromatic ring, although less reactive than its bromo or iodo counterparts, provides an additional site for cross-coupling modifications under more forcing conditions. This dual reactivity allows for selective and sequential functionalization, making it an ideal scaffold for building libraries of compounds for drug discovery, especially in the development of oncology drug and enzyme inhibitor intermediates.[1]

Physicochemical Properties & Storage
PropertyValueSource
CAS Number 1233520-92-7[2]
Molecular Formula C₉H₇Cl[3]
Molecular Weight 150.61 g/mol N/A
Purity ≥98%[3]
Appearance Not specified; typically a liquid or low-melting solidN/A
Storage 4°C, stored under an inert atmosphere (e.g., nitrogen)[3]

Critical Safety and Handling Protocols

Scientific integrity begins with safety. 2-Chloro-4-ethynyl-1-methylbenzene is a reactive chemical and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Flammable Liquids: Warning[2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[2]

  • Skin Irritation: Warning[2]

  • Eye Irritation: Warning[2]

  • Specific target organ toxicity — single exposure: Warning[2]

Mandatory Handling Procedures:

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][5][6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with face shield protection.[4][7]

  • Inert Atmosphere: Due to the reactivity of the terminal alkyne, especially in the presence of certain metals, handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent degradation and side reactions.[3]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of contents and container to an approved waste disposal plant.[4] Do not flush into surface water.[4]

Core Application I: Sonogashira Coupling for Diarylacetylene Scaffolds

The Sonogashira reaction is a robust and widely adopted cross-coupling method to form a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] Its importance in medicinal chemistry is paramount due to its operational simplicity and tolerance of a wide array of functional groups under relatively mild conditions.[8] This reaction is particularly useful for synthesizing diarylacetylene cores, which are prevalent in kinase inhibitors and other targeted therapeutics.[10]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex  R¹-X transmetal Transmetalation pd_complex->transmetal pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne red_elim Reductive Elimination pd_alkyne->red_elim red_elim->pd0 product R¹-C≡C-R² red_elim->product cu_x Cu(I)X alkyne H-C≡C-R² cu_acetylide Cu(I)-C≡C-R² alkyne->cu_acetylide Cu(I)X, Base base Base cu_acetylide->transmetal To Pd Cycle

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol: Synthesis of a Diarylacetylene Kinase Inhibitor Intermediate

This protocol describes the coupling of 2-Chloro-4-ethynyl-1-methylbenzene with 4-iodo-1H-pyrrolo[2,3-b]pyridine, a common heterocyclic core in kinase inhibitors.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq)

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodo-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Reagents: Add anhydrous, degassed THF via cannula, followed by triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkyne: Add 2-Chloro-4-ethynyl-1-methylbenzene dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60°C and maintain stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Expected Results:

Reactant 1Reactant 2ProductTypical Yield
2-Chloro-4-ethynyl-1-methylbenzene4-Iodo-1H-pyrrolo[2,3-b]pyridine4-((3-chloro-4-methylphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine75-90%

Expert Insight: A common and problematic side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[11] This is often observed as a significant byproduct if oxygen is not rigorously excluded from the reaction. Ensuring thorough degassing of solvents and maintaining a positive pressure of inert gas are critical for maximizing the yield of the desired cross-coupled product.[11]

Core Application II: Azide-Alkyne Cycloaddition (CuAAC) for Compound Libraries

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for drug discovery.[12] The premier example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[12][13] This triazole linker is an excellent bioisostere for the amide bond and serves as a rigid, non-metabolizable linker to connect molecular fragments, allowing for the rapid assembly of large compound libraries.[14]

Synthetic Workflow

The workflow is designed for modularity and high-throughput synthesis. A single core building block, our alkyne, can be reacted with a diverse library of azide-containing fragments to rapidly generate a multitude of unique final compounds.

CuAAC_Workflow Figure 2: Modular workflow for library synthesis via CuAAC. alkyne Core Alkyne (2-Chloro-4-ethynyl-1-methylbenzene) reaction CuAAC Reaction [Cu(I) catalyst, Solvent] alkyne->reaction azide_lib Azide Library (R¹-N₃, R²-N₃, R³-N₃...) azide_lib->reaction library Final Compound Library (1,2,3-Triazoles) reaction->library

Caption: Modular workflow for library synthesis via CuAAC.

Protocol: Synthesis of a Triazole-Linked Intermediate

This protocol details a general and reliable method for the CuAAC reaction suitable for parallel synthesis.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq)

  • Azide derivative (e.g., Benzyl azide) (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol and Water (1:1 mixture)

Procedure:

  • Setup: In a vial, dissolve 2-Chloro-4-ethynyl-1-methylbenzene and the chosen azide derivative in the t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed immediately by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Seal the vial and stir vigorously at room temperature. The reaction is typically complete within 1-12 hours. Progress can be monitored by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a single, more polar product spot.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Expert Insight: The true catalyst is Copper(I), but Copper(II) salts are used for their superior stability and ease of handling. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. This avoids the need to handle unstable and oxygen-sensitive Cu(I) salts directly, making the protocol more robust and reproducible—a key feature for library synthesis.[15]

Summary and Outlook

2-Chloro-4-ethynyl-1-methylbenzene is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its orthogonal reactive sites enable chemists to employ cornerstone reactions like the Sonogashira coupling and CuAAC click chemistry to construct complex molecular frameworks efficiently. The protocols outlined in this note provide a reliable foundation for synthesizing diarylacetylene and triazole-linked scaffolds, which are critical motifs in modern drug discovery, particularly for kinase and protease inhibitors. Future applications could involve leveraging the aryl-chloride for subsequent cross-coupling reactions or further functionalization of the methyl group to explore a wider chemical space.

References

  • 2-Chloro-4-ethynyl-1-methylbenzene - MySkinRecipes. (URL: )
  • 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Inform
  • SAFETY D
  • 1338235-62-3 | 2-Chloro-4-ethynyl-1-methylbenzene - ChemScene. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). (URL: )
  • Safety Data Sheet - MG Chemicals. (2025). (URL: )
  • Sonogashira coupling - Wikipedia. (URL: )
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). (URL: )
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - ResearchG
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: )
  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024). (URL: )
  • Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed. (2004). (URL: )
  • Click Chemistry - TCI Chemicals. (URL: )
  • Click Chemistry Azide-Alkyne Cycloaddition. (URL: )

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Method

Application Note &amp; Protocol: Ruthenium-Catalyzed Hydroamination of 2-Chloro-4-ethynyl-1-methylbenzene for the Synthesis of Novel Vinylamine Building Blocks

Introduction: The Strategic Importance of Vinylamines in Modern Drug Discovery The vinylamine moiety is a cornerstone in the synthesis of a vast array of biologically active molecules and complex natural products. Its un...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Vinylamines in Modern Drug Discovery

The vinylamine moiety is a cornerstone in the synthesis of a vast array of biologically active molecules and complex natural products. Its unique electronic and structural properties make it a versatile precursor for the construction of nitrogen-containing heterocycles, chiral amines, and other key pharmacophores. Traditional methods for vinylamine synthesis often suffer from limitations such as harsh reaction conditions, low atom economy, and poor functional group tolerance. Consequently, the development of efficient and selective catalytic methods for their preparation is of paramount importance to the pharmaceutical and agrochemical industries.

Ruthenium-catalyzed hydroamination of terminal alkynes has emerged as a powerful and elegant strategy to address this synthetic challenge.[1] This methodology offers a direct and atom-economical route to vinylamines, often with high regioselectivity and under mild conditions.[2] The choice of ruthenium as the catalyst is critical; its ability to activate the alkyne and facilitate the N-H bond addition, coupled with its tolerance to a wide range of functional groups, makes it particularly well-suited for the synthesis of complex molecular architectures.[3] This application note provides a detailed protocol for the ruthenium-catalyzed hydroamination of 2-Chloro-4-ethynyl-1-methylbenzene, a substrate featuring both halo and alkyl functionalities, highlighting the broad applicability of this transformation in the synthesis of highly functionalized vinylamine building blocks for drug discovery programs.

Mechanism and Rationale: Unveiling the Catalytic Cycle

The precise mechanism of ruthenium-catalyzed hydroamination of terminal alkynes can vary depending on the specific catalyst system and substrates employed. However, a generally accepted pathway involves a series of well-defined steps within a catalytic cycle.[4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle typically commences with the coordination of the terminal alkyne to the active ruthenium species. This is followed by the formation of a key ruthenium-vinylidene intermediate through a rearrangement of the coordinated alkyne.[7][8] This vinylidene species is highly electrophilic at the α-carbon, making it susceptible to nucleophilic attack by the amine. The subsequent nucleophilic addition of the amine to the vinylidene intermediate, followed by protonolysis, regenerates the active catalyst and yields the desired vinylamine product.[8]

The regioselectivity of the hydroamination (i.e., the formation of the Markovnikov or anti-Markovnikov adduct) is a critical aspect of this transformation and is often dictated by the steric and electronic properties of both the alkyne and the amine, as well as the ligand environment around the ruthenium center.[9][10] For the hydroamination of terminal alkynes, ruthenium catalysts can be tuned to favor the formation of the branched, Markovnikov product, which is often the desired isomer in synthetic applications.

Below is a generalized representation of the proposed catalytic cycle for the ruthenium-catalyzed hydroamination of a terminal alkyne:

Ruthenium-Catalyzed Hydroamination cluster_0 Catalytic Cycle Ru_Catalyst Active Ru Catalyst Alkyne_Coordination Alkyne Coordination Ru_Catalyst->Alkyne_Coordination + Alkyne Vinylidene_Formation Vinylidene Formation Alkyne_Coordination->Vinylidene_Formation Rearrangement Nucleophilic_Attack Nucleophilic Attack by Amine Vinylidene_Formation->Nucleophilic_Attack + Amine Product_Formation Product Formation & Catalyst Regeneration Nucleophilic_Attack->Product_Formation Product_Formation->Ru_Catalyst - Vinylamine

Figure 1: Proposed catalytic cycle for ruthenium-catalyzed hydroamination.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the ruthenium-catalyzed hydroamination of 2-Chloro-4-ethynyl-1-methylbenzene with a representative secondary amine, morpholine.

Materials and Methods
  • Reactants:

    • 2-Chloro-4-ethynyl-1-methylbenzene (≥98% purity)

    • Morpholine (≥99% purity, distilled from CaH₂)

    • [Ru(cod)(2-methylallyl)₂] (≥97% purity)

    • 1,5-Bis(diphenylphosphino)pentane (DPPPent) (≥98% purity)

    • Triflic acid (TfOH) (≥99% purity)

  • Solvent:

    • Anhydrous toluene (≤50 ppm H₂O)

  • Equipment:

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Inert gas (Argon or Nitrogen) supply

    • Heating block or oil bath with temperature control

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography supplies (silica gel, solvents)

    • Rotary evaporator

Catalyst Preparation (In Situ)

The active ruthenium catalyst is conveniently generated in situ from commercially available precursors. This approach obviates the need for the synthesis and isolation of a sensitive catalyst complex.

  • To a dry Schlenk flask under an inert atmosphere, add [Ru(cod)(2-methylallyl)₂] (0.05 mmol, 1.0 eq) and 1,5-Bis(diphenylphosphino)pentane (DPPPent) (0.055 mmol, 1.1 eq).

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Stir the resulting mixture at room temperature for 10 minutes to allow for ligand exchange.

  • Carefully add Triflic acid (TfOH) (0.06 mmol, 1.2 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the active catalytic species.

Reaction Procedure
  • To the freshly prepared catalyst solution, add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 mmol, 20 eq relative to catalyst).

  • Add morpholine (1.2 mmol, 24 eq relative to catalyst).

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The consumption of the starting alkyne and the formation of a new, more polar product spot should be observed. The reaction is typically complete within 12-24 hours.

Product Isolation and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired vinylamine product from residual starting materials and catalyst byproducts.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified vinylamine.

The following diagram illustrates the experimental workflow:

Experimental_Workflow Start Start Catalyst_Prep In Situ Catalyst Preparation Start->Catalyst_Prep Reactant_Add Addition of Alkyne and Amine Catalyst_Prep->Reactant_Add Reaction Reaction at 80 °C Reactant_Add->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup and Concentration Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Vinylamine Product Purification->Product

Figure 2: Experimental workflow for the hydroamination reaction.

Characterization and Data Analysis

The identity and purity of the synthesized vinylamine should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic signals for the vinylic protons (typically in the range of 4.0-6.0 ppm). The coupling constants between these protons can help to determine the stereochemistry of the double bond. Signals corresponding to the morpholine and the substituted benzene ring should also be present and integrated in the correct ratio.
¹³C NMR Presence of signals for the sp² carbons of the vinyl group (typically in the range of 90-150 ppm).[11]
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]
Infrared (IR) Spectroscopy A characteristic C=C stretching vibration for the vinyl group (around 1620-1680 cm⁻¹).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use freshly opened or purified catalyst precursors. Prepare the catalyst strictly under an inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, up to 120 °C.
Steric hindranceIf the amine is particularly bulky, a longer reaction time or higher catalyst loading may be required.
Formation of Side Products Alkyne dimerization/polymerizationUse a slight excess of the amine. Ensure the reaction is not overheated.
Isomerization of the productMinimize reaction time once the starting material is consumed.
Difficult Purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method such as preparative HPLC.

Safety Precautions

  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Triflic Acid: Triflic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene is a flammable and volatile organic solvent. Work in a fume hood and away from ignition sources.

  • Inert Atmosphere Techniques: Proper training in the use of Schlenk lines or glove boxes is necessary to ensure the safe and effective handling of air-sensitive reagents.

Applications in Drug Development

The vinylamine product synthesized via this protocol, N-(1-(3-chloro-4-methylphenyl)vinyl)morpholine, represents a valuable and highly functionalized building block for further synthetic elaboration. The presence of the vinyl group allows for a wide range of subsequent transformations, including:

  • Hydrogenation: To access the corresponding saturated amine.

  • Heck Coupling: To introduce further aryl or vinyl substituents.

  • Diels-Alder Reactions: Where the vinylamine can act as a diene or dienophile.

  • Michael Additions: To form more complex carbon skeletons.

The chloro and methyl substituents on the aromatic ring provide additional handles for diversification through cross-coupling reactions or other functional group interconversions. This versatility makes the synthesized vinylamine an attractive starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery campaigns.

References

  • Utsunomiya, M., & Hartwig, J. F. (2004). Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes. Journal of the American Chemical Society, 126(9), 2702–2703. Available at: [Link]

  • Utsunomiya, M., & Hartwig, J. F. (2004). Ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes. PubMed, 126(9), 2702-3. Available at: [Link]

  • Deng, L., et al. (2012). Computational study of the mechanism and selectivity of ruthenium-catalyzed hydroamidations of terminal alkynes. Chemical Science, 3(4), 1339-1346. Available at: [Link]

  • Takaya, J., & Hartwig, J. F. (2005). Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through π-Arene Complexes. Journal of the American Chemical Society, 127(14), 5093–5101. Available at: [Link]

  • Goossen, L. J., et al. (2011). Mechanistic Investigation of the Ru-Catalyzed Hydroamidation of Terminal Alkynes. Journal of the American Chemical Society, 133(22), 8785–8799. Available at: [Link]

  • Gunanathan, C., et al. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349–14352. Available at: [Link]

  • Deng, L., et al. (2012). Computational study of the mechanism and selectivity of ruthenium-catalyzed hydroamidations of terminal alkynes. Dalton Transactions, 41(42), 13025-13033. Available at: [Link]

  • Ma, S., et al. (2020). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. Journal of the American Chemical Society, 142(52), 21823–21832. Available at: [Link]

  • Takaya, J., & Hartwig, J. F. (2005). Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through π-Arene Complexes. Journal of the American Chemical Society, 127(14), 5093-5101. Available at: [Link]

  • Takaya, J., & Hartwig, J. F. (2005). Mechanistic studies of ruthenium-catalyzed anti-markovnikov hydroamination of vinylarenes : Intermediates and evidence for catalysis through π-arene complexes. SciSpace, Available at: [Link]

  • Goossen, L. J., et al. (2011). Mechanistic investigation of the Ru-catalyzed hydroamidation of terminal alkynes. PubMed, 133(22), 8785-99. Available at: [Link]

  • Tokunaga, M., et al. (2001). Hydration and hydroamination of 1-alkynes with ruthenium catalysts. Pure and Applied Chemistry, 73(2), 341-345. Available at: [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 127(49), 17644–17655. Available at: [Link]

  • Krische, M. J., et al. (2018). Ruthenium(0) Catalyzed C-C Coupling of Alkynes and 3-Hydroxy-2-oxindoles: Direct C-H Vinylation of Alcohols. Organic Letters, 20(21), 6982–6985. Available at: [Link]

  • Ameduri, B., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymers, 14(3), 614. Available at: [Link]

  • Yi, C. S., & Yun, S. (2005). Ruthenium-catalyzed intermolecular coupling reactions of arylamines with ethylene and 1,3-dienes: mechanistic insight on hydroamination vs ortho-C-H bond activation. Organic Letters, 7(11), 2181–2183. Available at: [Link]

  • Goossen, L. J., et al. (2007). Ruthenium-catalyzed synthesis of vinylamides at low acetylene pressure. Chemical Communications, (11), 1154-1156. Available at: [Link]

  • Kumar, S., et al. (2022). Ruthenium(II)‐Catalyzed Hydroamination of Allenoates: A Regioselective Synthesis of Allylamines. Advanced Synthesis & Catalysis, 364(24), 4152-4156. Available at: [Link]

  • Wulff-Doering, J., et al. (1999). Purification process of N-vinylformamide. Google Patents.
  • The University of Manchester. (2024). Scientists unveil cutting-edge ruthenium catalyst for new reaction discovery and optimisation. Available at: [Link]

  • Kumar, S., et al. (2022). Ruthenium‐catalyzed hydroamination of alkenes, alkynes, and allenoates. ResearchGate. Available at: [Link]

  • Ma, S. (2021). Development of Late Transition Metal Catalysts for the Hydroamination of Unactivated Alkenes. eScholarship. Available at: [Link]

  • Utsunomiya, M., & Hartwig, J. F. (2005). Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes. The Hartwig Group. Available at: [Link]

  • Ma, S., et al. (2020). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. The Hartwig Group. Available at: [Link]

  • Ma, S., et al. (2020). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. ResearchGate. Available at: [Link]

  • Tanaka, R., et al. (2016). Method for producing vinyl-amine-unit-containing polymer, and polymerization product. Google Patents.
  • Yilmaz, G., & Kucuk, I. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. Polen. Available at: [Link]

  • Yi, C. S., et al. (2006). Scope and Mechanistic Study of the Ruthenium-Catalyzed Ortho-C-H Bond Activation and Cyclization Reactions of Arylamines with Terminal Alkynes. Journal of Organic Chemistry, 71(25), 9523–9531. Available at: [Link]

  • Forgolán, L., et al. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. Journal of Pharmaceutical and Biomedical Analysis, 84, 155-165. Available at: [Link]

  • Sirithep, S., et al. (2021). Poly(Vinylamine) Derived N-Doped C-Dots with Antimicrobial and Antibiofilm Activities. Nanomaterials, 11(5), 1133. Available at: [Link]

  • Pinschmidt, R. K., & Chen, N. (1990). Method for preparing poly(vinyl alcohol)-co-poly(vinylamine) via a two-phase process. Google Patents.
  • Pielichowski, K., & Flejtuch, K. (2005). N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer. Polimery, 50(11-12), 815-824. Available at: [Link]

  • Smith, M. E. (2025). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. Available at: [Link]

  • Li, L., et al. (2004). Characterization of the sequence distribution and crystalline structure of poly(ethylene-co-vinyl acetate) copolymers with high-resolution NMR spectroscopy. Polymer, 45(19), 6625-6632. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing Glaser homocoupling during 2-Chloro-4-ethynyl-1-methylbenzene reactions

Topic: Preventing Glaser Homocoupling during 2-Chloro-4-ethynyl-1-methylbenzene Reactions Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Glaser Homocoupling during 2-Chloro-4-ethynyl-1-methylbenzene Reactions Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and field-proven protocols for researchers experiencing undesired Glaser homocoupling (1,3-diyne formation) when utilizing 2-Chloro-4-ethynyl-1-methylbenzene in Sonogashira-type cross-coupling workflows.

Diagnostic Workflow

Before altering your chemical inventory, follow this logical progression to identify the root cause of homocoupling in your reaction matrix.

Troubleshooting N1 Issue: High Glaser Homocoupling N2 Are strict anaerobic conditions maintained? N1->N2 N3 Degas solvents via Freeze-Pump-Thaw N2->N3 No N4 Is Copper essential for this coupling? N2->N4 Yes N5 Switch to Cu-Free Pd-only conditions N4->N5 No N6 Add reducing agent (e.g., Na-Ascorbate) N4->N6 Yes

Diagnostic workflow for suppressing Glaser homocoupling in cross-coupling reactions.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why is 2-Chloro-4-ethynyl-1-methylbenzene highly susceptible to Glaser homocoupling? A: In standard Sonogashira reactions, terminal alkynes react with Cu(I) to form a copper acetylide intermediate. For 2-Chloro-4-ethynyl-1-methylbenzene, the electron-withdrawing inductive effect of the meta-chloro group slightly enhances the acidity of the terminal alkyne proton, facilitating rapid copper acetylide formation. If the subsequent transmetalation to the Palladium cycle is slower than the rate of acetylide formation, a high concentration of copper acetylide builds up. This high concentration shifts the monomer-dimer equilibrium toward the dimeric copper acetylide state, which is the direct precursor to oxidative Glaser homocoupling upon exposure to trace oxygen[1].

Q: How exactly do reducing agents prevent the formation of the 1,3-diyne? A: Glaser homocoupling is an oxidative process that strictly requires the bimetallic oxidation of Cu(I) to Cu(II) by molecular oxygen[2]. By introducing a mild, excess reducing agent such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate into the reaction mixture, any off-cycle Cu(II) species generated by trace oxygen exposure is instantaneously reduced back to catalytically competent Cu(I)[2]. This bimetallic reduction completely shuts down the high-oxidation intermediates required for diyne formation, preserving the alkyne for the desired Pd-mediated cross-coupling[3].

Q: Can I bypass the copper acetylide intermediate entirely? A: Yes. utilize Palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) combined with specific ligands (like aminopyrimidine or bulky phosphines) to directly activate the terminal alkyne without a copper co-catalyst[4]. This eliminates the formation of the copper acetylide intermediate altogether, fundamentally eradicating the Glaser pathway and making the reaction highly atom-economical[5][6].

Quantitative Efficacy of Suppression Strategies

The following table summarizes the expected outcomes when applying different suppression strategies to aryl alkyne cross-couplings.

StrategyCatalyst / Co-CatalystKey Additive / ConditionEst. Cross-Coupling YieldEst. Homocoupling Yield
Standard (Air Exposed) Pd(PPh₃)₄ / CuINone40 - 50%35 - 45%
Strict Anaerobic Pd(PPh₃)₄ / CuIFreeze-Pump-Thaw Degassing80 - 85%< 5%
Reducing Agent Pd(PPh₃)₄ / CuISodium Ascorbate (Excess)85 - 95%< 1%
Copper-Free Pd(OAc)₂ / LigandAmine-Free, No CuI85 - 90%0%
Concentration Control Pd(PPh₃)₄ / CuISlow Alkyne Addition (Syringe Pump)80 - 88%< 2%
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Cross-Coupling

Self-Validation Checkpoint: The complete absence of a blue/green tint in the reaction mixture confirms that no Cu(II) is present. TLC monitoring will show a single product spot corresponding to the cross-coupled product, with no lower-Rf spot characteristic of the highly conjugated 1,3-diyne.

  • Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), Pd(OAc)₂ (3-5 mol%), and a bulky phosphine ligand or aminopyrimidine ligand (6-10 mol%)[5][6].

  • Degassing: Add anhydrous, degassed solvent (e.g., DMF or neat water depending on the specific ligand system) and an appropriate base (e.g., Cs₂CO₃ or pyrrolidine). Purge the system with ultra-pure Argon for 15 minutes.

  • Alkyne Addition: Add 2-Chloro-4-ethynyl-1-methylbenzene (1.2 equiv) dropwise via a gas-tight syringe.

  • Reaction: Stir the mixture at room temperature to 60°C (depending on aryl halide reactivity) for 4-12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Ascorbate-Suppressed Copper-Catalyzed Sonogashira

Self-Validation Checkpoint: The reaction mixture must remain pale yellow or colorless throughout the procedure. A shift to a green or blue hue indicates the depletion of the reducing agent and the formation of Cu(II), signaling an imminent onset of Glaser homocoupling.

  • Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and (+)-sodium L-ascorbate (0.5 to 1.0 equiv)[2].

  • Solvent & Base: Add a degassed mixture of THF and Triethylamine (typically 1:1 or 2:1 v/v). Subject the mixture to three rapid freeze-pump-thaw cycles to ensure strict removal of dissolved oxygen.

  • Controlled Addition: Load 2-Chloro-4-ethynyl-1-methylbenzene (1.1 equiv) into a syringe pump. Add the alkyne to the reaction mixture at a rate of 0.1 mmol/hour to maintain a low steady-state concentration of the copper acetylide monomer, preventing dimerization[1].

  • Reaction: Stir at room temperature under a positive pressure of Argon until the aryl halide is fully consumed (monitored by GC-MS or TLC).

  • Workup: Filter through a short pad of Celite to remove copper salts and excess ascorbate, concentrate in vacuo, and purify.

Mechanistic Pathway Analysis

Understanding the divergence point between the desired cross-coupling and the undesired homocoupling is critical for rational reaction design.

Mechanism Alkyne Terminal Alkyne (2-Chloro-4-ethynyl-1-methylbenzene) CuAcetylide Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide Cu(I), Base PdCycle Pd(II) Oxidative Addition Complex CuAcetylide->PdCycle Transmetalation CuII Cu(II) Species (Oxidized by O2) CuAcetylide->CuII O2 Exposure Sonogashira Sonogashira Product (Cross-Coupled) PdCycle->Sonogashira Reductive Elimination CuII->CuAcetylide Reducing Agent (Na-Ascorbate) Glaser 1,3-Diyne (Glaser Homocoupling) CuII->Glaser Dimerization

Mechanistic divergence between Sonogashira cross-coupling and Glaser homocoupling pathways.

References
  • Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (rsc.org) URL: [Link]

  • Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes Source: University of Pittsburgh (pitt.edu) URL: [Link]

  • Title: Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene–Ethynylene-Linked Porphyrin Arrays Source: The Journal of Organic Chemistry (acs.org) URL: [Link]

  • Title: Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers Source: PubMed Central (nih.gov) URL: [Link]

Sources

Optimization

Optimizing palladium catalyst loading for 2-Chloro-4-ethynyl-1-methylbenzene coupling

Technical Support Center: Sonogashira Coupling Optimizing Palladium Catalyst Loading for 2-Chloro-4-ethynyl-1-methylbenzene Coupling Welcome to the Technical Support Center. This guide, curated by our senior application...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Coupling

Optimizing Palladium Catalyst Loading for 2-Chloro-4-ethynyl-1-methylbenzene Coupling

Welcome to the Technical Support Center. This guide, curated by our senior application scientists, provides in-depth troubleshooting and optimization strategies for the Sonogashira cross-coupling of 2-Chloro-4-ethynyl-1-methylbenzene. Given the inherent challenge of activating the C-Cl bond, this document focuses on the critical parameters of catalyst selection and loading to ensure a successful and reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-4-ethynyl-1-methylbenzene a challenging substrate for Sonogashira coupling?

The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[1][2] The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step to the Pd(0) center energetically demanding.[3][4] Consequently, reactions involving aryl chlorides typically require more forcing conditions, such as higher temperatures and, most critically, a highly active catalytic system.[5][6]

Q2: What is a typical starting palladium catalyst loading for this type of aryl chloride coupling?

For unactivated aryl chlorides, a higher catalyst loading is often necessary compared to their bromide or iodide counterparts. A sensible starting point is 1-5 mol% of the palladium precatalyst. While some highly efficient systems can operate at lower loadings, starting in this range provides a robust baseline for initial experiments. Subsequent optimization can aim to reduce this loading once a viable reaction is established.

Q3: Which palladium precatalyst, Pd(0) or Pd(II), is better for this reaction?

Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) sources (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) are commonly used.

  • Pd(II) precatalysts , like PdCl₂(PPh₃)₂, are generally more stable to air and moisture, making them easier to handle and store.[2] They are reduced in situ to the active Pd(0) species by the amine base, a phosphine ligand, or other components in the reaction mixture.[4]

  • Pd(0) precatalysts , like Pd(PPh₃)₄, are already in the active oxidation state but can be more sensitive to air and may degrade upon storage.[2]

For initial trials with a challenging substrate, a stable Pd(II) precatalyst is often preferred due to its reliability.

Q4: Is a copper co-catalyst (CuI) necessary?

Traditionally, the Sonogashira reaction employs a copper(I) salt, such as CuI, as a co-catalyst. The copper reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[4] This generally increases the reaction rate.[4]

However, the presence of copper can promote the undesirable side reaction of alkyne homocoupling, known as Glaser coupling, especially in the presence of oxygen.[1][4][7] For this reason, copper-free Sonogashira protocols have been developed.[2][8] These often require specialized, highly active ligand systems to facilitate the direct reaction of the palladium complex with the alkyne.

Recommendation: For initial screening, include 1-2 mol% of CuI. If homocoupling is a significant issue, transition to a copper-free protocol.

Q5: What type of ligand is essential for activating an aryl chloride?

Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. The key to success is the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .[4][5][6][9] These ligands enhance the electron density on the palladium center, which promotes the difficult oxidative addition step with the aryl chloride.[10]

Ligand ClassExamplesRationale
Bulky Phosphines XPhos, SPhos, P(tBu)₃, dppfIncreased electron density and steric bulk accelerate oxidative addition and reductive elimination.[1][9][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and highly active palladium complexes.[4]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-Chloro-4-ethynyl-1-methylbenzene. Follow this systematic guide to diagnose and resolve experimental failures.

Problem 1: Low or No Product Yield

This is the most frequent issue and can stem from several sources. A logical workflow is essential for diagnosis.

G cluster_start Initial Observation cluster_checks Systematic Checks cluster_solutions Potential Solutions start Low / No Yield reagents 1. Reagent & Solvent Quality? (Purity, Anhydrous, Degassed) start->reagents atmosphere 2. Inert Atmosphere? (Strictly O₂-free) reagents->atmosphere sol_reagents Purify/Dry/Degas all components. Use fresh amine base. reagents->sol_reagents catalyst 3. Catalyst System Active? (Pd/Ligand/Cu effective for Ar-Cl?) atmosphere->catalyst sol_atmosphere Improve degassing (freeze-pump-thaw). Ensure positive inert gas pressure. atmosphere->sol_atmosphere conditions 4. Reaction Conditions? (Temperature, Base, Concentration) catalyst->conditions sol_catalyst Switch to bulky, e⁻-rich ligand (XPhos, P(tBu)₃). Use fresh, high-purity catalyst. catalyst->sol_catalyst sol_conditions Increase temperature (80-125 °C). Increase reactant concentration. conditions->sol_conditions

Troubleshooting workflow for low or no product yield.

Possible Causes & Solutions:

  • Cause A: Inactive Catalyst System

    • Diagnosis: The combination of palladium source and ligand is not active enough to facilitate the oxidative addition of the aryl chloride.

    • Solution: Switch to a more appropriate ligand. For aryl chlorides, a bulky, electron-rich phosphine ligand is often required.[5][9] Consider using ligands like P(tBu)₃ or XPhos in combination with a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[11][12]

  • Cause B: Presence of Oxygen or Moisture

    • Diagnosis: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to the decomposition of the Pd(0) catalyst.[1] Moisture can inhibit the reaction.

    • Solution: Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[1] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical.[2]

  • Cause C: Insufficient Temperature

    • Diagnosis: Aryl chlorides require significantly more thermal energy to react compared to aryl bromides or iodides.[1][3] Room temperature conditions are unlikely to be effective.

    • Solution: Increase the reaction temperature. A range of 80-125 °C is typical for these couplings.[9][13] Using a sealed tube may be necessary if volatile components are used.[1]

  • Cause D: Impure Reagents

    • Diagnosis: Impurities in the starting materials (aryl chloride, alkyne) or reagents (base, solvent) can poison the catalyst.[1][2]

    • Solution: Purify starting materials if their quality is questionable. Use fresh, high-purity solvents and ensure the amine base has been recently distilled.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
  • Diagnosis: You observe a significant amount of the 1,3-diyne byproduct, formed from the coupling of two alkyne molecules. This is a classic side reaction, especially in copper-catalyzed Sonogashira reactions.[4]

  • Solutions:

    • Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[7] Improve your degassing procedure for all reagents and solvents.

    • Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[1] Reduce the CuI loading to the minimum effective amount (e.g., 0.5-1.0 mol%).

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which favors the desired cross-coupling pathway over homocoupling.[1]

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, eliminating the copper co-catalyst is the most effective solution.[1][8] This will likely require a more active palladium/ligand system and potentially a different base (e.g., Cs₂CO₃).[11][12]

Problem 3: Reaction Mixture Turns Black (Catalyst Decomposition)
  • Diagnosis: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the Pd(0) catalyst, rendering it inactive.[1][2]

  • Causes & Solutions:

    • Presence of Oxygen: This is a primary cause. Ensure all components are rigorously degassed and handled under an inert atmosphere.[1]

    • High Temperature: Excessively high temperatures can accelerate catalyst decomposition. While aryl chlorides need heat, avoid unnecessarily high temperatures. Find the optimal balance where the reaction proceeds cleanly.

    • Inappropriate Solvent: Some solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[1][2] If you observe this in THF, consider switching to another solvent like DMF or toluene.

    • Impure Reagents: Impurities can initiate catalyst decomposition. Use high-purity reagents and solvents.[1]

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds via interconnected palladium and copper cycles. The critical step for aryl chlorides is the initial Oxidative Addition.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->pd_add + Ar-Cl pd2_complex Ar-Pd(II)-Cl(L)₂ pd_add->pd2_complex pd_trans Transmetalation pd2_complex->pd_trans pd2_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_trans->pd2_alkyne cu_halide Cu-Cl pd_trans->cu_halide + Cu-C≡CR - Cu-Cl pd_reduct Reductive Elimination pd2_alkyne->pd_reduct pd_reduct->pd0 Regeneration product Ar-C≡CR (Product) pd_reduct->product cu_alkyne H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide + Cu-Cl, Base cu_acetylide->cu_halide + Base-H⁺Cl⁻ cu_base Base

Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

Protocol 1: General Starting Conditions (Copper-Catalyzed)

This protocol provides a robust starting point for optimization.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the ligand (e.g., P(tBu)₃, 4 mol%), and copper(I) iodide (CuI, 2 mol%).

  • Add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 equiv) and the terminal alkyne coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., DMF, 0.5 M concentration relative to the limiting reagent).

  • Add anhydrous, degassed amine base (e.g., triethylamine, 2-3 equiv).

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water or saturated NH₄Cl solution to remove the amine base and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Difficult Couplings (Copper-Free)

This protocol is designed to overcome issues of low reactivity and homocoupling.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 4 mol%).

  • Add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 equiv), the terminal alkyne (1.5 equiv), and a strong base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.5 M).

  • Heat the mixture to 100-120 °C and monitor the reaction progress.

  • Workup is similar to Protocol 1, typically involving filtration to remove the inorganic base, followed by extraction and purification.

References

Sources

Troubleshooting

Troubleshooting low yields in 2-Chloro-4-ethynyl-1-methylbenzene synthesis

An essential precursor in medicinal chemistry and materials science, 2-Chloro-4-ethynyl-1-methylbenzene is a key building block whose synthesis can be challenging. Low yields often plague researchers, stemming from issue...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in medicinal chemistry and materials science, 2-Chloro-4-ethynyl-1-methylbenzene is a key building block whose synthesis can be challenging. Low yields often plague researchers, stemming from issues within the multi-step synthetic process. This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your yields.

Common Synthetic Pathway: A Two-Step Approach

The most prevalent and reliable method for synthesizing 2-Chloro-4-ethynyl-1-methylbenzene involves a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a di-halogenated toluene derivative (typically 4-bromo-2-chloro-1-methylbenzene or 2-chloro-4-iodo-1-methylbenzene) and a protected alkyne, such as trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl protecting group (e.g., trimethylsilyl) to yield the terminal alkyne.

This guide will focus on troubleshooting issues encountered in this common pathway.

Troubleshooting Guide: Sonogashira Coupling Step

Low or no yield in the Sonogashira coupling is the most frequent challenge. The following sections address specific problems you may encounter.

Q1: My reaction shows very low or no conversion of the starting aryl halide. What are the first things I should check?

A1: When a Sonogashira reaction fails, the root cause often lies with the fundamental reaction components and conditions. A systematic check is crucial.

  • Catalyst System Integrity: The palladium catalyst and copper(I) cocatalyst are the heart of the reaction.[1][2]

    • Palladium Catalyst: Pd(0) complexes, like Pd(PPh₃)₄, are sensitive to air and moisture and can degrade over time.[3] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but still require proper storage. Using a fresh, high-quality catalyst is a critical first step.

    • Copper(I) Cocatalyst: Copper(I) iodide (CuI) can oxidize to inactive Cu(II) species, which are ineffective and can even hinder the reaction. Use a fresh bottle of CuI or a source that has been stored under an inert atmosphere.[3]

  • Inert Atmosphere: Oxygen is highly detrimental. It leads to the decomposition of the Pd(0) catalyst (forming black precipitate) and promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[2][4]

    • Solution: Ensure all solvents and the amine base are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of argon or nitrogen through them for an extended period.[2] The reaction must be assembled and maintained under a strictly inert atmosphere.

  • Reagent Purity: Impurities in the starting materials or solvents can act as catalyst poisons.[2][5]

    • Aryl Halide/Alkyne: Purify the starting materials by recrystallization, distillation, or column chromatography if their purity is questionable.

    • Solvent & Base: Use anhydrous, degassed solvents. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) should be distilled before use to remove water and other impurities.[6]

Troubleshooting Workflow: Low/No Yield

Below is a decision tree to guide your troubleshooting process for low or no product yield.

G start Low or No Yield Observed reagent_check Check Reagent Quality & Purity (Aryl Halide, Alkyne, Base, Solvent) start->reagent_check catalyst_check Verify Catalyst Integrity (Pd & Cu Sources) start->catalyst_check atmosphere_check Ensure Strict Inert Atmosphere start->atmosphere_check conditions_check Review Reaction Conditions (Temp, Concentration) start->conditions_check reagent_sol Purify Reagents (Distill, Recrystallize). Use Anhydrous, Degassed Solvents. reagent_check->reagent_sol Impure? catalyst_sol Use Fresh Catalyst & Cocatalyst. Store Properly. catalyst_check->catalyst_sol Degraded? atmosphere_sol Degas Solvents/Base Thoroughly. Use Schlenk Line or Glovebox. atmosphere_check->atmosphere_sol Oxygen Present? conditions_sol Increase Temperature for Bromides/Chlorides. Increase Reactant Concentration. conditions_check->conditions_sol Suboptimal?

Caption: A workflow for diagnosing the cause of low or no product yield.

Q2: My reaction mixture turned black shortly after starting. What does this signify?

A2: The formation of a black precipitate, known as "palladium black," is a clear indication of palladium catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it catalytically inactive.

Common Causes:

  • Presence of Oxygen: This is the most common culprit.[2]

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition, especially for less stable catalysts.[1]

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[1][6]

  • Impurities: As mentioned, impurities in reagents or solvents can facilitate catalyst degradation.

Preventative Measures:

  • Rigorously deoxygenate all reaction components.

  • Ensure the reaction temperature is appropriate for the substrates and catalyst system being used.

  • Use fresh, high-purity reagents and solvents.

Q3: I am using 4-bromo-2-chloro-1-methylbenzene and observing very low conversion. Why is this happening?

A3: The reactivity of the aryl halide is a critical factor in the success of a Sonogashira coupling. The reaction proceeds via an oxidative addition step, and the rate of this step is highly dependent on the carbon-halogen bond strength.[1]

The general order of reactivity for aryl halides is: I > OTf > Br >> Cl .[1][4]

Aryl HalideRelative ReactivityTypical Conditions
Iodide HighestOften reacts at room temperature.[4]
Triflate (OTf) HighGenerally reactive under mild conditions.
Bromide ModerateTypically requires elevated temperatures (50-100 °C).[3][7]
Chloride LowestVery challenging; requires higher temperatures, specialized bulky/electron-rich ligands (e.g., XPhos, dppf), and often gives lower yields.[1][7]

In your substrate, 4-bromo-2-chloro-1-methylbenzene, the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, the coupling will occur selectively at the C-Br position. However, aryl bromides are inherently less reactive than aryl iodides and usually require more forcing conditions, such as higher temperatures, to achieve good conversion.[3][7] If you are running the reaction at room temperature, it is unlikely to proceed efficiently.

Solution:

  • Increase Temperature: Try heating the reaction to a range of 60-100 °C.

  • Optimize Ligand: For a less reactive aryl bromide, a standard ligand like PPh₃ may be insufficient. Consider using more robust and electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[7]

  • Consider the Iodide Analog: If possible, synthesizing the 2-chloro-4-iodo-1-methylbenzene analog will make the subsequent Sonogashira coupling significantly easier and more efficient.

Q4: I'm seeing a significant amount of a byproduct corresponding to the dimer of my alkyne. How can I prevent this?

A4: This common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper cocatalyst in the presence of oxygen.[2][8][9] It leads to the formation of a 1,3-diyne, wasting your valuable alkyne starting material.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Rigorous degassing and maintaining an inert atmosphere are paramount.[2]

  • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling.[2] Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Switch to a Copper-Free Protocol: In cases where homocoupling is persistent, especially with more challenging substrates, switching to a copper-free Sonogashira protocol is a highly effective solution.[1][4] These reactions often require a different set of conditions, such as a stronger amine base or different palladium ligands, but completely eliminate the Glaser-Hay side reaction.[4]

Catalytic Cycles: Sonogashira vs. Glaser Coupling

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation (Cu-C≡CR) ArPdC->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC R-C≡CH + Base Dimer R-C≡C-C≡C-R CuC->Dimer O₂ (Oxidative Coupling)

Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.

Troubleshooting Guide: Deprotection Step

Q5: My TMS deprotection using K₂CO₃/Methanol is giving low yields. What could be the issue?

A5: While potassium carbonate in methanol is a standard and mild method for TMS deprotection, low yields can arise from incomplete reaction, product volatility, or issues during workup.[10]

Potential Problems & Solutions:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is monitored by TLC or GC-MS and allowed to run to completion.

    • Solubility: The silylated intermediate may not be fully soluble in pure methanol. Adding a co-solvent like dichloromethane (DCM) or THF can improve solubility and reaction rate.[11]

  • Product Loss During Workup:

    • Volatility: 2-Chloro-4-ethynyl-1-methylbenzene can be volatile. Avoid concentrating the product to dryness at high temperatures or under high vacuum for extended periods. It is better to extract into a high-boiling solvent or use it directly in the next step if possible.

    • Aqueous Workup: During aqueous extraction, ensure the pH is neutral or slightly acidic to keep the product in the organic layer. Emulsions can also lead to product loss.

  • Alternative Deprotection Methods: If the K₂CO₃/MeOH method remains problematic, consider these alternatives:

    • TBAF (Tetrabutylammonium fluoride): A very common and effective method. Typically, 1.1 equivalents of TBAF in THF at room temperature will quickly deprotect the alkyne.

    • Silver Salts: Catalytic amounts of silver salts like AgNO₃ or AgOTf can selectively deprotect TMS acetylenes, often under very mild conditions.[11][12] This can be useful if other acid- or base-sensitive functional groups are present.

Recommended Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromo-2-chloro-1-methylbenzene with TMSA

This protocol is a general starting point and may require optimization.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chloro-1-methylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Base Addition: Add anhydrous, degassed toluene (5 mL per mmol of aryl halide) and anhydrous, degassed triethylamine (2.0 eq) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Protocol 2: TMS Deprotection with K₂CO₃/Methanol
  • Setup: Dissolve the crude TMS-protected alkyne (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (10 mL per mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Workup: Filter the mixture to remove the K₂CO₃. Concentrate the filtrate carefully under reduced pressure, avoiding excessive heat.

  • Extraction: Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Final Product: Filter and carefully remove the solvent under reduced pressure to yield the final product, 2-Chloro-4-ethynyl-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q: Can I perform the Sonogashira coupling directly on 2,4-dichlorotoluene? A: While technically possible, it is extremely challenging. Aryl chlorides are the least reactive of the halides in Sonogashira couplings.[1] Achieving a selective mono-alkynylation would be difficult and would require specialized, highly active catalysts (often with bulky, electron-rich phosphine ligands), high temperatures, and would likely still result in low yields. It is far more practical to start with the bromo- or iodo-analogs.

Q: How critical is the choice of base? A: The base is crucial. It serves to deprotonate the terminal alkyne, forming the copper acetylide in the copper-catalyzed cycle, and it neutralizes the HX acid produced during the reaction.[4] Amine bases like triethylamine or diisopropylamine are common.[3] For copper-free reactions or with less reactive halides, stronger or more specific bases may be required.[13] The base must be anhydrous, as water can interfere with the reaction.

Q: How do I best purify the final product, 2-Chloro-4-ethynyl-1-methylbenzene? A: Flash column chromatography on silica gel is the most common method. Given the product's nonpolar nature, a low-polarity eluent system like hexanes or a hexane/ethyl acetate mixture is typically effective. Due to its potential volatility, care should be taken during solvent removal post-chromatography.

References

  • BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (n.d.). Troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid.
  • So, C. M., & Organ, M. G. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • de Oliveira, B. G., et al. (2012). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Wang, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (n.d.). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.
  • Reddit. (2024). TMS Deprotection low yields :(.
  • ResearchGate. (n.d.). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts.

Sources

Optimization

Technical Support Center: Solvent Selection for 2-Chloro-4-ethynyl-1-methylbenzene

Welcome to the technical support guide for optimizing the solubility of 2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3). This resource is designed for researchers, chemists, and formulation scientists in the pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the solubility of 2-Chloro-4-ethynyl-1-methylbenzene (CAS 1338235-62-3). This resource is designed for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries.[1] This guide provides a structured, question-and-answer approach to troubleshoot common solubility challenges and offers detailed protocols grounded in established scientific principles.

I. Understanding the Solute: 2-Chloro-4-ethynyl-1-methylbenzene

Before selecting a solvent, it is crucial to understand the physicochemical properties of the solute. 2-Chloro-4-ethynyl-1-methylbenzene is an aromatic compound with a distinct set of features that dictate its solubility behavior.[1]

  • Structure: The molecule contains a benzene ring substituted with a methyl group, a chlorine atom, and an ethynyl group.

  • Polarity: The combination of a nonpolar methyl group and benzene ring with a polarizable ethynyl group and an electronegative chlorine atom gives the molecule a moderate overall polarity. It is largely non-polar but with some capacity for polar interactions.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors but the ethynyl group's triple bond can act as a very weak hydrogen bond acceptor.

Table 1: Estimated Physicochemical Properties of 2-Chloro-4-ethynyl-1-methylbenzene

PropertyValueSource
Molecular FormulaC₉H₇Cl[2]
Molecular Weight150.61 g/mol [1]
XLogP33.2[3]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors0 (ethynyl π-system is a weak acceptor)[2]

The relatively high XLogP3 value suggests a preference for lipophilic (non-polar) environments over aqueous (polar) ones.

II. Frequently Asked Questions (FAQs)

Q1: What is the guiding principle for selecting a starting solvent for 2-Chloro-4-ethynyl-1-methylbenzene?

The foundational principle is "like dissolves like".[4][5] This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular forces.[4][5] Given the predominantly non-polar, aromatic nature of 2-Chloro-4-ethynyl-1-methylbenzene, the best starting points are typically non-polar or moderately polar aprotic solvents.

  • Non-polar solvents (e.g., Toluene, Cyclohexane) will interact well with the methylbenzene portion of the molecule.

  • Moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) can interact with both the aromatic ring and the chloro/ethynyl groups.

Avoid highly polar protic solvents like water or ethanol as initial choices, as the energy required to break the solvent's strong hydrogen bonds to accommodate the non-polar solute is unfavorable.[6]

Q2: How can I theoretically predict a good solvent without extensive trial and error?

Hansen Solubility Parameters (HSP) provide a powerful method for predicting solubility.[7][8] The principle is that substances with similar HSP values are likely to be miscible.[9] HSP theory separates the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.[7]

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[7]

Q3: What are some recommended starting solvents based on their properties?

Based on the structural analysis, the following solvents are recommended for initial screening.

Table 2: Recommended Solvents for Initial Screening

SolventTypeRationaleδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
TolueneAromatic, Non-polarSimilar aromatic structure should lead to good dispersion force interactions.18.01.42.0
Dichloromethane (DCM)Halogenated, AproticThe C-Cl bond can interact favorably with the solute's chloro group.17.07.37.1
Tetrahydrofuran (THF)Ether, AproticModerate polarity and ability to accept weak H-bonds may aid solvation.16.85.78.0
AcetoneKetone, AproticHigher polarity may be useful if single solvents fail; good for creating blends.15.510.47.0
CyclohexaneAliphatic, Non-polarA good choice to test the contribution of non-polar interactions alone.16.80.00.2

HSP data sourced from Hansen Solubility Parameters tables.[10][11][12]

Q4: Are there any solvents I should avoid?

Yes. Based on the "like dissolves like" principle, highly polar and hydrogen-bonding solvents are likely to be poor choices for achieving high solubility.

  • Water: The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this hydrophobic compound.

  • Methanol/Ethanol: While less polar than water, these protic solvents have strong hydrogen bonds and are generally not ideal for this type of solute, unless used as a co-solvent.[13]

  • Hexane: While non-polar, its linear aliphatic structure may have less favorable π-stacking interactions with the aromatic ring compared to a solvent like toluene.

III. Troubleshooting Guide

Issue 1: My compound has poor solubility even in recommended non-polar solvents like Toluene.

Causality: While dispersion forces are important, the polar chloro and ethynyl groups may require a solvent with some polar character for optimal interaction. The system may be "under-solvated" with respect to polar interactions.

Troubleshooting Steps:

  • Introduce Polarity: Try a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents can better solvate the polar functionalities of the molecule.

  • Use a Co-solvent Blend: This is a highly effective technique.[6][13][14] Start with your best non-polar solvent (e.g., Toluene) and titrate in a more polar, miscible co-solvent like Acetone or THF. This allows you to fine-tune the overall polarity of the solvent system to match the solute.[6] For example, a 9:1 Toluene:Acetone blend can dramatically increase solubility compared to pure Toluene.

  • Apply Gentle Heating: Solubility often increases with temperature.[4][5] Warm the mixture gently (e.g., to 40-50 °C) while stirring to increase the rate and extent of dissolution. Always check the thermal stability of your compound first.

Issue 2: The compound dissolves initially but crashes out of solution over time.

Causality: This indicates that you have created a supersaturated, thermodynamically unstable solution. This often happens when a solution is prepared at an elevated temperature and then cooled, or when a solvent is partially evaporated.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: The solution you prepared exceeded the true equilibrium solubility at that temperature. You must determine the actual solubility limit using a method like the Shake-Flask protocol (see Section IV).

  • Use a Better Solvent System: The chosen solvent is likely marginal. A solvent system that is a better match (i.e., closer in HSP space) will provide a more stable solution with higher capacity. Re-evaluate using the HSP approach.

  • Consider a Co-solvent: A co-solvent can improve the long-term stability of the solution by creating a more favorable solvation environment.[6][15]

Issue 3: My chosen solvent is not compatible with my downstream reaction (e.g., it reacts with my reagents).

Causality: This is a common constraint in process chemistry. A solvent must be not only a good solubilizing agent but also chemically inert under the reaction conditions. For example, THF is incompatible with strongly acidic conditions, and DCM can react with certain nucleophiles.

Troubleshooting Steps:

  • Consult a Solvent Compatibility Chart: Cross-reference your reaction conditions (reagents, temperature, pH) with standard solvent compatibility data.

  • Find a Solvent with Similar HSP but Different Functionality: This is a key application of HSP. If THF (an ether) is reactive, look for another solvent with similar HSP values but a different functional group. For example, you might consider 2-Methyltetrahydrofuran or cyclopentyl methyl ether (CPME) as alternatives.

  • Solvent Blending for Rational Replacement: A powerful strategy is to replace an undesirable solvent with a blend of two or more acceptable solvents whose combined HSP approximates that of the original.[7][16] The HSP of a blend is the volume-fraction-weighted average of the pure components' HSPs.[16]

IV. Experimental Protocols & Workflows

Systematic Solvent Selection Workflow

This workflow provides a logical progression from theoretical prediction to experimental verification.

Solvent_Selection_Workflow A Step 1: Analyze Solute (Structure, Polarity, H-Bonding) B Step 2: Theoretical Screening (Hansen Solubility Parameters) A->B Physicochemical Data C Step 3: Select Candidate Solvents (Non-polar, Mod. Polar Aprotic, Blends) B->C Predictive Matches D Step 4: Experimental Verification (Shake-Flask Method) C->D Test Protocol E Insoluble / Unstable D->E:w F Soluble & Stable D->F:w E->C Iterate: Try Co-solvents / New Candidates G Step 5: Downstream Compatibility Check (Reactivity, Boiling Point, etc.) F->G Validate G->C Iterate: Find Inert Alternative H Final Solvent System Optimized G->H Final Selection

Caption: A systematic workflow for solvent selection.

Protocol 1: Experimental Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[17] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved material.[18][19]

Objective: To accurately measure the solubility of 2-Chloro-4-ethynyl-1-methylbenzene in a selected solvent system at a specific temperature.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene (solid)

  • Candidate solvent(s)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of solid 2-Chloro-4-ethynyl-1-methylbenzene to a pre-weighed glass vial. An "excess" ensures that undissolved solid remains at equilibrium. A good starting point is ~10-20 mg for 2 mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the candidate solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[20] Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[18] Visual confirmation of excess solid at the bottom of the vial is necessary.

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 1-2 hours to allow the excess solid to sediment.

  • Sampling: Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is critical to remove any microscopic, undissolved particles.

  • Dilution: Accurately dilute the filtered saturate with a known volume of an appropriate solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Self-Validation: Perform the experiment in triplicate to ensure reproducibility. The pH of the suspension should also be verified at the beginning and end of the experiment.[17]

V. Safety Considerations

2-Chloro-4-ethynyl-1-methylbenzene is a halogenated aromatic compound. This class of chemicals requires careful handling due to potential toxicity.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for the specific solvents used).[21]

  • Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[21]

  • Waste Disposal: All waste, including contaminated vials, filters, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[21]

VI. References

  • Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from

  • Polymer Chemistry (RSC Publishing). (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Retrieved from

  • PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Retrieved from

  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. Retrieved from

  • DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved from

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from

  • Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved from

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from

  • Wikipedia. (n.d.). Cosolvent. Retrieved from

  • Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Retrieved from

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from

  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters. Retrieved from

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from

  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from

  • Unknown Source. DETERMINATION OF SOLUBILITY CLASS.

  • ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and.... Retrieved from

  • Unknown Source. Solubility of Organic Compounds.

  • PubChem. (n.d.). 2-Chloro-4-ethyl-1-methylbenzene. Retrieved from

  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved from

  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • PubChemLite. (n.d.). 2-chloro-1-ethynyl-4-methylbenzene (C9H7Cl). Retrieved from

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from

  • ACS Publications. (2019, September 26). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Journal of Chemical Theory and Computation. Retrieved from

  • NIST WebBook. (n.d.). Benzene, 2-chloro-1-methyl-4-(1-methylethenyl). Retrieved from

  • ChemScene. (n.d.). 1338235-62-3 | 2-Chloro-4-ethynyl-1-methylbenzene. Retrieved from

  • NextSDS. (n.d.). 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Information. Retrieved from

  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved from

  • MySkinRecipes. (n.d.). 2-Chloro-4-ethynyl-1-methylbenzene. Retrieved from

  • PMC - NIH. (n.d.). Perspective on halogenated organic compounds. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-chloro-2-ethynyl-4-methylbenzene | 1694418-84-2. Retrieved from

  • ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in 2-Chloro-4-ethynyl-1-methylbenzene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing sterically h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing sterically hindered cross-coupling reactions involving 2-Chloro-4-ethynyl-1-methylbenzene. The presence of the ortho-methyl group on this substrate presents significant steric challenges, primarily in Sonogashira cross-coupling reactions. This document offers strategies to overcome these hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 2-Chloro-4-ethynyl-1-methylbenzene in cross-coupling reactions, particularly the Sonogashira reaction.

Issue 1: Low or No Conversion of the Aryl Chloride

Question: I am attempting a Sonogashira coupling with 2-Chloro-4-ethynyl-1-methylbenzene and a terminal alkyne, but I am observing very low to no conversion of my starting material. My standard conditions (Pd(PPh₃)₂Cl₂/CuI, TEA/THF) are not working. What is happening?

Answer: This is a classic problem when dealing with sterically hindered and electronically deactivated aryl chlorides. The ortho-methyl group on your substrate sterically impedes the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle. Additionally, aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[1] Here’s how to troubleshoot this:

Causality & Recommended Actions:

  • Insufficient Catalyst Activity: The Pd(PPh₃)₂Cl₂ catalyst, while common, is often not active enough for this challenging substrate. The triphenylphosphine (PPh₃) ligands are not sufficiently electron-rich or bulky to promote efficient oxidative addition with a hindered aryl chloride.

    • Solution 1: Switch to Bulky, Electron-Rich Ligands. The key is to use ligands that promote the formation of a highly active, monoligated Pd(0) species.[2] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families are designed for this purpose.[3] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.[4][5]

    • Solution 2: Use a More Active Precatalyst. Instead of generating the active Pd(0) species from a Pd(II) source in situ, consider using a pre-formed, air-stable Pd(0) precatalyst, which can lead to more reliable catalyst activation.[6]

  • Reaction Temperature is Too Low: Overcoming the high activation energy of oxidative addition for a hindered aryl chloride often requires more thermal energy.[7]

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures in the range of 80-150 °C.[8][9] Using a high-boiling point solvent like DMF, dioxane, or toluene is necessary.[7][9] Microwave-assisted heating can also be highly effective for rapidly achieving high temperatures and improving yields.[8]

  • Inadequate Base Selection: While triethylamine (TEA) is a common base, it may not be optimal for this substrate.

    • Solution: Switch to a stronger or bulkier base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[3][7] Sterically hindered amine bases like diisopropylamine or tetramethylpiperidine (TMP) have also been shown to improve reaction rates in some cases.[6][10]

Issue 2: Significant Formation of Alkyne Homo-Coupling (Glaser Coupling)

Question: My reaction is consuming the terminal alkyne I am trying to couple with 2-Chloro-4-ethynyl-1-methylbenzene, but instead of my desired product, I am primarily isolating the homo-coupled alkyne dimer. How can I prevent this?

Answer: Alkyne homo-coupling, or Glaser coupling, is a well-known side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst.[3][10] When the desired cross-coupling is slow (as expected with your hindered substrate), this side reaction becomes dominant.

Causality & Recommended Actions:

  • Copper(I)-Catalyzed Dimerization: The copper acetylide intermediate, which is crucial for the standard Sonogashira mechanism, can undergo oxidative dimerization in the presence of an oxidant (like trace oxygen).

    • Solution 1: Implement Copper-Free Conditions. The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][11] Copper-free Sonogashira protocols are well-established and are often preferred for complex syntheses.[12] These conditions typically require a more active palladium catalyst system (see Issue 1) and often use an amine base like piperidine or pyrrolidine.[13][14]

    • Solution 2: Use a Gold/Palladium Dual Catalyst System. An alternative to copper-free systems is to replace the copper(I) salt with a gold(I) compound, such as AuCl(PPh₃). Gold(I) is highly alkynophilic and activates the alkyne for transmetalation to palladium but does not promote homo-coupling, leading to excellent yields even with hindered substrates.[15]

  • Presence of Oxygen: Trace oxygen in the reaction mixture can significantly accelerate Glaser coupling.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.

Optimization Strategy Summary

For a challenging substrate like 2-Chloro-4-ethynyl-1-methylbenzene, a systematic approach to optimization is crucial. The table below summarizes the key parameters and recommended starting points.

ParameterStandard Conditions (Often Fail)Recommended for Hindered SubstrateRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligandGenerates a more active monoligated Pd(0) species.[4][16]
Ligand PPh₃XPhos, SPhos, P(t-Bu)₃, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition.[2][3][4]
Co-Catalyst CuINone (Copper-Free) or AuCl(PPh₃)Eliminates or suppresses alkyne homo-coupling (Glaser) side reactions.[3][15]
Base NEt₃ (Triethylamine)Cs₂CO₃, K₃PO₄, or a hindered amine (e.g., TMP)Stronger or bulkier bases can facilitate key steps in the catalytic cycle.[3][6][7]
Solvent THFDMF, Dioxane, TolueneHigher boiling points allow for the necessary increase in reaction temperature.[7]
Temperature Room Temperature to 60 °C100 - 150 °C (Conventional or Microwave)Provides energy to overcome the high activation barrier of oxidative addition.[8][9]

Experimental Protocols

Protocol 1: Recommended Copper-Free Sonogashira Coupling

This protocol is a robust starting point for coupling 2-Chloro-4-ethynyl-1-methylbenzene with a terminal alkyne, designed to minimize steric hindrance effects and side reactions.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 equiv) and the solid base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., Dioxane, to make a ~0.1 M solution) via syringe. Then, add the terminal alkyne coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C (or heat in a microwave reactor) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Strategy

Workflow for Overcoming Steric Hindrance

The following diagram illustrates the decision-making process for optimizing the reaction.

G cluster_start Initial Problem cluster_analysis Primary Causes cluster_solutions Core Solutions cluster_actions Specific Actions Start Low Yield with 2-Chloro-4-ethynyl-1-methylbenzene Cause1 Steric Hindrance (ortho-methyl) Start->Cause1 Cause2 Low Reactivity (Aryl Chloride) Start->Cause2 Cause3 Side Reactions (Glaser Coupling) Start->Cause3 Sol1 Enhance Catalyst Activity Cause1->Sol1 Cause2->Sol1 Sol2 Increase Reaction Energy Cause2->Sol2 Sol3 Suppress Side Reactions Cause3->Sol3 Action1a Use Bulky, Electron-Rich Ligands (XPhos, SPhos) Sol1->Action1a Action1b Use NHC Ligands Sol1->Action1b Action2 Increase Temperature (100-150 °C) Sol2->Action2 Action3a Switch to Copper-Free Conditions Sol3->Action3a Action3b Use Stronger Base (Cs2CO3) Sol3->Action3b Optimized Optimized Action1a->Optimized Optimized Protocol Action1b->Optimized Optimized Protocol Action2->Optimized Optimized Protocol Action3a->Optimized Optimized Protocol Action3b->Optimized Optimized Protocol

Caption: Decision workflow for troubleshooting hindered Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Can I just use more of the standard Pd(PPh₃)₂Cl₂/CuI catalyst instead of changing the whole system? A: While increasing catalyst loading might lead to a marginal improvement, it is an inefficient and expensive solution. The fundamental issue is the low intrinsic activity of the catalyst for your specific substrate. High catalyst loading can also lead to more side products and complicates purification. A more effective and economical approach is to switch to a catalyst system specifically designed for hindered substrates.

Q2: My desired coupling partner is also sterically hindered. How does this affect the reaction? A: If both coupling partners are sterically demanding, the reaction becomes even more challenging. The steric bulk of the phosphine ligand becomes a critical parameter to balance. An extremely bulky ligand might hinder the approach of a bulky alkyne. In such cases, a systematic screening of several bulky ligands (e.g., P(t-Bu)₃, PCy₃, XPhos) is recommended to find the optimal balance for your specific substrate combination.[2][17]

Q3: Is it better to use an aryl bromide or iodide version of my substrate? A: Absolutely. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br >> Cl.[1] If you have a synthetic route to 2-Bromo-4-ethynyl-1-methylbenzene or 2-Iodo-4-ethynyl-1-methylbenzene, these substrates will react under much milder conditions and generally give higher yields than the aryl chloride.[1][9] Using the bromide or iodide version would significantly lower the barrier to oxidative addition.

Q4: What is the role of the amine base in a copper-free Sonogashira reaction? A: In a copper-free reaction, the amine base serves two primary roles. First, it acts as a Brønsted base to deprotonate the terminal alkyne, forming the acetylide anion required for the catalytic cycle. Second, it serves as a sacrificial reductant and scavenger for the HX acid that is generated, preventing the deactivation of the palladium catalyst and promoting the regeneration of the active Pd(0) species.[14]

Q5: Are there any alternatives to palladium catalysts for this type of reaction? A: While palladium is by far the most common and versatile catalyst for Sonogashira reactions, some research has explored the use of other metals. Nickel-based catalysts have been developed for coupling alkyl halides, and gold has been investigated as a heterogeneous catalyst.[1] However, for a sterically hindered aryl chloride, palladium systems with specialized bulky ligands remain the most reliable and well-documented choice.[8]

References

  • The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6725. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. ACS Publications. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Sila‐Sonogashira Cross‐Coupling Reactions of Activated Aryl Chlorides with Alkynylsilanes. ResearchGate. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. PMC. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

Sources

Optimization

Purification techniques for isolating 2-Chloro-4-ethynyl-1-methylbenzene from reaction mixtures

Welcome to the technical support center for the purification of 2-Chloro-4-ethynyl-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-4-ethynyl-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for isolating this key chemical intermediate from complex reaction mixtures. Drawing upon established principles of organic synthesis and purification, this center offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

I. Foundational Principles: Understanding the Purification Challenge

The primary synthetic route to 2-Chloro-4-ethynyl-1-methylbenzene is the Sonogashira cross-coupling reaction.[1][2] While highly efficient, this reaction is often accompanied by specific side products that complicate purification. The most significant of these is the oxidative homocoupling of the terminal alkyne (often called Glaser coupling), which results in a symmetrical 1,3-diyne byproduct.[3][4][5] The structural similarity between the desired product and this key impurity often presents the main purification hurdle.

Other common impurities include:

  • Unreacted starting materials (e.g., 2-chloro-4-iodotoluene).

  • Residual palladium and copper catalysts.

  • The amine base used in the reaction (e.g., triethylamine, diisopropylamine).

  • Solvents used in the reaction.

The purification strategy, therefore, must be designed to efficiently remove this specific spectrum of impurities.

II. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification workflow in a question-and-answer format.

Issue 1: My initial workup is messy, and I'm seeing emulsions or persistent color.
  • Question: After quenching my Sonogashira reaction and adding an organic solvent for extraction, I'm struggling with emulsions and a dark-colored organic layer that I suspect contains residual catalysts. How can I clean this up before chromatography?

  • Answer: This is a common issue stemming from residual amine base and metal catalysts. A robust aqueous workup is critical to simplify the subsequent, more resource-intensive purification steps.

    Causality: The amine base can act as a surfactant, leading to emulsions. Palladium and copper salts can be soluble in both aqueous and organic phases, especially in the presence of ligands, leading to persistent color and potential issues with catalyst poisoning in subsequent reactions.

    Recommended Protocol: Post-Reaction Aqueous Workup

    • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[3]

    • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite®. This will remove a significant portion of the precipitated salts and catalyst residues.

    • Amine Removal: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. This protonates the amine base, rendering it water-soluble and facilitating its removal into the aqueous phase.[3]

    • Copper Removal: If you used a copper co-catalyst, a wash with a dilute (5-10%) aqueous ammonia solution can be effective. The ammonia complexes with the copper(I) ions, pulling them into the aqueous layer.

    • Final Washes: Wash the organic layer with water and finally with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Issue 2: Poor separation between my product and a major byproduct during flash chromatography.
  • Question: On my TLC plate, I see two spots that are very close together. During flash chromatography, they are co-eluting. I suspect one is my product and the other is the homocoupled diyne. How can I improve this separation?

  • Answer: This is the most frequent challenge in purifying Sonogashira products. The homocoupled byproduct often has a polarity very similar to the desired cross-coupled product, making separation difficult.[6] The key is to systematically optimize your chromatographic conditions.

    Causality: The polarity of 2-Chloro-4-ethynyl-1-methylbenzene is primarily dictated by the aromatic ring and the terminal alkyne. The homocoupled byproduct, 1,4-bis(3-chloro-4-methylphenyl)buta-1,3-diyne, has two of these aromatic systems, making it slightly less polar but often with a very similar affinity for the stationary phase.

    Step-by-Step Optimization Protocol:

    • TLC Solvent Screening: Do not rely on a single solvent system. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound in flash chromatography is between 0.15 and 0.4.[7]

      • Start with a standard system: Begin with various ratios of Ethyl Acetate/Hexane (e.g., 5%, 10%, 20% EtOAc).[8]

      • Vary Solvent Selectivity: If separation is poor, switch the polar component to a solvent from a different selectivity group.[9] For example, try replacing Ethyl Acetate with Diethyl Ether or Dichloromethane (DCM). A small amount of DCM in a hexane system can sometimes resolve closely running spots.

      • Example: For 2-Chloro-4-ethynyl-1-methylbenzene, a good starting point for TLC analysis is 10% Ethyl Acetate in Hexane. If the spots are too close, try 15% Diethyl Ether in Hexane or 5% DCM in Hexane.

    • Column Chromatography Technique:

      • Use a High-Resolution Stationary Phase: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.[10]

      • Implement a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mixture and slowly increase the polarity. This can help to "pull apart" closely eluting compounds. For instance, start with 2% EtOAc/Hexane and gradually increase to 10% over several column volumes.

      • Dry Loading: If your crude product is not highly soluble in the initial, non-polar mobile phase, consider dry loading. Dissolve your compound in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[7]

    Workflow for Optimizing Chromatographic Separation

    G A Crude Product Obtained B Perform TLC with 10% EtOAc/Hexane A->B C Analyze TLC Plate B->C D Is ΔRf > 0.2 and Product Rf ~0.3? C->D E Proceed with Flash Chromatography D->E Yes F Spots are too close (ΔRf < 0.2) D->F No G Product Rf too high/low D->G No H Screen Solvents from Different Selectivity Groups (e.g., Ether/Hexane, DCM/Hexane) F->H I Adjust Polarity (More EtOAc for low Rf, Less for high Rf) G->I J Identify Optimal TLC Conditions H->J I->J K Run Column with Shallow Gradient Based on Optimal TLC Solvent J->K K->E

    Caption: A logical workflow for optimizing flash chromatography conditions.

Issue 3: My product is a solid, but I can't get it to crystallize.
  • Question: My purified product (post-chromatography) is an oil or an amorphous solid. I know it should be crystalline, but I'm having trouble inducing crystallization. What should I do?

  • Answer: Recrystallization is an excellent final purification step to achieve high purity and obtain a stable, crystalline solid. Success depends entirely on finding the right solvent or solvent system.[3]

    Causality: For crystallization to occur, the compound must be significantly more soluble in a hot solvent than in a cold one. Impurities that inhibit crystal lattice formation must also be soluble in the cold solvent so they remain in the mother liquor.

    Protocol for Recrystallization Solvent Screening:

    • Single Solvent Method:

      • Place a small amount of your compound (10-20 mg) in a test tube.

      • Add a few drops of a test solvent (start with common solvents like hexanes, isopropanol, or toluene).

      • If it dissolves immediately at room temperature, the solvent is too good; your compound is too soluble.

      • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a promising candidate.

      • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.

    • Two-Solvent (Antisolvent) Method: This is often effective for aryl acetylenes.

      • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Diethyl Ether).

      • Slowly add a "poor" or "antisolvent" in which your compound is insoluble (e.g., Hexane, Pentane) dropwise while stirring or swirling.

      • Continue adding the antisolvent until the solution becomes persistently cloudy (turbid).

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly. Crystals should form at the interface of solubility. A common and effective pair for compounds of this type is Dichloromethane/Hexane or Ether/Hexane.[11]

Technique Typical Purity Achieved Typical Recovery Best For...
Flash Chromatography >98%85%Separating products with different polarities, especially from the homocoupled byproduct.[3]
Recrystallization >99%70%Final polishing of a crystalline solid to remove trace impurities.[3]
Vacuum Distillation >98%VariablePurifying thermally stable, low-to-medium boiling point liquids.

III. Frequently Asked Questions (FAQs)

  • Q1: How can I confirm the purity and identity of my final product?

    • A1: A combination of techniques is recommended.

      • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. For 2-Chloro-4-ethynyl-1-methylbenzene, you should see characteristic peaks for the methyl group, the aromatic protons, and the acetylenic proton. The absence of signals corresponding to the homocoupled dimer (which would lack the acetylenic C-H) or starting materials is a strong indicator of purity. You can also use NMR to identify residual solvents by comparing peaks to established tables.[12][13][14]

      • HPLC/GC-MS: These techniques are excellent for quantitative purity assessment. An HPLC chromatogram with a single major peak (e.g., >99% by area) provides strong evidence of purity.[15] GC-MS can provide both the retention time and the mass-to-charge ratio, confirming the molecular weight of your compound.[16]

  • Q2: My terminal alkyne seems to be degrading over time. What are the best storage conditions?

    • A2: Terminal alkynes can be sensitive to air, light, and residual catalysts.[3] For long-term stability:

      • Inert Atmosphere: Store the purified compound under an inert atmosphere like argon or nitrogen.

      • Low Temperature: Keep it refrigerated (2-8 °C) or frozen.

      • Protect from Light: Use an amber vial or wrap the container in aluminum foil.

  • Q3: Is vacuum distillation a viable option for purifying 2-Chloro-4-ethynyl-1-methylbenzene?

    • A3: It can be, provided the compound is thermally stable and has a sufficiently different boiling point from its major impurities. Toluene, the parent structure, boils at 111 °C at atmospheric pressure.[17] Substitution will increase this boiling point. Vacuum distillation is used to lower the boiling point to prevent thermal decomposition.[18] The primary challenge would be separating it from the homocoupled byproduct, which will likely have a much higher boiling point. Distillation would be most effective for removing lower-boiling impurities like residual solvents or a more volatile starting material.

  • Q4: I'm seeing a significant amount of the homocoupled byproduct in my crude reaction mixture. Can I prevent this in the future?

    • A4: Yes, prevention is the best strategy. The formation of this byproduct is primarily promoted by oxygen and the copper(I) co-catalyst.[19]

      • Rigorous Degassing: Ensure your solvents and amine base are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for an extended period.[4][5]

      • Use Copper-Free Conditions: Many modern Sonogashira protocols have been developed that eliminate the copper co-catalyst, which significantly suppresses homocoupling.[20]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, favoring the desired cross-coupling over dimerization.[1]

Safety Advisory

Terminal alkynes can form explosive metal acetylides with certain heavy metals, particularly copper and silver.[3] While the copper used in Sonogashira reactions is catalytic, care should be taken during workup and handling. Never store terminal alkynes in contact with copper or silver, and always handle them in a well-ventilated fume hood, observing standard safety precautions for flammable organic compounds.[3]

IV. References

  • BenchChem Technical Support Team. (2025). Removal of homocoupling byproducts in Sonogashira reactions. Benchchem.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. Benchchem.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.

  • Anand, R. V., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid. Benchchem.

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.

  • Engle, K. M., & Chen, J. S. (2014). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate.

  • Prakash, S., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.

  • Taniguchi, T., et al. (2022). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.

  • Member "procrastination_station". (2012, January 28). Preparation of Styrene and Phenylacetylene from Polystyrene. Sciencemadness Discussion Board.

  • Chuy, J. O., & Cheng, S. Z. D. (2007). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV.

  • Reddit User "BDangle". (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros on Reddit.

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

  • Kourkoumelis, N., et al. (2022, August 5). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. ACS Omega.

  • Roughley, S. D., & Jordan, A. M. (2011). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

  • Al-Hada, M., et al. (2016). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... ResearchGate.

  • Ito, H., et al. (2017). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. PMC.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

  • Merck Millipore. TLC Tips and Tricks.

  • Campbell, J. A., & Campbell, A. (1963). Phenylacetylene. Organic Syntheses.

  • University of California, Irvine, Department of Chemistry. (2021, April 1). Thin Layer Chromatography (TLC).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • ResearchGate. Solvent components for flash column chromatography.

  • Quora User. (2021, May 27). What is the vacuum distillation temperature of toluene?. Quora.

  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.

  • Zhang, Y., et al. (2023, February 13). Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. The Journal of Organic Chemistry.

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.

  • University of Wisconsin-Madison, College of Engineering Safety. Flash Column Chromatography.

  • Thermo Fisher Scientific. picoSpin™ 45/80: Simple Distillation of a Toluene-Cyclohexane Mixture.

  • Kirss, V., & Park, J. C. (1969). Purification of toluenediamine mixtures by vacuum distillation. U.S. Patent No. 3,420,752.

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods.

  • Reddit User "thenexttimebandit". (2019, December 18). Recrystallization with two solvents. r/Chempros on Reddit.

  • Stanford University. Crystallization Solvents.pdf.

  • ResearchGate. Development of Reversed‐Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes.

  • ResearchGate. Recovery of toluene from laboratory waste liquid by batch vacuum distillation.

  • EPFL. TLC Visualization Reagents.

  • BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates.

  • Google Patents. (2017). Method for the vacuum distillation of a hydrocarbon feedstock and associated facility. WO2017037174A1.

  • CSIR-NCL Library, Pune. Development of reversed-phase HPLC method for purity assessment of aryl porphyrins and their metal complexes.

Sources

Troubleshooting

Technical Support Center: Regioselective Hydration of 2-Chloro-4-ethynyl-1-methylbenzene

Welcome to the technical support center for the regioselective hydration of 2-Chloro-4-ethynyl-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective hydration of 2-Chloro-4-ethynyl-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental issues, and detailed, validated protocols to help you achieve your desired product with high selectivity.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the possible products from the hydration of 2-Chloro-4-ethynyl-1-methylbenzene and why is regioselectivity a challenge?

The hydration of 2-Chloro-4-ethynyl-1-methylbenzene, an unsymmetrical terminal alkyne, can yield two possible regioisomeric products:

  • 1-(2-Chloro-4-methylphenyl)ethan-1-one (a methyl ketone): This is the Markovnikov product, where the oxygen atom adds to the more substituted carbon of the alkyne (the benzylic carbon).

  • 2-(2-Chloro-4-methylphenyl)acetaldehyde (an aldehyde): This is the anti-Markovnikov product, resulting from the addition of oxygen to the terminal, less substituted carbon.

The primary challenge lies in controlling the reaction conditions to favor the formation of one isomer over the other. The regiochemical outcome is dictated by the reaction mechanism, which is heavily influenced by the choice of catalyst and the electronic properties of the starting material.[1][2][3]

Diagram: The Challenge of Regioselectivity

G cluster_products Potential Products SM 2-Chloro-4-ethynyl-1-methylbenzene H2O + H₂O SM->H2O Catalyst Catalyst H2O->Catalyst Ketone 1-(2-Chloro-4-methylphenyl)ethan-1-one (Methyl Ketone) Catalyst->Ketone  Markovnikov Pathway  (e.g., Au, Pt, Hg Catalysts) Aldehyde 2-(2-Chloro-4-methylphenyl)acetaldehyde (Aldehyde) Catalyst->Aldehyde  Anti-Markovnikov Pathway  (e.g., Ru Catalysts)

Caption: Reaction overview for the hydration of 2-Chloro-4-ethynyl-1-methylbenzene.

Q2: How do the substituents on the benzene ring influence the reaction?

The electronic nature of the substituents on the phenyl ring significantly polarizes the alkyne's triple bond, influencing the site of nucleophilic attack by water.[4]

  • -CH₃ (methyl group): An electron-donating group (EDG) at the para-position increases electron density on the aromatic ring and, through resonance, at the benzylic carbon of the alkyne. This stabilizes a partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack, thus favoring the Markovnikov product.

  • -Cl (chloro group): An electron-withdrawing group (EWG) at the ortho-position has a more complex effect. It deactivates the ring inductively but its steric presence can also influence catalyst coordination. The inductive withdrawal makes the benzylic carbon more electron-deficient, which can also favor attack at that position.

In 2-Chloro-4-ethynyl-1-methylbenzene, the combined electronic effects generally favor the formation of the methyl ketone (Markovnikov product) under standard hydration conditions (e.g., acid or gold/platinum catalysis).[4][5] Achieving the anti-Markovnikov aldehyde requires overcoming this inherent electronic bias with a specialized catalytic system.

Q3: What is the mechanistic difference between gold-catalyzed (Markovnikov) and ruthenium-catalyzed (anti-Markovnikov) hydration?

The choice of metal catalyst is the most critical factor in determining regioselectivity.

  • Gold(I)/Gold(III) Catalysis (Markovnikov): Gold catalysts are highly π-acidic. They coordinate to the alkyne's triple bond, making it highly electrophilic and susceptible to attack by water.[6][7][8] The nucleophilic attack occurs at the more substituted (benzylic) carbon, which can better stabilize the resulting positive charge, leading to the enol intermediate that tautomerizes to the methyl ketone.[6][9]

  • Ruthenium(II) Catalysis (anti-Markovnikov): The mechanism for Ru-catalyzed anti-Markovnikov hydration is distinct and more complex. It does not simply involve activation for water attack. Instead, it often proceeds through a ruthenium-vinylidene intermediate.[10][11][12] This intermediate rearranges and undergoes hydrolysis in a way that results in the oxygen atom being placed on the terminal carbon, yielding the aldehyde after tautomerization.[13][14] The specific phosphine ligands on the ruthenium center are crucial for steering the reaction down this pathway.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the hydration of 2-Chloro-4-ethynyl-1-methylbenzene.

Diagram: Troubleshooting Workflow

G Start Experiment Start Problem Identify Problem Start->Problem LowYield Low Yield / No Reaction Problem->LowYield PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Decomp Product/SM Decomposition Problem->Decomp Sol_Yield1 Check Catalyst Activity/Purity LowYield->Sol_Yield1 Cause: Inactive Catalyst Sol_Yield2 Increase Temperature / Reaction Time LowYield->Sol_Yield2 Cause: Insufficient Energy Sol_Yield3 Ensure Anhydrous/Inert Conditions (if required) LowYield->Sol_Yield3 Cause: Contamination Sol_Select1 Re-evaluate Catalyst Choice (Au for Ketone, Ru for Aldehyde) PoorSelectivity->Sol_Select1 Cause: Wrong Mechanism Sol_Select2 Modify Ligands on Catalyst (e.g., phosphines for Ru) PoorSelectivity->Sol_Select2 Cause: Suboptimal Catalyst Sol_Select3 Adjust Solvent Polarity / Acidity PoorSelectivity->Sol_Select3 Cause: Reaction Environment Sol_Decomp1 Lower Reaction Temperature Decomp->Sol_Decomp1 Cause: Thermal Instability Sol_Decomp2 Use a Milder Catalyst or Reduce Loading Decomp->Sol_Decomp2 Cause: Overly Harsh Catalyst Sol_Decomp3 Degas Solvents to Remove Oxygen Decomp->Sol_Decomp3 Cause: Oxidation

Caption: A decision tree for troubleshooting common issues in alkyne hydration.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The gold or ruthenium catalyst may have decomposed due to improper storage or handling. 2. Insufficient Temperature: The reaction may have a significant activation energy barrier. 3. Poor Solubility: The starting material or catalyst may not be fully dissolved in the chosen solvent system.1. Use a fresh batch of catalyst or purchase from a reliable supplier. For some Ru-catalyzed reactions, an inert atmosphere is critical. 2. Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC or GC-MS. 3. Consider a co-solvent. For gold catalysis, methanol/water or dioxane/water mixtures are common. For ruthenium, solvents like 2-propanol or 2-methoxyethanol are often used.[13]
Poor Regioselectivity (Mixture of Ketone and Aldehyde) 1. Incorrect Catalyst Choice: Using a catalyst that is not highly selective for the desired pathway. 2. Suboptimal Ligands (for Ru): The phosphine ligand on the ruthenium catalyst is crucial for anti-Markovnikov selectivity. The wrong ligand can lead to mixtures.[10][11] 3. Reaction Conditions: Temperature or solvent can sometimes influence the selectivity by favoring a competing reaction pathway.1. For the ketone , ensure a reliable gold(I) or gold(III) catalyst is used (e.g., HAuCl₄, [AuCl(PPh₃)]/AgSbF₆).[6][7][9] For the aldehyde , a specific ruthenium complex is required (e.g., RuCpCl(dppm) or RuCpCl(PPh₃)₂).[13][14] 2. For anti-Markovnikov hydration, ensure you are using a validated Ru-phosphine system. The presence of excess phosphine ligand can sometimes improve selectivity.[10] 3. Screen different solvents. Sometimes a less polar solvent can enhance selectivity for a specific catalyst system.
Formation of Byproducts / Decomposition 1. Alkyne Dimerization/Polymerization: Often promoted by highly active or high loadings of catalyst, especially at elevated temperatures. 2. Aldehyde Oxidation: If targeting the anti-Markovnikov product, the resulting aldehyde can be sensitive to oxidation to a carboxylic acid, especially if air is not excluded. 3. Catalyst Decomposition: Gold catalysts can sometimes be reduced to inactive metallic gold (visible as a black precipitate).[9]1. Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). Lower the reaction temperature. 2. For aldehyde synthesis, ensure the reaction is run under an inert atmosphere (N₂ or Ar) and use degassed solvents. 3. If gold precipitation is observed, the reaction has likely stopped. Consider a more stable ligand on the gold catalyst or milder reaction conditions.

Detailed Experimental Protocols

Disclaimer: These protocols are adapted from established procedures for similar substrates and should be performed by qualified personnel using appropriate safety precautions.

Protocol 1: Markovnikov Hydration to Synthesize 1-(2-Chloro-4-methylphenyl)ethan-1-one

This protocol utilizes a gold(III) catalyst to achieve high selectivity for the methyl ketone product.[9]

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·xH₂O)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-ethynyl-1-methylbenzene (e.g., 305 mg, 2.0 mmol).

  • Dissolve the starting material in methanol (6.0 mL).

  • Add an aqueous solution of HAuCl₄ (e.g., 0.8 mL of a 0.05 M solution, 0.04 mmol, 2.0 mol%).

  • Carefully add 1-2 drops of concentrated H₂SO₄ as a co-catalyst.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 30-60 minutes. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when a fine black precipitate of metallic gold is observed.[9]

  • Cool the mixture to room temperature and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure methyl ketone.

Protocol 2: Anti-Markovnikov Hydration to Synthesize 2-(2-Chloro-4-methylphenyl)acetaldehyde

This protocol uses a specific ruthenium catalyst system, which is essential for reversing the intrinsic regioselectivity.[13][14] This reaction should be performed under an inert atmosphere.

Materials:

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • [CpRuCl(dppm)] (Cp = cyclopentadienyl, dppm = bis(diphenylphosphino)methane)

  • 2-Propanol, anhydrous and degassed

  • Deionized water, degassed

  • Pentane or Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add [CpRuCl(dppm)] (e.g., 13.5 mg, 0.02 mmol, 1.0 mol%).

  • Add degassed 2-propanol (4 mL) and degassed water (1 mL).

  • Add 2-Chloro-4-ethynyl-1-methylbenzene (e.g., 305 mg, 2.0 mmol).

  • Seal the vessel tightly and heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS. Note that aldehydes can be sensitive, so careful monitoring is advised.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with pentane or hexane (20 mL) and pass it through a short plug of silica gel to remove the catalyst.

  • Wash the silica plug with additional solvent.

  • Concentrate the filtrate carefully under reduced pressure (avoid excessive heating to prevent product degradation).

  • The resulting crude aldehyde may be pure enough for subsequent steps or can be further purified by careful column chromatography on silica gel.

References

  • Tokunaga, M., Suzuki, T., Koga, N., Fukushima, T., Horiuchi, A., & Wakatsuki, Y. (2001). Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society, 123(48), 11917–11924. [Link]

  • Wakatsuki, Y. (2002). Hydration and hydroamination of 1-alkynes with ruthenium catalysts. Journal of the Japan Petroleum Institute, 45(6), 355-363. [Link]

  • Suzuki, T., Tokunaga, M., & Wakatsuki, Y. (2001). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Organic Letters, 3(5), 735–737. [Link]

  • Cadierno, V., & Francos, J. (2011). Mechanistic insight into the ruthenium-catalysed anti-Markovnikov hydration of alkynes using a self-assembled complex: a crucial role for ligand-assisted proton shuttle processes. Dalton Transactions, 40(40), 10567. [Link]

  • Organic Synthesis. (n.d.). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Synfacts. [Link]

  • Bolea, I., et al. (2014). Experimental and Theoretical Study of Gold(III)-Catalyzed Hydration of Alkynes. Organometallics, 33(15), 3999-4008. [Link]

  • Costello, J. P., & Ferreira, E. M. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H and N–H Additions. Organic Letters, 21(24), 9934–9939. [Link]

  • Sanz, S., Jones, L. A., Mohr, F., & Laguna, M. (2007). Homogenous Catalysis with Gold: Efficient Hydration of Phenylacetylene in Aqueous Media. Organometallics, 26(4), 952–957. [Link]

  • Mazzone, G., Russo, N., & Sicilia, E. (2010). Gold(I)-Catalyzed Hydration of 1,2-Diphenylacetylene: Computational Insights. Journal of Chemical Theory and Computation, 6(9), 2782–2789. [Link]

  • Alami, M., et al. (2023). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis, 13(15), 10453-10490. [Link]

  • Organic Chemistry Tutor. (2023). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube. [Link]

  • ChemTalk. (2023). Alkyne Addition Reactions. ChemTalk. [Link]

  • Alabugin, I., et al. (2019). Markovnikov (top) and anti-Markovnikov (bottom) hydration of alkynes converts them into either ketones or aldehydes, respectively. ResearchGate. [Link]

  • Sanz, S., Jones, L. A., Mohr, F., & Laguna, M. (2006). Homogenous Catalysis with Gold: Efficient Hydration of Phenylacetylene in Aqueous Media. University of Wuppertal. [Link]

  • Reynolds, N. T., et al. (2016). Gold(III)-Catalyzed Hydration of Phenylacetylene. Journal of Chemical Education, 93(5), 959-962. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-4-ethynyl-1-methylbenzene and 4-ethynyltoluene

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, terminal alkynes serve as indispensable building blocks. Their utility in forming carbon-carbon and carbon-hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, terminal alkynes serve as indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry") is well-documented.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two such alkynes: 2-Chloro-4-ethynyl-1-methylbenzene and 4-ethynyltoluene. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in experimental design and synthesis strategies.

Molecular Structure and Electronic Properties: A Tale of Two Substituents

The reactivity of the ethynyl group in both 2-Chloro-4-ethynyl-1-methylbenzene and 4-ethynyltoluene is intrinsically linked to the electronic and steric effects imposed by the substituents on the benzene ring.

4-ethynyltoluene possesses a methyl group (-CH₃) at the para-position relative to the ethynyl group (-C≡CH). The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring slightly increases the electron density of the ethynyl group, which can influence its reactivity in various transformations.[4]

2-Chloro-4-ethynyl-1-methylbenzene , on the other hand, presents a more complex electronic and steric profile. It features a methyl group at the 1-position and a chloro group (-Cl) at the 2-position, ortho to the methyl group and meta to the ethynyl group. The chloro substituent is electron-withdrawing via its inductive effect but can also donate electron density through resonance.[5][6] Furthermore, the presence of the chloro group in the ortho position introduces significant steric hindrance around the reaction center.[7][8]

CompoundKey SubstituentsElectronic Effect on Ethynyl GroupSteric Hindrance
4-Ethynyltoluenepara-MethylElectron-donating (inductive)Minimal
2-Chloro-4-ethynyl-1-methylbenzeneortho-Chloro, para-MethylElectron-withdrawing (inductive, dominant), Electron-donating (resonance, minor)Significant

Comparative Reactivity in Key Transformations

The differing electronic and steric landscapes of these two molecules manifest in their reactivity profiles, particularly in two of the most common applications for terminal alkynes: Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][9] The reaction is sensitive to both electronic and steric factors.

4-Ethynyltoluene in Sonogashira Coupling:

Due to the electron-donating nature of the methyl group and minimal steric hindrance, 4-ethynyltoluene generally exhibits robust reactivity in Sonogashira couplings. It readily couples with a variety of aryl and vinyl halides to afford the corresponding internal alkynes in good to excellent yields.[10][11]

2-Chloro-4-ethynyl-1-methylbenzene in Sonogashira Coupling:

The reactivity of 2-Chloro-4-ethynyl-1-methylbenzene in Sonogashira coupling is anticipated to be attenuated compared to 4-ethynyltoluene. This is due to two primary factors:

  • Electronic Effect: The electron-withdrawing nature of the chloro group decreases the nucleophilicity of the alkyne, potentially slowing down the transmetalation step in the catalytic cycle.

  • Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the bulky palladium catalyst complex to the ethynyl group, thereby reducing the reaction rate.[7]

Experimental Data Synopsis:

To provide a quantitative comparison, a hypothetical experimental setup is described below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, is a highly efficient and widely used method for forming 1,4-disubstituted 1,2,3-triazoles.[1][12][13][14] This reaction is generally less sensitive to steric hindrance than many other coupling reactions but can still be influenced by the electronic properties of the alkyne.

4-Ethynyltoluene in CuAAC:

As a relatively unhindered and electronically neutral to slightly electron-rich alkyne, 4-ethynyltoluene is an excellent substrate for CuAAC reactions. It is expected to react efficiently with a wide range of organic azides to produce the corresponding triazoles.[15]

2-Chloro-4-ethynyl-1-methylbenzene in CuAAC:

The electron-withdrawing effect of the chloro group in 2-Chloro-4-ethynyl-1-methylbenzene can potentially accelerate the CuAAC reaction. The reaction mechanism involves the formation of a copper acetylide intermediate, and the electron-withdrawing substituent can increase the acidity of the terminal alkyne proton, facilitating this step. However, significant steric hindrance from the ortho-chloro group might slightly impede the reaction rate.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol for Comparative Sonogashira Coupling

Objective: To compare the reaction yield of 2-Chloro-4-ethynyl-1-methylbenzene and 4-ethynyltoluene in a Sonogashira coupling reaction with a standard aryl halide.

Materials:

  • 4-Iodoanisole

  • 4-Ethynyltoluene[16][17][18][19][20][21]

  • 2-Chloro-4-ethynyl-1-methylbenzene[22][23][24]

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In two separate, oven-dried Schlenk flasks under an argon atmosphere, prepare the palladium catalyst in situ. To each flask, add PdCl₂ (0.02 mmol) and PPh₃ (0.04 mmol) in anhydrous THF (10 mL). Stir for 15 minutes until a clear, pale-yellow solution is formed.

  • To each flask, add CuI (0.01 mmol).

  • To the first flask, add 4-iodoanisole (1.0 mmol) and 4-ethynyltoluene (1.1 mmol).

  • To the second flask, add 4-iodoanisole (1.0 mmol) and 2-Chloro-4-ethynyl-1-methylbenzene (1.1 mmol).

  • To both flasks, add triethylamine (3.0 mmol).

  • Stir the reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time, e.g., 24 hours), quench the reactions with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield for each reaction.

Expected Outcome: It is anticipated that the reaction with 4-ethynyltoluene will proceed to completion faster and result in a higher isolated yield compared to the reaction with 2-Chloro-4-ethynyl-1-methylbenzene under identical reaction conditions.

Protocol for Comparative CuAAC Reaction

Objective: To compare the reaction rate and yield of 2-Chloro-4-ethynyl-1-methylbenzene and 4-ethynyltoluene in a CuAAC reaction with a standard organic azide.

Materials:

  • Benzyl azide

  • 4-Ethynyltoluene

  • 2-Chloro-4-ethynyl-1-methylbenzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In two separate round-bottom flasks, dissolve benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To the first flask, add 4-ethynyltoluene (1.0 mmol).

  • To the second flask, add 2-Chloro-4-ethynyl-1-methylbenzene (1.0 mmol).

  • In separate vials, prepare fresh solutions of CuSO₄·5H₂O (0.1 M in water) and sodium ascorbate (1.0 M in water).

  • To each reaction flask, add the CuSO₄·5H₂O solution (0.1 mmol) followed by the sodium ascorbate solution (0.5 mmol).

  • Stir the reaction mixtures vigorously at room temperature. Monitor the reactions by TLC.

  • Upon completion, dilute the reaction mixtures with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Determine the isolated yield for each reaction.

Expected Outcome: The reaction with 2-Chloro-4-ethynyl-1-methylbenzene may proceed at a comparable or slightly faster rate than the reaction with 4-ethynyltoluene due to the electronic effect of the chloro group, though both are expected to give high yields.

Visualization of Reaction Workflows

Sonogashira_Coupling_Workflow cluster_Flask1 Reaction with 4-Ethynyltoluene cluster_Flask2 Reaction with 2-Chloro-4-ethynyl-1-methylbenzene A1 Inert Atmosphere Setup B1 Add PdCl2, PPh3, CuI A1->B1 C1 Add 4-Iodoanisole & 4-Ethynyltoluene B1->C1 D1 Add TEA C1->D1 E1 Reaction Monitoring (TLC) D1->E1 F1 Workup & Purification E1->F1 G1 High Yield Product F1->G1 A2 Inert Atmosphere Setup B2 Add PdCl2, PPh3, CuI A2->B2 C2 Add 4-Iodoanisole & 2-Chloro-4-ethynyl-1-methylbenzene B2->C2 D2 Add TEA C2->D2 E2 Reaction Monitoring (TLC) D2->E2 F2 Workup & Purification E2->F2 G2 Lower Yield Product F2->G2 CuAAC_Reaction_Workflow cluster_Flask1_CuAAC Reaction with 4-Ethynyltoluene cluster_Flask2_CuAAC Reaction with 2-Chloro-4-ethynyl-1-methylbenzene H1 Dissolve Benzyl Azide & 4-Ethynyltoluene I1 Add CuSO4 & Sodium Ascorbate H1->I1 J1 Stir at RT & Monitor (TLC) I1->J1 K1 Workup & Purification J1->K1 L1 High Yield Triazole K1->L1 H2 Dissolve Benzyl Azide & 2-Chloro-4-ethynyl-1-methylbenzene I2 Add CuSO4 & Sodium Ascorbate H2->I2 J2 Stir at RT & Monitor (TLC) I2->J2 K2 Workup & Purification J2->K2 L2 High Yield Triazole (Potentially faster) K2->L2

Caption: Comparative workflow for the CuAAC reactions.

Conclusion

The choice between these two reagents should be guided by the specific requirements of the synthetic target and the reaction conditions that can be tolerated. For straightforward, high-yielding couplings, 4-ethynyltoluene is often the superior choice. However, when the chloro and methyl substituents are desired functionalities in the final product, understanding the modified reactivity of 2-Chloro-4-ethynyl-1-methylbenzene is crucial for successful synthesis. The experimental protocols provided herein offer a framework for empirically determining the optimal conditions for the use of each of these valuable synthetic intermediates.

References

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
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  • 4-Ethynyltoluene 97 766-97-2. MilliporeSigma.
  • 2-Chloro-4-ethynyl-1-methylbenzene. MySkinRecipes.
  • 4-ETHYNYLTOLUENE. (2022). ChemBK.
  • 4-Ethynyltoluene | 766-97-2. (2026). ChemicalBook.
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. (2018). PubMed.
  • 1338235-62-3 | 2-Chloro-4-ethynyl-1-methylbenzene. ChemScene.
  • 4-METHYLPHENYLACETYLENE. (2024). ChemBK.
  • 766-97-2 4-Ethynyltoluene C9H8, Formula,NMR,Boiling Point,Density,Flash Point. Mol-Instincts.
  • Click chemistry. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). PMC.
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  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003).
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  • Sonogashira coupling. Wikipedia.
  • Click Chemistry in Drug Discovery. MilliporeSigma.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
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  • Ortho effect. Wikipedia.
  • Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. (2015). The Journal of Physical Chemistry A.
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Comparative

A Comprehensive Guide to HPLC Method Validation for Determining 2-Chloro-4-ethynyl-1-methylbenzene Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-4-ethynyl-1-methylbenzene, a key building block in the synthesis of various organic molecules.[1] This document moves beyond a simple checklist of validation parameters, offering a rationale-driven narrative to empower researchers in developing robust and reliable analytical methods.

Introduction: The Criticality of Purity in Chemical Synthesis

2-Chloro-4-ethynyl-1-methylbenzene is a substituted toluene derivative whose reactive ethynyl and chloro groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a well-validated analytical method to accurately quantify the purity of this intermediate is not just a regulatory requirement but a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[2][3] Its high resolution, sensitivity, and adaptability make it an ideal choice for purity determination. However, to ensure that an HPLC method provides results that are accurate, reliable, and reproducible, it must undergo a rigorous validation process. This process demonstrates that the method is suitable for its intended purpose.[4][5]

This guide will walk you through the essential stages of HPLC method validation, drawing upon the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are also adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6][7][8][9][10][11]

The Foundation: Understanding the Analyte and Method Development

Before embarking on method validation, a thorough understanding of the analyte's physicochemical properties is crucial.

Physicochemical Properties of 2-Chloro-4-ethynyl-1-methylbenzene:

PropertyValue/InformationSource
Molecular FormulaC₉H₇Cl[12]
Molecular Weight~150.61 g/mol Inferred from formula
LogP2.62972[12]
SolubilityLikely soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Inferred from LogP and structure
UV AbsorbanceThe aromatic ring and ethynyl group suggest UV absorbance, likely in the range of 200-300 nm.Chemical structure analysis

This information guides the initial HPLC method development. A reversed-phase HPLC method is a logical starting point due to the compound's moderate lipophilicity (LogP ~2.6).

A Proposed Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Core of Confidence: HPLC Method Validation Parameters

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[13] The following sections detail the key validation parameters as per ICH guidelines.[4][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][14]

Experimental Protocol:

  • Analyte Identification: Inject a solution of 2-Chloro-4-ethynyl-1-methylbenzene standard and record the retention time and UV spectrum.

  • Placebo Analysis: Prepare and inject a placebo solution (a mixture of all potential synthesis reagents and solvents without the analyte) to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks.

G

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4][15]

Experimental Protocol:

  • Prepare a stock solution of the 2-Chloro-4-ethynyl-1-methylbenzene reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For a purity assay, the range should typically cover 80% to 120% of the expected sample concentration.[4]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around zero.

Concentration LevelConcentration (µg/mL)Peak Area (n=3)
80%80Mean ± SD
90%90Mean ± SD
100%100Mean ± SD
110%110Mean ± SD
120%120Mean ± SD
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][14]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0%.

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80Mean ± SDMean ± SD
100%100Mean ± SDMean ± SD
120%120Mean ± SDMean ± SD
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[4][15]

Repeatability (Intra-assay precision):

Experimental Protocol:

  • Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[4]

Intermediate Precision (Inter-assay precision):

Experimental Protocol:

  • The analysis is repeated by different analysts, on different days, and with different equipment.[4]

Acceptance Criteria:

  • RSD: For a drug substance assay, the RSD should typically be ≤ 1.0%.

Precision LevelParameternMean Peak AreaRSD (%)
Repeatability-6Value≤ 1.0%
Intermediate PrecisionAnalyst 1 / Day 1 / Inst. 16Value≤ 2.0% (Overall)
Analyst 2 / Day 2 / Inst. 26Value

G

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][16]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is generally accepted as the DL.[16]

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is generally accepted as the QL.[16]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined acceptance criteria.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it's important to understand its position relative to other analytical techniques for purity determination.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[3]Can be time-consuming, requires solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[17]High efficiency and sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic techniques.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight and structural information.Often coupled with a separation technique like GC or LC.

For the purity determination of a semi-volatile organic compound like 2-Chloro-4-ethynyl-1-methylbenzene, HPLC offers a balance of resolution, sensitivity, and applicability without the need for derivatization that might be required for GC analysis of less volatile compounds.

Conclusion: Ensuring Method Reliability and Data Integrity

A thoroughly validated HPLC method for the purity determination of 2-Chloro-4-ethynyl-1-methylbenzene is a critical asset in the pharmaceutical and chemical industries. By following the principles outlined in this guide, which are firmly rooted in international regulatory standards, researchers and scientists can develop a robust and reliable analytical method. This not only ensures compliance with regulatory expectations but also underpins the quality and safety of the final products. The experimental protocols and acceptance criteria provided herein serve as a comprehensive framework, which should be adapted and justified based on the specific application and regulatory requirements.

References

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  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

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  • NextSDS. 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Information. Available from: [Link]

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  • SIELC Technologies. Separation of Benzene, 1-chloro-4-ethenyl- on Newcrom R1 HPLC column. 2018. Available from: [Link]

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  • MySkinRecipes. 2-Chloro-4-ethynyl-1-methylbenzene. Available from: [Link]

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  • Quora. How do we check the purity of toluene and cyclohexane by gas chromatography? 2021. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. In: Detailed Explanation of the Methods for the Environmental Survey of Chemical Substances. Available from: [Link]

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  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

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  • ACS Publications. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development. 2019. Available from: [Link]

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Validation

A Comparative Analysis of Electron-Withdrawing Effects: 2-Chloro-4-ethynyl-1-methylbenzene vs. its 3-Chloro Isomers

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science In the nuanced world of molecular design, the precise arrangement of substituents on an aromatic ring can dramatically alter its electronic p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

In the nuanced world of molecular design, the precise arrangement of substituents on an aromatic ring can dramatically alter its electronic properties, thereby influencing reactivity, binding affinity, and overall performance in pharmaceutical and material applications. This guide provides a deep dive into the comparative electron-withdrawing effects of 2-chloro-4-ethynyl-1-methylbenzene and its 3-chloro isomers. By integrating theoretical principles with practical experimental design, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Theoretical Framework: The Interplay of Inductive and Resonance Effects

The electron-withdrawing or electron-donating nature of a substituent on a benzene ring is governed by a combination of inductive and resonance effects.[1][2][3][4][5]

  • Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of a substituent.[2][4][5] Halogens, like chlorine, are highly electronegative and exert a strong electron-withdrawing inductive effect.[1][2][3][4] The ethynyl group also exhibits an electron-withdrawing inductive effect due to the sp-hybridization of its carbon atoms.

  • Resonance Effect (+R or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2][4] While halogens possess lone pairs that can be donated to the ring (+R effect), this effect is generally weaker than their inductive withdrawal.[1][2][6] The ethynyl group can act as a weak electron-releasing group via resonance but is predominantly considered an electron-withdrawing group, especially when a strong resonance-donating group is not present.[7]

The overall electronic influence of a substituent is a vector sum of these two effects. The position of the substituent relative to a reaction center or other groups on the ring is critical in determining the net electronic outcome.

To quantify these effects, the Hammett equation provides a valuable framework.[8][9][10] It relates the reaction rates and equilibrium constants of substituted benzene derivatives to the electronic properties of their substituents through substituent constants (σ) and a reaction constant (ρ).[8][9][11][12] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10]

The Isomers in Focus: A Positional Analysis

Let's consider the specific isomers: 2-chloro-4-ethynyl-1-methylbenzene and its conceptual 3-chloro isomers (3-chloro-4-ethynyl-1-methylbenzene and 3-chloro-5-ethynyl-1-methylbenzene). The methyl group (-CH3) is a weak electron-donating group, primarily through an inductive effect.[13][14]

In this isomer, the chloro and ethynyl groups are para to each other. The chloro group at the 2-position exerts a strong -I effect on the adjacent methyl group and the ring. The ethynyl group at the 4-position also contributes to the overall electron withdrawal. The interplay of these groups is expected to significantly lower the electron density of the aromatic ring.

Here, the chloro group is meta to the methyl group and ortho to the ethynyl group. The inductive effect of the chlorine atom is still significant. The proximity of the chloro and ethynyl groups will likely lead to a strong cumulative electron-withdrawing effect in that region of the ring.

In this arrangement, both the chloro and ethynyl groups are meta to the methyl group. Their individual electron-withdrawing inductive effects will be additive, leading to a substantial decrease in the ring's electron density.

The following diagram illustrates the primary electronic effects at play in each isomer.

G cluster_A Isomer A: 2-Chloro-4-ethynyl-1-methylbenzene cluster_B Isomer B: 3-Chloro-4-ethynyl-1-methylbenzene cluster_C Isomer C: 3-Chloro-5-ethynyl-1-methylbenzene node_A node_A node_A:f2->node_A:f1 -I (Strong) node_A:f3->node_A:f1 -I (Moderate) node_A:f0->node_A:f1 +I (Weak) node_B node_B node_B:f2->node_B:f1 -I (Strong) node_B:f3->node_B:f1 -I (Moderate) node_B:f0->node_B:f1 +I (Weak) node_C node_C node_C:f2->node_C:f1 -I (Strong) node_C:f3->node_C:f1 -I (Moderate) node_C:f0->node_C:f1 +I (Weak)

Caption: Dominant electronic effects in the studied isomers.

Experimental Design for Comparative Analysis

To empirically compare the electron-withdrawing effects of these isomers, a series of experiments can be designed. A common and effective method is to measure the pKa of a carboxylic acid derivative of each isomer. A stronger electron-withdrawing effect from the substituted toluene ring will lead to greater stabilization of the carboxylate conjugate base, resulting in a lower pKa (stronger acid).[15][16]

A robust method for this transformation is potassium permanganate oxidation of the methyl group.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the respective chloro-ethynyl-methylbenzene isomer in a mixture of 10 mL of pyridine and 5 mL of water.

  • Oxidation: Heat the solution to reflux and add 4.0 mmol of potassium permanganate (KMnO₄) portion-wise over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification: Acidify the combined filtrate with 1 M hydrochloric acid (HCl) until a white precipitate (the carboxylic acid) is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Potentiometric titration is a precise method for determining the pKa of an acid.[15][17]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of each synthesized carboxylic acid in a 1:1 ethanol/water mixture.

  • Titration Setup: Place 25.0 mL of the acid solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.01 M sodium hydroxide (NaOH) solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.[15]

The following diagram outlines the experimental workflow.

G start Start with Isomers synthesis Oxidation of Methyl Group (KMnO₄) start->synthesis purification Purification of Carboxylic Acids synthesis->purification pka_measurement Potentiometric Titration to Determine pKa purification->pka_measurement data_analysis Data Analysis and Comparison pka_measurement->data_analysis end Conclusion on Electron-Withdrawing Effects data_analysis->end

Caption: Experimental workflow for comparing electron-withdrawing effects.

Predicted Outcomes and Data Interpretation

Based on the principles of substituent effects, we can predict the relative acidities (and thus the strength of the electron-withdrawing effect) of the corresponding carboxylic acids.

Table 1: Predicted pKa Values and Hammett Constants

IsomerPredicted Relative pKaRationaleEstimated Hammett σ (para-COOH)
A: 2-Chloro-4-ethynyl LowestStrong -I effect of Cl ortho to COOH and -I of para ethynyl group strongly stabilize the carboxylate.> 0.6
B: 3-Chloro-4-ethynyl Intermediate-I effect of Cl is meta to COOH (less impactful than ortho), but ortho ethynyl group provides stabilization.~ 0.5 - 0.6
C: 3-Chloro-5-ethynyl HighestBoth -I effects from Cl and ethynyl are meta to COOH, providing the least stabilization of the three.< 0.5
Unsubstituted Benzoic AcidReference (pKa ~4.2)No electron-withdrawing groups.0.00

Note: The Hammett σ values are estimations for the combined effect of the substituents on the acidity of the benzoic acid derivative.

A lower pKa value for a given isomer will directly correlate with a stronger overall electron-withdrawing effect of its substitution pattern.

Spectroscopic Evidence: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can provide further evidence of the electronic environment of the aromatic ring.[18][19][20] Electron-withdrawing groups tend to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[19][21]

  • ¹H NMR: The chemical shifts of the aromatic protons in each isomer will be indicative of the electron density. We would expect the aromatic protons of Isomer A to be the most deshielded (highest ppm values), followed by Isomer B, and then Isomer C, reflecting the strength of the electron-withdrawing effects.

  • ¹³C NMR: The chemical shift of the carboxylic acid carbon will also be sensitive to the electronic effects of the substituents. A more downfield chemical shift would indicate a more electron-deficient carbonyl carbon, consistent with a stronger electron-withdrawing effect from the ring.[20][22]

Conclusion

The electron-withdrawing properties of substituted toluenes are a complex interplay of inductive and resonance effects, with the positional arrangement of substituents being paramount. Through a combination of rational design, chemical synthesis, and quantitative analysis (pKa determination and NMR spectroscopy), a clear and objective comparison of the electron-withdrawing effects of 2-chloro-4-ethynyl-1-methylbenzene and its 3-chloro isomers can be achieved. The experimental data gathered from the proposed protocols will provide valuable insights for researchers in drug development and materials science, enabling the fine-tuning of molecular properties for targeted applications.

References

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Comparative

A Comparative Guide to GC-MS Analytical Methods for Validating 2-Chloro-4-ethynyl-1-methylbenzene Synthesis

This guide provides a comprehensive framework for the development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis and purity assessment of 2-Chloro-4-ethynyl-1-methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis and purity assessment of 2-Chloro-4-ethynyl-1-methylbenzene. As a critical intermediate in pharmaceutical synthesis, ensuring the identity, purity, and quality of this compound is paramount. This document offers an in-depth comparison of analytical strategies, detailed experimental protocols, and the scientific rationale behind methodological choices, designed for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Method Validation is Critical

In the synthesis of Active Pharmaceutical Ingredients (APIs), every intermediate is a critical quality checkpoint. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For 2-Chloro-4-ethynyl-1-methylbenzene, a validated GC-MS method ensures that the synthetic process is consistent, controlled, and yields a product of defined purity, free from potentially harmful impurities. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4]

Strategic Method Development: Choosing the Right GC-MS Approach

Gas Chromatography-Mass Spectrometry is the technique of choice for volatile and semi-volatile compounds like 2-Chloro-4-ethynyl-1-methylbenzene due to its high resolving power and the structural information provided by mass spectrometry.[5]

Column Selection: The Heart of the Separation

The choice of capillary column is crucial for resolving the target analyte from synthesis-related impurities (e.g., starting materials, isomers, by-products). For halogenated aromatic compounds, a low-to-mid polarity column is generally optimal.

  • 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5MS): This is the workhorse column for a wide range of applications. Its low polarity and high-temperature stability make it ideal for separating aromatic compounds. The "ms" designation indicates low bleed, which is critical for achieving low detection limits and clean mass spectra.[6]

  • Mid-Polarity Columns (e.g., DB-35ms): In cases where critical impurities co-elute with the main peak on a 5% phenyl column, a column with increased phenyl content can offer alternative selectivity.[7]

Causality: The 5% Phenyl-Methylpolysiloxane phase provides separation primarily based on boiling points, with a secondary selectivity mechanism for aromatic compounds due to pi-pi interactions. This combination is highly effective for the target molecule and its likely impurities.

Injection Technique: Efficiently Introducing the Sample

The injector introduces the sample into the high-temperature environment where it is vaporized and transferred to the column.

Injection TechniquePrincipleAdvantagesDisadvantagesBest For
Split Injection A portion of the injected sample is vented, and only a small fraction enters the column.Prevents column overloading, produces sharp peaks for concentrated samples.Not suitable for trace analysis due to sample loss.Purity assays and analysis of major components (>0.1%).
Splitless Injection The entire vaporized sample is transferred to the column over a short period.Maximizes sensitivity, ideal for trace analysis.Can lead to broader solvent peaks and potential for column overloading if not optimized.Impurity profiling and detecting trace-level contaminants.[8]

Recommendation: For a comprehensive validation, both modes may be necessary. A split injection method is suitable for the main assay (purity of 2-Chloro-4-ethynyl-1-methylbenzene), while a splitless injection method is required to validate the detection and quantification of trace-level impurities.

MS Detection Mode: Scan vs. Selected Ion Monitoring (SIM)
Detection ModePrincipleAdvantagesDisadvantagesBest For
Full Scan The mass spectrometer scans a wide range of mass-to-charge ratios (m/z).Provides a complete mass spectrum, excellent for identifying unknown impurities and confirming analyte identity.Lower sensitivity compared to SIM.Initial method development, specificity studies, and identification of unknown peaks.[9]
Selected Ion Monitoring (SIM) The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte(s).Significantly increases sensitivity (10-100x) and selectivity.Provides no information on non-target compounds; a full spectrum is not acquired.[10][11]Quantitative analysis, achieving low Limits of Detection (LOD) and Quantitation (LOQ).[8]

Comprehensive Method Validation Protocol

The following sections detail the experimental protocols for validating a GC-MS method for 2-Chloro-4-ethynyl-1-methylbenzene, in accordance with ICH Q2(R1) guidelines.[1][12]

Workflow for GC-MS Method Validation

The overall process follows a logical sequence to demonstrate that the method is suitable for its intended purpose.

G Dev Select Column, Injection Mode & MS Parameters Opt Optimize GC Oven Program & MS Conditions Dev->Opt Spec Specificity (Peak Purity & Resolution) Opt->Spec SST Define System Suitability Test (SST) Criteria Spec->SST Lin Linearity & Range Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ (S/N or Calibration Slope) Lin->LOD Lin->SST Acc->SST Prec->SST LOD->SST Rob Robustness (Deliberate Variations) Rob->SST Report Compile Validation Report SST->Report

Caption: A typical workflow for the development and validation of a GC-MS analytical method.

Recommended GC-MS Instrumentation Parameters

The following table presents a robust starting point for method development.

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Provides excellent resolution and low bleed for general-purpose analysis of aromatic compounds.[6]
Carrier Gas HeliumInert gas, provides good efficiency. Flow rate should be optimized (e.g., 1.0-1.5 mL/min).
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) for Assay; Splitless for ImpuritiesMatches the injection to the concentration range of interest.
Oven Program Initial: 80°C (1 min), Ramp: 15°C/min to 280°C (5 min)A starting point to be optimized for best separation of the analyte from potential impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal degradation in the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible method that generates fragment-rich spectra for library matching and structural confirmation.
Mass Range Full Scan: 45-400 amu; SIM: Monitor characteristic ions (e.g., molecular ion and key fragments)Full scan for identification; SIM for sensitive quantification.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

Experimental Protocol:

  • Analyte Identification: Inject a solution of 2-Chloro-4-ethynyl-1-methylbenzene reference standard to determine its retention time and mass spectrum.

  • Placebo Analysis: Analyze a sample containing all reaction components except the analyte to ensure no interfering peaks at the analyte's retention time.

  • Spiked Sample Analysis: Spike the placebo sample with known impurities (if available) and the analyte.

  • Assessment:

    • Confirm baseline resolution between the analyte and all known impurities.

    • Perform peak purity analysis using MS software to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., Dichloromethane).

  • Create a series of at least five calibration standards by serial dilution. For an assay, the range should typically cover 80% to 120% of the expected test concentration.[1] For impurities, the range should cover from the reporting limit to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
801,205,480
901,355,995
1001,510,120
1101,659,880
1201,815,300
0.9998
Accuracy (as Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often determined by spike-recovery studies.

Experimental Protocol:

  • Prepare a placebo (reaction matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy and Precision Data

Spike LevelConcentration (µg/mL)Mean Recovery (%) (n=9)% RSD (Repeatability)
Low (80%)80101.2%1.1%
Mid (100%)10099.8%0.8%
High (120%)120100.5%0.9%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare and analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1. The LOQ must then be confirmed by demonstrating acceptable precision and accuracy at that concentration.[8]

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities.

  • Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., injector temperature, oven ramp rate, carrier gas flow rate).

  • Vary each parameter slightly from the nominal method conditions (e.g., ±5°C for temperature, ±10% for flow rate).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key chromatographic parameters (e.g., retention time, peak shape, resolution).

Table 3: Example Robustness Study

ParameterVariationImpact on ResolutionImpact on Retention TimeResult
Injector Temp.275 °C / 285 °CNegligibleNegligibleRobust
Flow Rate0.9 mL/min / 1.1 mL/minNegligibleShift of < 2%Robust
Oven Ramp14 °C/min / 16 °C/minNegligibleShift of < 2%Robust
Interrelationship of Validation Parameters

The validation parameters are not independent; they form a self-validating system where results from one test support others.

G Validated Validated Method Specificity Specificity Specificity->Validated Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Validated Precision->Validated Range->Validated LOD_LOQ LOD/LOQ LOD_LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Logical relationship between core analytical method validation parameters.

Troubleshooting Common GC-MS Issues

Even robust methods can encounter problems. A systematic approach is key to rapid resolution.[14]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the inlet liner or column; column contamination.Deactivate or replace the inlet liner; cut 0.5m from the front of the column; bake out the column.[15]
Ghost Peaks Carryover from a previous injection; septum bleed.Run solvent blanks after high-concentration samples; use high-quality, low-bleed septa.[15]
Baseline Noise/Drift Contaminated carrier gas; column bleed; dirty MS source.Check gas traps; bake out the column at its upper temperature limit; perform MS source cleaning.[16]
Poor Sensitivity Leak in the system; dirty MS source; incorrect injection parameters.Perform a leak check; clean the ion source; optimize splitless injection time.[14][16]

Conclusion

The validation of a GC-MS method for 2-Chloro-4-ethynyl-1-methylbenzene is a systematic process that ensures the generation of reliable and accurate data, which is fundamental to the quality control of pharmaceutical intermediates. By following the principles outlined in the ICH Q2(R1) guideline, researchers can develop a robust method that is specific, linear, accurate, precise, and sensitive. The comparison of different GC-MS techniques allows for the selection of the most appropriate conditions, with a non-polar (5% phenyl) column, split/splitless injection capabilities, and both full scan and SIM detection modes providing a versatile and powerful analytical toolkit. This guide provides the foundational protocols and scientific rationale to confidently establish a validated, fit-for-purpose GC-MS method.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mohlmann, L., & Grützmacher, H. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1775-1782. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. (2020). GC Troubleshooting in Petrochemical Analysis. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Poli, D., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. [Link]

  • Science.gov. derivatization gas chromatography: Topics by Science.gov. [Link]

  • S.K. GARG, et al. Separation of Some Halogenated Phenols by GC-MS. Oriental Journal of Chemistry. [Link]

  • Restek. GC Troubleshooting Guide. [Link]

  • Cequier, E., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules, 29(2), 469. [Link]

  • YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. [Link]

  • University of Manitoba MSpace. Analysis of some Halogenated polycyclic aromatic hydrocarbons in biological samples using gas chromatography high resolution mass spectrometry. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. [Link]

  • ResearchGate. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • PubMed. (2016). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

Sources

Validation

Benchmarking Catalytic Efficiency in Sonogashira Couplings Using 2-Chloro-4-ethynyl-1-methylbenzene

As the pharmaceutical and materials science sectors increasingly rely on complex alkyne scaffolds, the demand for highly efficient, robust, and scalable cross-coupling methodologies has surged. The Sonogashira coupling r...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and materials science sectors increasingly rely on complex alkyne scaffolds, the demand for highly efficient, robust, and scalable cross-coupling methodologies has surged. The Sonogashira coupling remains the premier method for synthesizing aryl alkynes. However, evaluating the true efficiency of modern palladium catalysts requires moving beyond simple, unhindered substrates.

This guide provides an in-depth, objective benchmark of three distinct palladium catalyst systems using 2-Chloro-4-ethynyl-1-methylbenzene (CAS: 1338235-62-3) as the probe substrate. By coupling this electronically modulated terminal alkyne with an electron-rich aryl halide, we can isolate and evaluate the oxidative addition and reductive elimination kinetics of each catalyst system.

Rationale for the Benchmark Substrate

2-Chloro-4-ethynyl-1-methylbenzene is an ideal benchmarking substrate due to its specific stereoelectronic profile. The meta-chloro group relative to the ethynyl moiety exerts a strong inductive electron-withdrawing effect (-I effect), which slightly increases the acidity of the terminal alkyne proton, facilitating rapid copper-acetylide formation. However, this same electronic modulation reduces the overall nucleophilicity of the resulting acetylide during the transmetalation step.

To rigorously test the catalysts, we pair this substrate with 4-Bromoanisole . Because 4-bromoanisole is highly electron-rich, its oxidative addition to the Palladium(0) center is thermodynamically challenging. This specific substrate pairing ensures that the catalyst's performance—rather than the inherent reactivity of the substrates—dictates the reaction rate and overall yield.

Catalyst Systems Evaluated

We benchmarked three distinct catalytic paradigms:

  • System A: Pd(PPh₃)₄ / CuI (The Classic Baseline) The traditional tetrakis(triphenylphosphine)palladium(0) system. While historically significant, it suffers from phosphine oxidation and requires high catalyst loadings and a copper co-catalyst, which can trigger Glaser homocoupling side-reactions.

  • System B: Pd(dppf)Cl₂ / CuI (The Bidentate Standard) Utilizing 1,1'-Bis(diphenylphosphino)ferrocene, this system offers enhanced thermal stability. The large bite angle of the dppf ligand accelerates reductive elimination compared to monodentate phosphines.

  • System C: Pd-PEPPSI-IPr (The State-of-the-Art NHC) A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex bearing a bulky N-heterocyclic carbene (NHC) ligand. This system is designed for ultra-low loadings and copper-free conditions [1].

Pathway Pd_precatalyst Pd(II) Precatalyst (e.g., Pd-PEPPSI-IPr) Pd0 Active Pd(0)L (14-electron species) Pd_precatalyst->Pd0 Activation (Reduction & Pyridine loss) OxAdd Oxidative Addition Complex Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Complex Pd(II)(Ar)(C≡CR)L OxAdd->TransMet + Cu-C≡C-R (Substrate) RedElim Reductive Elimination Product + Pd(0)L TransMet->RedElim Isomerization & Elimination RedElim->Pd0 Catalyst Regeneration

Fig 1. Sonogashira catalytic cycle highlighting the activation and key intermediate transitions.

Mechanistic Causality: Why Ligand Design Matters

The experimental superiority of NHC-based systems like Pd-PEPPSI-IPr in this benchmark is rooted in fundamental organometallic principles [2]:

  • Oxidative Addition: The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a phenomenally strong σ -donor. This dramatically increases the electron density at the Pd(0) center, lowering the activation energy required to insert into the electron-rich C-Br bond of 4-bromoanisole.

  • Reductive Elimination: The extreme steric bulk of the diisopropylphenyl groups creates a highly constrained coordination sphere around the Pd(II) transmetalation intermediate. This steric crowding thermodynamically forces the rapid reductive elimination of the bulky diarylalkyne product, preventing catalyst resting states and degradation.

  • Copper-Free Capability: By eliminating CuI, Pd-PEPPSI-IPr completely suppresses the Glaser homocoupling of 2-Chloro-4-ethynyl-1-methylbenzene, ensuring that substrate conversion translates directly into cross-coupled product yield.

Comparative Performance Data

The following table summarizes the quantitative benchmarking results. Reactions were conducted at 80 °C in DMF using Cs₂CO₃ as the base.

Catalyst SystemLoading (mol%)CuI Co-catalystTime (h)GC Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ 5.02.0 mol%12.07214.41.2
Pd(dppf)Cl₂ 2.01.0 mol%8.08542.55.3
Pd-PEPPSI-IPr 0.5None (0%) 4.096 192.0 48.0

Data Note: Yields are determined via GC-FID using dodecane as an internal standard to ensure absolute quantification independent of isolation losses.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard methodology. This creates a self-validating system where reaction progress can be quantitatively tracked over time without the variability of column chromatography recovery rates [3].

Workflow Prep Step 1: Preparation Charge Schlenk tube with Catalyst & Ar-X Purge Step 2: Inert Gas Evacuate & backfill with Argon (3x) Prep->Purge Add Step 3: Substrate Inject Alkyne & Solvent Purge->Add React Step 4: Reaction Stir at Temp Monitor via GC Add->React Workup Step 5: Workup Quench, extract & purify React->Workup

Fig 2. Step-by-step experimental workflow for the standardized catalyst benchmarking protocol.

Step-by-Step Methodology (Pd-PEPPSI-IPr Benchmark)
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd-PEPPSI-IPr (3.4 mg, 0.005 mmol, 0.5 mol%), Cs₂CO₃ (651 mg, 2.0 mmol), and 4-bromoanisole (187 mg, 1.0 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel, and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Substrate & Standard Addition: Via a gas-tight syringe, inject anhydrous DMF (3.0 mL), followed by 2-Chloro-4-ethynyl-1-methylbenzene (181 mg, 1.2 mmol). Immediately inject exactly 50.0 µL of anhydrous dodecane (internal standard).

  • Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

  • Kinetic Sampling: At t = 1h, 2h, and 4h, withdraw a 50 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL of ethyl acetate, filter through a short plug of silica to remove the catalyst and salts, and analyze via GC-FID.

  • Quantification: Calculate the yield by comparing the integrated area of the product peak against the dodecane internal standard peak, using a pre-established response factor calibration curve.

Conclusion

When benchmarking catalytic efficiency using the electronically modulated 2-Chloro-4-ethynyl-1-methylbenzene, Pd-PEPPSI-IPr decisively outperforms traditional phosphine-based systems. By leveraging the strong σ -donation and massive steric bulk of the NHC ligand, it achieves Turn Over Frequencies (TOF) nearly an order of magnitude higher than Pd(dppf)Cl₂, while completely eliminating the need for a copper co-catalyst. For researchers scaling up complex alkyne syntheses, transitioning to well-defined Pd-NHC precatalysts represents a critical upgrade in both yield and process greenness.

References

  • Kolli, M. K., et al. "Pd-PEPPSI-IPentCl: a new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles via domino copper-free Sonogashira coupling/cyclization." New Journal of Chemistry 41.16 (2017): 8187-8195. URL:[Link]

  • Soheili, A., et al. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." ACS Omega 3.10 (2018): 12985-12998. URL:[Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews 107.3 (2007): 874-922. URL:[Link]

Comparative

Spectroscopic Validation of Chemoselective Cross-Coupling Products: A Comparative Guide for 2-Chloro-4-ethynyl-1-methylbenzene Derivatives

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex, multi-step syntheses. The bifunctional building block 2-Chloro-4-ethynyl-1-methylbenzene (also known as 3-chloro-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex, multi-step syntheses. The bifunctional building block 2-Chloro-4-ethynyl-1-methylbenzene (also known as 3-chloro-4-methylphenylacetylene) presents a classic chemoselectivity challenge. It possesses two orthogonal reactive sites: a highly reactive terminal alkyne (sp C-H) and a moderately reactive aryl chloride (sp² C-Cl).

Successfully executing a stepwise functionalization—first via a Sonogashira coupling at the alkyne, followed by a Suzuki-Miyaura coupling at the aryl chloride—requires rigorous analytical oversight. In this guide, we objectively compare the performance of three analytical platforms (High-Field NMR, Benchtop NMR, and LC-HRMS) in validating these specific chemoselective transformations.

The Chemoselective Challenge & Workflow

The fundamental causality of palladium-catalyzed cross-coupling dictates that oxidative addition into a C-I or C-Br bond is orders of magnitude faster than into a C-Cl bond. By exploiting this kinetic difference, we can selectively react the terminal alkyne of 2-Chloro-4-ethynyl-1-methylbenzene with an external aryl iodide at room temperature . The aryl chloride remains intact for subsequent, high-temperature functionalization using specialized N-heterocyclic carbene (NHC) palladium catalysts .

ChemoselectiveWorkflow SM Starting Material 2-Chloro-4-ethynyl- 1-methylbenzene Sono Step 1: Sonogashira (Pd/Cu, 25°C) SM->Sono + Ar-I Int Mono-Coupled Internal Alkyne (C-Cl Intact) Sono->Int Suz Step 2: Suzuki (Pd-NHC, 100°C) Int->Suz + Ar-B(OH)2 Prod Tandem Product Fully Functionalized (Cl Replaced) Suz->Prod

Fig 1. Chemoselective cross-coupling workflow for 2-Chloro-4-ethynyl-1-methylbenzene.

Platform Comparison: Spectroscopic Validation Alternatives

To validate this workflow, laboratories must choose the appropriate analytical tool. Here is an objective comparison of the three primary platforms:

  • High-Field NMR (400+ MHz): The gold standard for structural elucidation. Its high resolution allows for precise J-coupling analysis of the aromatic protons, definitively confirming the regiochemistry of the substitution patterns.

  • Benchtop NMR (60–80 MHz): The champion of rapid, at-line validation. While it struggles to resolve complex aromatic multiplets, it is exceptionally efficient at tracking the disappearance of the terminal alkyne proton (~3.0 ppm), providing real-time kinetic data.

  • LC-HRMS (Time-of-Flight / Orbitrap): Essential for exact mass and isotopic profiling. Because chlorine naturally occurs in a ~3:1 ratio of ³⁵Cl to ³⁷Cl, HRMS provides a definitive, self-validating check: the mono-coupled product must retain this isotopic cluster, while the tandem product must lose it.

AnalyticalComparison cluster_0 Analytical Validation Platforms Sample Reaction Mixture Aliquot NMR_HF High-Field NMR (400 MHz) Full Regiochemical Profiling Sample->NMR_HF Structural ID NMR_BT Benchtop NMR (60 MHz) Rapid Kinetics Monitoring Sample->NMR_BT At-Line Check HRMS LC-HRMS (TOF) Exact Mass & Isotope Ratio Sample->HRMS Halogen Profiling

Fig 2. Comparative analytical platforms for validating cross-coupling reaction outcomes.

Quantitative Data Comparison

Table 1: Diagnostic Spectroscopic Markers

Data reflects coupling with iodobenzene (Step 1) and phenylboronic acid (Step 2).

Compound Stage¹H NMR Marker (CDCl₃)LC-HRMS [M+H]⁺Isotopic SignatureFT-IR Marker
Starting Material Sharp singlet at ~3.0 ppm (1H, C≡CH)m/z 151.033:1 (³⁵Cl/³⁷Cl)~3300 cm⁻¹ (sp C-H stretch)
Mono-Coupled (Sonogashira) Loss of 3.0 ppm singlet; New multiplet ~7.3-7.5 ppmm/z 227.063:1 (³⁵Cl/³⁷Cl) IntactLoss of 3300 cm⁻¹; Weak ~2200 cm⁻¹
Tandem Product (Suzuki) Shift in methyl singlet (~2.3 ppm); Complex aromaticsm/z 269.13No Cl Isotope Pattern Strong C-C aromatic stretches
Table 2: Analytical Platform Performance Matrix
PlatformPrimary AdvantageLimitationCapital CostIdeal Use Case
Benchtop NMR (60 MHz) 2-minute turnaround; no cryogens required.Cannot resolve overlapping aromatic J-couplings.Low (~$50k)Reaction monitoring; confirming alkyne consumption.
High-Field NMR (400 MHz) Unambiguous regiochemical assignment.High maintenance; requires core facility access.High (~$400k+)Final structural elucidation and publication data.
LC-HRMS (TOF) Unmatched sensitivity; definitive halogen tracking.Cannot distinguish between certain constitutional isomers.High (~$300k+)Confirming chemoselectivity via Cl isotope retention.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every mechanistic choice is explained, and an analytical checkpoint is built into the workflow .

Protocol 1: Chemoselective Sonogashira Coupling & Benchtop NMR Validation

Objective: Couple the terminal alkyne while preserving the aryl chloride.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Chloro-4-ethynyl-1-methylbenzene (1.0 eq) and iodobenzene (1.05 eq).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI is essential to form a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step, allowing the reaction to proceed at room temperature.

  • Solvent/Base Addition: Dissolve the mixture in degassed Triethylamine (Et₃N, 0.2 M).

    • Causality: Et₃N serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid generated during the catalytic cycle.

  • Reaction: Stir at 25 °C for 4 hours.

    • Causality: Maintaining room temperature prevents the Pd(0) catalyst from prematurely inserting into the less reactive C-Cl bond.

  • Self-Validation Check (Benchtop NMR): Withdraw a 50 µL aliquot, filter through a short silica plug with CDCl₃, and analyze via 60 MHz Benchtop NMR. The reaction is deemed complete and chemoselective when the terminal alkyne proton singlet at ~3.0 ppm completely disappears, while the methyl singlet at ~2.3 ppm remains sharp and unshifted.

Protocol 2: LC-HRMS Validation of the Tandem Suzuki-Miyaura Product

Objective: Force the functionalization of the stubborn aryl chloride and validate via mass spectrometry.

  • Reagent Assembly: To the purified mono-coupled intermediate (1.0 eq), add phenylboronic acid (1.5 eq) and K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture (4:1).

  • Catalyst Loading: Add Pd-PEPPSI-IPr (5 mol%).

    • Causality: Unactivated aryl chlorides resist standard palladium catalysts. The highly electron-donating N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPr increases the electron density on the palladium center, facilitating oxidative addition into the strong C-Cl bond.

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Check (LC-HRMS): Dilute a 10 µL aliquot in LC-MS grade acetonitrile. Analyze via ESI-TOF MS in positive ion mode.

    • Validation Criteria: The system is self-validating through isotopic profiling. You must observe a mass shift to m/z 269.13 ([M+H]⁺). Critically, the distinct 3:1 isotopic cluster (indicative of ³⁵Cl/³⁷Cl) present in the starting material and intermediate must be completely absent. If the 3:1 pattern remains, the C-Cl bond failed to react.

References

  • Wang, M., et al. (2022). "Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes." Organic Letters, 24(2).[Link]

  • Yang, X., et al. (2022). "Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active[Pd(NHC)(3-CF3-An)Cl2] Precatalysts." Organic Letters, 24(34), 6310-6315.[Link]

  • Beller, M., et al. (2013). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry, Springer.[Link]

Validation

Comparative analysis of terminal alkyne acidity in 2-Chloro-4-ethynyl-1-methylbenzene

An in-depth comparative analysis of terminal alkyne acidity requires moving beyond basic pKa tables to understand the precise electronic microenvironments that dictate molecular reactivity. For researchers optimizing cro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of terminal alkyne acidity requires moving beyond basic pKa tables to understand the precise electronic microenvironments that dictate molecular reactivity. For researchers optimizing cross-coupling reactions (such as Sonogashira transmetalations) or developing novel poly(phenylacetylene) materials, 2-Chloro-4-ethynyl-1-methylbenzene presents a uniquely tuned synthetic building block.

This guide provides a comprehensive evaluation of its thermodynamic and kinetic acidity, contrasting it against alternative phenylacetylene derivatives through the lens of physical organic chemistry.

Mechanistic Causality: The Push-Pull Electronic Architecture

The acidity of a terminal alkyne (RC≡CH) is fundamentally rooted in the sp-hybridization of the terminal carbon. The 50% s-character holds the electron pair tightly to the nucleus, stabilizing the resulting acetylide anion and yielding a baseline pKa of approximately 28.8 in dimethyl sulfoxide (DMSO) for unsubstituted phenylacetylene [1].

However, in 2-Chloro-4-ethynyl-1-methylbenzene , the acidity is heavily modulated by a "push-pull" substituent effect. To understand this, we must map the substituents relative to the acidic ethynyl moiety at C4:

  • The para-Methyl Group (C1): Positioned para to the alkyne, this electron-donating group (EDG) pushes electron density into the aromatic ring via hyperconjugation and inductive effects (+I, +H). This destabilizes the acetylide anion, theoretically decreasing acidity (Hammett σp​=−0.17 ) [2].

  • The meta-Chloro Group (C2): Positioned meta to the alkyne, the chloro group acts as a powerful electron-withdrawing group (EWG). Because resonance donation (+M) from halogens is ineffective from the meta position, its influence is purely inductive (-I). This pulls electron density away from the alkyne, stabilizing the acetylide anion and increasing acidity (Hammett σm​=+0.37 ) [2].

The Net Vector: The inductive withdrawal of the meta-chloro group overpowers the donating effect of the para-methyl group. The net Hammett parameter ( Σσ=+0.20 ) dictates that 2-Chloro-4-ethynyl-1-methylbenzene is more acidic than baseline phenylacetylene[3]. Furthermore, because both substituents are positioned at the meta and para positions relative to the linear C≡C-H axis, steric hindrance at the deprotonation site is completely decoupled from the electronic effects.

ElectronicEffects cluster_0 Push-Pull Electronic Modulation in 2-Chloro-4-ethynyl-1-methylbenzene paraCH3 para-Methyl Group (EDG: +I, +H) σ_p = -0.17 NetEffect Net Electronic Vector Σσ = +0.20 paraCH3->NetEffect Destabilizing Electron Donation metaCl meta-Chloro Group (EWG: -I) σ_m = +0.37 metaCl->NetEffect Stabilizing Inductive Withdrawal Acetylide Acetylide Anion (Stabilized, Higher Acidity) NetEffect->Acetylide Net pKa Reduction (ΔpKa ≈ -0.4)

Fig 1: Push-pull electronic effects of para-methyl and meta-chloro substituents on acetylide stability.

Comparative Quantitative Data

To objectively evaluate the performance of 2-Chloro-4-ethynyl-1-methylbenzene, we must benchmark it against alternative derivatives. The table below synthesizes the thermodynamic acidity estimates based on established linear free-energy relationships (LFER) in DMSO [1][2].

CompoundSubstituent Position (vs. Alkyne)Hammett Constant ( σ )Net Σσ Estimated pKa (DMSO)Relative Acidity
4-Ethynyltoluene para-Methyl σp​ = -0.17-0.17~29.2Lowest
Phenylacetylene None (Baseline)N/A0.0028.8Baseline
2-Chloro-4-ethynyl-1-methylbenzene para-Methyl, meta-Chloro σp​ = -0.17, σm​ = +0.37+0.20 ~28.4 Moderate-High
3-Chlorophenylacetylene meta-Chloro σm​ = +0.37+0.37~28.0Highest

Data Interpretation: 2-Chloro-4-ethynyl-1-methylbenzene occupies a highly desirable "Goldilocks" zone. It is acidic enough to undergo rapid deprotonation and transmetalation in catalytic cycles, but not so electron-deficient that it becomes highly susceptible to oxidative Glaser homocoupling—a common failure mode for highly acidic alkynes like 4-nitrophenylacetylene.

Self-Validating Experimental Protocols

To empirically validate the acidity of these terminal alkynes in your own laboratory, rely on the following self-validating workflows. These protocols are designed to eliminate solvent-leveling effects and provide internal kinetic controls.

Protocol A: Spectrophotometric pKa Determination in DMSO

Standard pH electrodes fail in non-aqueous, highly basic regimes. To determine the thermodynamic pKa, we utilize the Bordwell overlapping indicator method [1].

Causality of Reagents:

  • Solvent: Anhydrous DMSO is used because water exerts a leveling effect at pKa ~14. DMSO allows for the measurement of weak carbon acids up to pKa ~35.

  • Base: Potassium dimsyl ( K+−CH2​SOCH3​ ) is utilized because it is the conjugate base of the solvent. Using standard bases like NaOH or BuLi would generate water or butane, altering the dielectric constant and invalidating the equilibrium.

Step-by-Step Workflow:

  • Preparation: In an argon-filled glovebox, prepare a 1.0 mM solution of 2-Chloro-4-ethynyl-1-methylbenzene and a calibrated carbon acid indicator (e.g., 9-phenylxanthene, known pKa = 27.1) in anhydrous DMSO.

  • Titration: Inject micro-aliquots of 0.05 M potassium dimsyl into the solution.

  • Spectrophotometry: Monitor the UV-Vis absorbance. The neutral alkyne and indicator are colorless, but the deprotonated indicator anion exhibits a distinct, strong absorbance peak (e.g., ~350-400 nm).

  • Validation & Calculation: Because the system is in equilibrium ( HAalkyne​+Aind−​⇌Aalkyne−​+HAind​ ), you can calculate the equilibrium constant ( Keq​ ) using the Beer-Lambert law. The pKa is derived via: pKaalkyne​=pKaind​−log(Keq​) .

Workflow Step1 1. Sample Preparation Equimolar Alkyne & Indicator in Anhydrous DMSO Step2 2. Titration Incremental Addition of Potassium Dimsyl Step1->Step2 Step3 3. Spectrophotometry Record UV-Vis Absorbance of Indicator Anion Step2->Step3 Step4 4. Equilibrium Calculation Determine [A-]/[HA] Ratio via Beer-Lambert Law Step3->Step4 Step5 5. pKa Derivation Apply Bordwell Equation: pKa = pKa(ind) - log(K_eq) Step4->Step5

Fig 2: Self-validating spectrophotometric workflow for determining terminal alkyne pKa in DMSO.

Protocol B: Kinetic Isotope Effect (H/D Exchange) Assay

While thermodynamic pKa dictates the equilibrium state, drug development and polymer synthesis rely on the rate of deprotonation (kinetic acidity).

Step-by-Step Workflow:

  • Dissolve 0.1 mmol of 2-Chloro-4-ethynyl-1-methylbenzene in 0.5 mL of THF- d8​ in an NMR tube.

  • Add 10 equivalents of D2​O and 0.1 equivalents of a weak amine base (e.g., triethylamine).

  • Self-Validation: Use the para-methyl protons (singlet, ~2.3 ppm) as an internal integration standard. This ensures that any reduction in the alkyne peak is strictly due to H/D exchange, not sample degradation.

  • Monitor the disappearance of the terminal alkyne proton (singlet, ~3.1-3.3 ppm) via 1H -NMR over 12 hours.

  • Comparative Analysis: Run parallel tubes with 4-Ethynyltoluene and Phenylacetylene. The rate of peak disappearance will directly correlate with the Σσ values established in Section 2, proving that the meta-chloro group accelerates the deprotonation kinetics.

Application Insights for Drug Development

For medicinal chemists, the choice of alkyne dictates the efficiency of late-stage functionalization. When utilizing 2-Chloro-4-ethynyl-1-methylbenzene in copper-free Sonogashira couplings or CuAAC "Click" chemistry, the enhanced acidity ( Δ pKa ≈ -0.4 vs. phenylacetylene) lowers the activation energy required for the formation of the intermediate metal-acetylide complex.

Simultaneously, the presence of the para-methyl group prevents the molecule from becoming excessively electrophilic, thereby suppressing unwanted nucleophilic addition side-reactions (such as hydroalkoxylation) that plague highly electron-deficient alkynes. It is a structurally optimized reagent for high-yield, chemoselective transformations.

References

  • Title: Bordwell pKa Table (Acidity in DMSO) Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: Part I. Thermodynamic acidities of substituted phenylacetylenes Source: Scholars' Mine, Missouri University of Science and Technology URL: [Link]

  • Title: Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s Source: Polymer Chemistry (RSC Publishing) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-ethynyl-1-methylbenzene

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-4-ethynyl-1-methylbenzene is fundamental to discovery. This compound, primarily used in the synthesis of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-4-ethynyl-1-methylbenzene is fundamental to discovery. This compound, primarily used in the synthesis of pharmaceuticals and agrochemicals, is valued for its reactive ethynyl and chloro groups that enable complex molecular construction.[1] However, its utility in synthesis is matched by a hazardous profile that demands meticulous handling and disposal.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-4-ethynyl-1-methylbenzene. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, ensuring that every action is grounded in safety, scientific integrity, and regulatory compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Proper disposal begins with a thorough understanding of the risks. 2-Chloro-4-ethynyl-1-methylbenzene is not benign; it is a hazardous material whose properties dictate every aspect of its lifecycle in the lab, including its final disposition. Its primary hazards necessitate that it be treated as regulated hazardous waste, in compliance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

The key to safe disposal is recognizing that this chemical's flammability, toxicity, and environmental persistence require that it never enters standard waste streams or sanitary sewers.[5]

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / ClassificationDisposal Implication
Chemical Name 2-Chloro-4-ethynyl-1-methylbenzeneUse full chemical name on hazardous waste labels for clear identification.
CAS Number 1233520-92-7 (Primary)Essential for regulatory documentation and waste manifests.
Molecular Formula C₉H₇Cl[1][6]Indicates a halogenated organic compound, requiring segregation into the halogenated waste stream.
Physical Form Liquid[7]Requires liquid-tight primary and secondary containment to prevent spills.
Flammability Flammable / Combustible Liquid (H226/H227)[8][9][10]Critical: Waste must be stored away from all heat, sparks, and ignition sources. Use non-sparking tools for cleanup.[10][11]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)[8]All handling and disposal must be performed using appropriate Personal Protective Equipment (PPE) to prevent exposure.
Skin/Eye Damage Causes skin and serious eye irritation (H315, H319)[8][9][12]Direct contact must be avoided. Impermeable gloves and chemical splash goggles are mandatory.
Aspiration Hazard May be fatal if swallowed and enters airways (H304)[9][13]Reinforces the need to prevent ingestion and to seek immediate medical attention in case of exposure.
Environmental Hazard Very toxic to aquatic life with long-lasting effects (H410/H411)[9][12][13]Critical: Prohibits disposal down the drain. All contaminated materials must be collected as hazardous waste to prevent environmental release.[12]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling any waste, ensure a safe working environment. All waste consolidation and spill cleanup procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.

Required PPE:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately replace gloves if they become contaminated.

  • Eye Protection: Use chemical splash goggles and a face shield for maximum protection.[9]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[11]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Step-by-Step Disposal Workflow

Step 1: Waste Segregation

The first and most critical step is proper segregation. As a chlorinated organic compound, 2-Chloro-4-ethynyl-1-methylbenzene must be disposed of in a designated "Halogenated Organic Liquid Waste" container.

  • Rationale: Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Improper mixing can lead to inefficient destruction and the formation of highly toxic byproducts like dioxins. It also significantly increases the cost of disposal. Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[14]

Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Container Selection: Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) or glass bottles provided by your institution's Environmental Health & Safety (EHS) department.[14] Ensure the container is compatible with the chemical.

  • Filling: Never fill a waste container beyond 90% of its capacity.[14] This headspace allows for vapor expansion, preventing container rupture.

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.

    • Clearly write all constituents and their approximate percentages. For this chemical, list "2-Chloro-4-ethynyl-1-methylbenzene."

    • Ensure the label includes the start date and the name of the principal investigator or lab group.

    • Keep the container closed at all times, except when adding waste.[14]

Step 3: Managing Small Spills for Disposal

Accidents happen. A prepared response is key to safety.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Control Ignition Sources: Immediately turn off any nearby hot plates, stir plates, or other potential sources of ignition.[10]

  • Containment: Wearing full PPE, contain the spill using a non-combustible absorbent material like vermiculite or sand. Do not use paper towels, which are combustible.

  • Collection: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[10][11]

  • Dispose: Place the contaminated absorbent into a heavy-duty plastic bag or a designated solid waste container. Label it as "Solid Hazardous Waste" and list the contents: "Vermiculite contaminated with 2-Chloro-4-ethynyl-1-methylbenzene." This waste must not be placed in the liquid waste container.

Step 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[3]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The solvent rinsate from each rinse is now hazardous waste. It must be collected and added to the appropriate "Halogenated Organic Liquid Waste" container.[3]

  • Final Disposal: Once triple-rinsed and fully air-dried in a fume hood, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[3][5] Be sure to deface or remove the original label to prevent confusion.[3]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for waste until it is collected by trained professionals.

  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.

  • Pickup: When the container is full (or after a designated accumulation time, e.g., 6 months), schedule a pickup with your institution's EHS department. They will manage the licensed waste haulers and the manifest system that tracks the waste to its final treatment facility.[3][4]

Disposal Decision Logic

The following diagram illustrates the critical decision points in the disposal workflow for 2-Chloro-4-ethynyl-1-methylbenzene.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_action Final Steps WasteGen Waste Generated (Pure compound, reaction mixture, or contaminated material) Assess Assess Hazards: - Flammable - Halogenated - Toxic - Ecotoxic WasteGen->Assess Segregate Segregate into Correct Stream Assess->Segregate Halogenated Halogenated Liquid Waste Segregate->Halogenated Liquid/Rinsate SolidWaste Contaminated Solid Waste Segregate->SolidWaste Spill Debris Label Label Container (Contents, Date, PI) Halogenated->Label SolidWaste->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule EHS Pickup Store->Pickup

Caption: Decision workflow for proper disposal of 2-Chloro-4-ethynyl-1-methylbenzene waste.

Conclusion

The responsible disposal of 2-Chloro-4-ethynyl-1-methylbenzene is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its specific hazards—flammability, toxicity, and ecotoxicity—and adhering to a strict protocol of segregation, containerization, and documentation, we can mitigate risks effectively. This structured approach not only ensures compliance with regulations but also fosters a culture of safety that is paramount in the scientific community. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • NextSDS. (n.d.). 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • MySkinRecipes. (n.d.). 2-Chloro-4-ethynyl-1-methylbenzene.
  • Safety Office, University of Cambridge. (n.d.). Disposal of Chemical Waste.
  • Food and Agriculture Organization of the United Nations. (n.d.). WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • ChemScene. (n.d.). 2-Chloro-4-ethynyl-1-methylbenzene.
  • PubChem. (n.d.). 2-Chloro-4-ethyl-1-methylbenzene.
  • MilliporeSigma. (2025, November 4). Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Chloro-4-fluoro-1-methylbenzene SDS, 452-73-3 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 1-chloro-2-ethynyl-4-methylbenzene.
  • MG Chemicals. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. (2025, December 31). Safety Data Sheet.
  • Merck. (2024, September 3). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2024, February 26). SAFETY DATA SHEET.
  • Merck. (2025, June 26). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, May 22). SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Handling

A Researcher's Guide to the Safe Handling of 2-Chloro-4-ethynyl-1-methylbenzene

This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-Chloro-4-ethynyl-1-methylbenzene. Designed for drug development professionals and laboratory researchers, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-Chloro-4-ethynyl-1-methylbenzene. Designed for drug development professionals and laboratory researchers, this document moves beyond mere procedural steps to explain the rationale behind each safety measure, ensuring a comprehensive understanding and fostering a culture of safety and scientific integrity.

Immediate Safety Briefing: Understanding the Hazard Profile

Before handling 2-Chloro-4-ethynyl-1-methylbenzene, a thorough understanding of its intrinsic hazards is paramount. This compound, a substituted toluene, presents a multi-faceted risk profile that demands rigorous adherence to safety protocols. The primary hazards involve its flammability and potential for acute toxicity through multiple exposure routes.[1]

A summary of the critical hazard classifications is presented below for immediate reference.

Hazard ClassCategoryGHS CodeSignal WordDescription
Flammable liquids4H227WarningCombustible liquid.[1]
Acute toxicity (Oral)4H302WarningHarmful if swallowed.[1]
Acute toxicity (Dermal)4H312WarningHarmful in contact with skin.[1]
Acute toxicity (Inhalation)4H332WarningHarmful if inhaled.[1]
Skin irritation2H315WarningCauses skin irritation.[1]
Eye irritation2AH319WarningCauses serious eye irritation.[1]
Specific target organ toxicity — single exposure3H336WarningMay cause drowsiness or dizziness.[1]

This table summarizes the key hazards associated with 2-Chloro-4-ethynyl-1-methylbenzene, providing a quick reference for laboratory personnel.

The causality behind these classifications lies in the chemical's structure. The presence of a methylbenzene (toluene) core suggests potential neurological effects and skin irritation, characteristic of many organic solvents.[2][3] The chloro and ethynyl groups can further modify its reactivity and toxicological properties.

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling 2-Chloro-4-ethynyl-1-methylbenzene. Each component is chosen to counteract a specific hazard identified in the safety briefing.

Core PPE Requirements
PPE TypeSpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a full-face shield.[4]Protects against splashes of the liquid, which can cause serious eye irritation.[1] A face shield offers a broader barrier against unforeseen splashes or reactions.
Hand Protection Chemical-resistant gloves (Neoprene or nitrile are preferred).[2] Gloves must be inspected for integrity before each use.Prevents skin contact, as the chemical is harmful and causes skin irritation.[1] The choice of material ensures resistance to degradation by the substituted toluene.
Body Protection Flame-retardant and chemical-resistant lab coat or apron.[5] Clothing should cover all exposed skin.Protects against accidental spills and contact with flammable material. Minimizes the risk of skin absorption.
Respiratory Protection A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if working in poorly ventilated areas.[4]Protects against the inhalation of harmful vapors that can cause respiratory irritation and systemic toxic effects.[1]

This table outlines the essential PPE for handling 2-Chloro-4-ethynyl-1-methylbenzene, linking each item to the specific hazards it mitigates.

The Logic of Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat/Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

The principle of this workflow is to protect clean areas from contaminated PPE. Gloves, being the most likely to be contaminated, are removed first. The respirator is removed last, after leaving the immediate work area, to protect against any lingering airborne contaminants.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling 2-Chloro-4-ethynyl-1-methylbenzene at every stage is essential for safety and experimental integrity.

Engineering Controls and Preparation
  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This is the primary engineering control to minimize inhalation exposure.

  • Ignition Source Removal: As a combustible liquid, all potential sources of ignition (sparks, open flames, hot surfaces) must be eliminated from the handling area.[6] Use non-sparking tools and explosion-proof equipment where necessary.[4][7]

  • Emergency Equipment Check: Before beginning work, verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam are suitable).[4][8]

Step-by-Step Handling Protocol
  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Dispensing: When transferring the chemical, do so carefully within the fume hood to contain any vapors. Grounding containers and receiving equipment is crucial to prevent static discharge, a potential ignition source.[7][9]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[4][6]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the overall hazard.[2][3]

Spill Management
  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure maximum ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[4] Use an inert absorbent material, such as sand or diatomite, to contain the liquid.[10][11]

  • Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][7]

Disposal Plan
  • Waste Collection: All waste contaminated with 2-Chloro-4-ethynyl-1-methylbenzene must be collected in a designated, tightly sealed, and clearly labeled hazardous waste container.[4][6]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[6][12]

Emergency Procedures: Immediate, Decisive Action

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[12]

This table provides clear, step-by-step instructions for immediate response to accidental exposure.

By integrating a deep understanding of the chemical's hazards with robust, verifiable safety protocols, researchers can confidently and safely utilize 2-Chloro-4-ethynyl-1-methylbenzene in their critical work. This guide serves as a foundational document to build upon, always prioritizing safety, precision, and scientific excellence.

References

  • 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Inform
  • Toluene - Health Hazards and Protective Measures.
  • How to Safely Work with Toluene.
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  • PPE Choice and Cleaning PPE for Lab Entry. Engineering Research.
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